2-Amino-5-nitrobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXBQHFYNFGHNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299362 | |
| Record name | 2-amino-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56008-61-8 | |
| Record name | 2-Amino-5-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56008-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 129607 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056008618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 56008-61-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Amino-5-nitrobenzaldehyde chemical properties and structure
An In-depth Technical Guide to 2-Amino-5-nitrobenzaldehyde: Chemical Properties, Structure, and Applications
Introduction
This compound is a substituted aromatic aldehyde that serves as a crucial intermediate in various fields of chemical synthesis, particularly in the development of pharmaceuticals and dyes.[1] Its unique molecular architecture, featuring an amino group, a nitro group, and an aldehyde group on a benzene ring, provides a versatile platform for constructing complex molecular frameworks. The interplay of these functional groups—the nucleophilic amino group, the electron-withdrawing nitro group, and the reactive aldehyde—imparts a distinct reactivity profile, making it a valuable precursor for a wide range of organic transformations. This guide offers a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
Nomenclature and Chemical Identifiers
A clear identification of a chemical compound is fundamental for scientific communication and procurement. The key identifiers for this compound are summarized below.
| Identifier | Value |
| CAS Number | 56008-61-8[2][3][4] |
| Molecular Formula | C₇H₆N₂O₃[4][5] |
| Molecular Weight | 166.13 g/mol [4][5][6] |
| IUPAC Name | This compound |
| Synonyms | 5-Nitro-2-aminobenzaldehyde |
| MDL Number | MFCD09834917[4][5] |
Physicochemical Data
The physical properties of this compound are critical for its handling, storage, and application in various experimental setups.
| Property | Value |
| Appearance | Yellow to orange crystalline powder |
| Melting Point | Not consistently reported in search results. |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and trifluoroacetic acid; sparingly soluble in water.[7][8][9] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[4] |
Molecular Structure and Spectroscopic Data
The arrangement of atoms and functional groups in this compound dictates its chemical behavior.
Caption: Chemical structure of this compound.
Spectroscopic Analysis
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Aromatic protons (in the range of 6.0-8.5 ppm), an aldehyde proton (around 9.5-10.5 ppm), and amino protons (broad signal, variable chemical shift).[10] |
| ¹³C NMR | Aromatic carbons, a carbonyl carbon from the aldehyde group (typically >190 ppm).[10] |
| IR Spectroscopy | N-H stretching vibrations (around 3300-3500 cm⁻¹), C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), and N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).[10] |
Synthesis and Reactivity
Synthetic Approaches
The synthesis of this compound can be achieved through multi-step reaction sequences. A common strategy involves the modification of a commercially available substituted benzaldehyde. For instance, one synthetic route involves the reaction of 2-chloro-5-nitrobenzaldehyde with an appropriate amine source under controlled conditions.[1] Another general approach is the reduction of a dinitro compound or the nitration of an amino-substituted benzaldehyde, though the latter may lead to issues with regioselectivity.
A representative synthesis workflow is outlined below:
Caption: Generalized workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is governed by its three functional groups:
-
Aldehyde Group: This group is highly reactive towards nucleophiles. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines), which are themselves important intermediates in the synthesis of various heterocyclic compounds and have been investigated for their biological activities.[11][12]
-
Amino Group: The amino group is nucleophilic and can participate in reactions such as acylation, alkylation, and diazotization. Its presence influences the electronic properties of the aromatic ring, activating it towards electrophilic substitution.
-
Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. A key reaction of the nitro group is its reduction to an amino group, which opens up pathways to diamino-substituted aromatic compounds. This transformation is pivotal in the synthesis of many pharmaceutical agents.[11][13]
Applications in Drug Development and Chemical Synthesis
This compound is a valuable building block in organic synthesis, with significant applications in the pharmaceutical and dye industries.
Intermediate for Heterocyclic Synthesis
The compound is a precursor for the synthesis of a variety of heterocyclic systems. For example, the reduction of the nitro group to an amine, followed by intramolecular condensation with the aldehyde, can lead to the formation of quinoline-based structures, which are prevalent in many biologically active molecules.[13] Its derivatives are also used in the synthesis of quinazolines, which are known antimetabolites.[1]
Role in Pharmaceutical Synthesis
This molecule serves as an important intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, it is a key starting material for the synthesis of intermediates used in the production of Ambroxol, a widely used mucolytic agent.[14] The ability to selectively manipulate its functional groups allows for the construction of complex molecular scaffolds found in various therapeutic agents.
Caption: Role of this compound in a drug discovery workflow.
Safety, Handling, and Storage
Proper handling and storage of this compound are crucial to ensure laboratory safety.
Hazard Identification
Based on safety data for structurally related compounds like 2-nitrobenzaldehyde and other amino-nitro aromatics, this compound should be handled as a hazardous substance. Potential hazards include:
-
Acute Toxicity (Oral): May be harmful if swallowed.[15]
-
Skin Corrosion/Irritation: May cause skin irritation.[15]
-
Eye Damage/Irritation: May cause serious eye irritation.[15]
-
Respiratory Irritation: May cause respiratory irritation.
Experimental Protocol for Safe Handling
-
Engineering Controls: All manipulations should be carried out in a well-ventilated area, preferably within a chemical fume hood.[16]
-
Personal Protective Equipment (PPE):
-
Handling Procedures:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep in a dark place under an inert atmosphere.[4]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its trifunctional nature provides a rich platform for a multitude of chemical transformations, making it an essential building block in the synthesis of pharmaceuticals, dyes, and other complex organic molecules. A thorough understanding of its chemical properties, reactivity, and safe handling protocols is paramount for its effective and safe utilization in research and development.
References
- 1. Buy this compound (EVT-406638) | 56008-61-8 [evitachem.com]
- 2. proactivemr.com [proactivemr.com]
- 3. 2-amino-5-nitro-benzaldehyde | 56008-61-8 [chemicalbook.com]
- 4. 56008-61-8|this compound|BLD Pharm [bldpharm.com]
- 5. This compound , 56008-61-8 - CookeChem [cookechem.com]
- 6. 5-Amino-2-nitrobenzaldehyde | C7H6N2O3 | CID 22989858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Page loading... [guidechem.com]
- 9. 2-Nitrobenzaldehyde | 552-89-6 [chemicalbook.com]
- 10. 2-amino-5-nitro-benzaldehyde(56008-61-8) 1H NMR [m.chemicalbook.com]
- 11. ojs.wiserpub.com [ojs.wiserpub.com]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 15. fishersci.com [fishersci.com]
- 16. benchchem.com [benchchem.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to 2-Amino-5-nitrobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Amino-5-nitrobenzaldehyde, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles and practical applications.
Core Molecular Attributes
This compound is a substituted aromatic aldehyde whose unique arrangement of functional groups—an amine, a nitro group, and an aldehyde on a benzene ring—renders it a versatile precursor in organic synthesis, particularly for heterocyclic compounds of medicinal interest.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 56008-61-8 | [1] |
| Molecular Formula | C₇H₆N₂O₃ | [2] |
| Molecular Weight | 166.13 g/mol | [3] |
Synthesis of this compound: A Self-Validating Protocol
The most direct and efficient synthesis of this compound involves the selective reduction of a suitable precursor, such as 2,5-dinitrobenzaldehyde or a related nitro-substituted benzaldehyde. A common and scalable approach is the in situ reduction of the nitro group, which can be immediately followed by a subsequent reaction, such as the Friedländer synthesis of quinolines. This "domino" reaction approach is highly favored in drug development for its efficiency.[2]
A plausible and efficient laboratory-scale synthesis is the selective reduction of the more sterically accessible nitro group of 2,5-dinitrobenzaldehyde.
Experimental Protocol: Synthesis via Selective Reduction
Materials:
-
2,5-Dinitrobenzaldehyde
-
Iron powder (Fe, <100 mesh)
-
Glacial Acetic Acid (AcOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, including a round-bottom flask, reflux condenser, and magnetic stirrer.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2,5-dinitrobenzaldehyde (1.0 eq) in a mixture of glacial acetic acid and ethyl acetate (10:1 v/v).
-
Addition of Reducing Agent: To the stirred suspension, add iron powder (4.0-5.0 eq) portion-wise over 20-30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. The filtrate is then carefully neutralized with a saturated solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
This self-validating system relies on the chemoselective reduction of one nitro group, a well-established transformation.[2] The success of the reaction is readily confirmed by the significant change in polarity observed by TLC and the subsequent spectroscopic analysis of the product.
Spectroscopic Characterization
A thorough spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Spectral data available.[4] |
| ¹³C NMR | Expected signals for aromatic carbons (110-150 ppm), and the aldehyde carbon (>185 ppm). |
| IR (Infrared) | Characteristic peaks for N-H stretching (amine, ~3300-3500 cm⁻¹), C=O stretching (aldehyde, ~1680-1700 cm⁻¹), and N-O stretching (nitro group, asymmetric ~1500-1550 cm⁻¹ and symmetric ~1335-1370 cm⁻¹). |
| Mass Spectrometry | Expected molecular ion peak [M]⁺ at m/z 166. |
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The amino group serves as a nucleophile, while the aldehyde is an electrophile, making it an ideal precursor for various condensation and cyclization reactions to form heterocyclic scaffolds.
The Friedländer Synthesis of Quinolines
A prime example of its application is in the Friedländer synthesis of quinolines. The quinoline core is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[2]
Caption: The Friedländer synthesis workflow using this compound.
Experimental Protocol: Friedländer Synthesis of a Nitroquinoline Derivative
This domino reaction combines the synthesis of this compound from a dinitro precursor and its subsequent cyclization in one pot.[2]
Materials:
-
2,5-Dinitrobenzaldehyde
-
Ethyl acetoacetate (or other active methylene compound)
-
Iron powder (Fe, <100 mesh)
-
Glacial Acetic Acid (AcOH)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-dinitrobenzaldehyde (1.0 eq) and ethyl acetoacetate (2.0-3.0 eq) in glacial acetic acid.[5]
-
Heating: Stir the mixture and heat to 95-110 °C under a nitrogen atmosphere.[5]
-
Reduction and Cyclization: Add iron powder (4.0 eq) portion-wise. An immediate color change is typically observed. The reaction proceeds via the in situ formation of this compound, which then undergoes condensation and cyclization.[2][5]
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the work-up procedure is similar to the synthesis of this compound, involving filtration, neutralization, and extraction.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the desired substituted nitroquinoline.
The resulting nitroquinolines are valuable intermediates themselves, as the nitro group can be further reduced to an amine, providing a handle for further functionalization in the development of drug candidates.
Caption: Synthetic pathway from this compound to a library of potential drug candidates.
Safety and Handling
As a nitroaromatic compound, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated fume hood.
-
Inhalation/Contact: Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a cornerstone intermediate in the synthesis of medicinally relevant heterocyclic compounds. Its value lies not only in its unique combination of reactive functional groups but also in its accessibility through efficient synthetic routes like the domino nitro reduction-Friedländer synthesis. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of novel therapeutics.
References
Spectroscopic Profile of 2-Amino-5-nitrobenzaldehyde: A Predictive and Methodological Guide
Introduction
2-Amino-5-nitrobenzaldehyde (CAS No. 56008-61-8) is a pivotal chemical intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals, dyes, and specialized ligands for coordination chemistry. Its unique trifunctional structure—comprising an aromatic ring substituted with an aldehyde, a primary amine, and a nitro group—offers a versatile platform for complex molecular design. The precise structural elucidation of this compound is paramount for its effective utilization in research and development.
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. While direct experimental spectra are not publicly available in common databases like the Spectral Database for Organic Compounds (SDBS), this document leverages established spectroscopic principles and extensive data from structurally analogous compounds to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a robust reference for researchers, scientists, and drug development professionals for the identification, characterization, and quality control of this important synthetic building block.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry[1]. For this compound, ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments, respectively. The predicted data presented here are derived from analyses of related compounds, including 2-nitrobenzaldehyde and 2-amino-5-nitrobenzoic acid[2].
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to be highly informative due to the distinct electronic effects of the three functional groups. The electron-withdrawing nature of both the nitro (-NO₂) and aldehyde (-CHO) groups will significantly deshield adjacent protons, shifting their signals downfield. Conversely, the electron-donating amino (-NH₂) group will shield its neighboring protons. The analysis is based on a standard 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent, chosen for its excellent solubilizing capacity for polar aromatic compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Rationale for Prediction |
| ~9.80 | Singlet (s) | N/A | H-7 (Aldehyde) | The aldehyde proton is expected to be a sharp singlet and significantly downfield due to the strong deshielding effect of the carbonyl group. |
| ~8.40 | Doublet (d) | ~2.5 | H-6 | This proton is ortho to the powerful electron-withdrawing nitro group, causing a substantial downfield shift. It exhibits meta-coupling to H-4. |
| ~7.90 | Doublet of doublets (dd) | ~9.0, ~2.5 | H-4 | Positioned between the nitro and amino groups, its chemical shift is a balance of withdrawing and donating effects. It shows ortho-coupling to H-3 and meta-coupling to H-6. |
| ~7.50 | Broad Singlet (br s) | N/A | -NH₂ | The protons of the primary amine are expected to appear as a broad signal due to quadrupole effects and potential hydrogen exchange. The chemical shift can vary with concentration and temperature. |
| ~6.80 | Doublet (d) | ~9.0 | H-3 | This proton is ortho to the electron-donating amino group, resulting in a significant upfield (shielded) position compared to other aromatic protons. It exhibits ortho-coupling to H-4. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reflect the electronic diversity of the carbon skeleton. The carbonyl carbon of the aldehyde will be the most downfield signal. Carbons directly attached to the electron-withdrawing nitro and amino groups will also show significant shifts.
Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 101 MHz)
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |
| ~191.0 | C-7 (CHO) | The aldehyde carbonyl carbon is characteristically found in the far downfield region of the spectrum. |
| ~155.0 | C-2 | The carbon bearing the amino group (ipso-carbon) is expected to be significantly deshielded by the nitrogen atom's electronegativity and shifted downfield. |
| ~142.0 | C-5 | The ipso-carbon attached to the nitro group will be deshielded, though typically less so than the carbonyl carbon. |
| ~131.0 | C-6 | This carbon is adjacent to the nitro group and is expected to be deshielded. |
| ~128.0 | C-4 | This carbon's chemical shift is influenced by both the ortho-nitro and para-amino groups. |
| ~118.0 | C-1 | The ipso-carbon to the aldehyde group, also influenced by the ortho-amino group. |
| ~115.0 | C-3 | This carbon is ortho to the electron-donating amino group and is expected to be the most shielded (upfield) of the aromatic carbons. |
Experimental Protocol: NMR Spectroscopy
A standardized protocol is essential for acquiring high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound for ¹H NMR (or 50-75 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Spectrometer: A 400 MHz (or higher field) NMR spectrometer.
-
Temperature: Maintain a constant probe temperature, typically 298 K.
-
¹H NMR: Acquire data with a sufficient number of scans to achieve a signal-to-noise ratio >100:1. A spectral width of -2 to 12 ppm is appropriate.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A higher number of scans is required due to the lower natural abundance of ¹³C. A spectral width of 0 to 220 ppm is standard.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak (DMSO at δ ~2.50 ppm for ¹H) or the internal TMS standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule[1]. The IR spectrum of this compound will be dominated by characteristic absorption bands from the amine, nitro, and aldehyde groups.
Predicted FTIR Spectral Data
The predicted frequencies are based on typical values for substituted aromatic compounds and data from molecules like 2-hydroxy-5-nitrobenzaldehyde[3].
Table 3: Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| 3480 - 3350 | Medium | Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretching |
| 3100 - 3000 | Medium | Aromatic C-H | C-H Stretching |
| 2850 - 2750 | Medium | Aldehyde (-CHO) | C-H Stretching (Fermi resonance doublet) |
| 1700 - 1680 | Strong | Aldehyde (-CHO) | C=O Stretching |
| 1630 - 1600 | Strong | Aromatic Ring & Amine | C=C Stretching & N-H Bending (Scissoring) |
| 1570 - 1500 | Strong | Nitro Group (-NO₂) | N-O Asymmetric Stretching |
| 1350 - 1320 | Strong | Nitro Group (-NO₂) | N-O Symmetric Stretching |
| 1300 - 1200 | Medium | Aromatic Amine | C-N Stretching |
| 900 - 675 | Strong | Substituted Aromatic Ring | C-H Out-of-Plane Bending |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
The ATR method is ideal for solid samples, requiring minimal preparation.
-
Instrument Preparation:
-
Ensure the diamond or zinc selenide crystal of the ATR accessory is clean.
-
Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Apply pressure using the built-in clamp to ensure firm and uniform contact between the sample and the crystal surface.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The typical resolution is 4 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering crucial clues to its structure. For this compound, the molecular formula is C₇H₆N₂O₃, with a monoisotopic mass of approximately 166.04 Da.
Predicted Mass Spectrometry Data
The fragmentation pattern under Electron Ionization (EI) is predicted based on the stability of potential fragments.
Table 4: Predicted Mass Spectrometry (EI-MS) Data
| Predicted m/z | Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |
| 166 | High | [M]⁺˙ (Molecular Ion) | Ionization of the parent molecule. |
| 165 | High | [M-H]⁺ | Loss of the aldehydic hydrogen radical, a common fragmentation for benzaldehydes. |
| 136 | Medium | [M-NO]⁺ | Loss of a nitric oxide radical from the molecular ion. |
| 120 | Medium | [M-NO₂]⁺ | Loss of a nitrogen dioxide radical. |
| 108 | Medium | [M-CO-NO]⁺ | Sequential loss of carbon monoxide and nitric oxide. |
| 92 | High | [C₆H₆N]⁺ | Fragmentation of the ring after loss of CHO and NO₂ groups. |
| 65 | Medium | [C₅H₅]⁺ | A common fragment indicating the benzene ring core. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution (approx. 1 mg/mL) of this compound in a volatile organic solvent like ethyl acetate or dichloromethane.
-
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC system.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program designed to elute the compound effectively (e.g., ramp from 100 °C to 250 °C).
-
-
MS Data Acquisition:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-400 to detect the molecular ion and key fragments.
-
Integrated Spectroscopic Workflow & Structural Verification
The definitive structural confirmation of this compound relies on the synergistic interpretation of all three spectroscopic techniques. The workflow below illustrates the logical process for verification.
Caption: Logical workflow for the structural elucidation of this compound.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By combining forecasted data from NMR, IR, and MS with standardized, field-proven experimental protocols, researchers and professionals are equipped with the necessary tools for the reliable characterization of this compound. The causality behind the predicted spectral features is explained through the interplay of the electron-donating amino group and the electron-withdrawing nitro and aldehyde functionalities. Adherence to the described methodologies will ensure the generation of high-quality, reproducible data, underpinning the integrity of any subsequent research or development activities.
References
Solubility and stability of 2-Amino-5-nitrobenzaldehyde
An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-5-nitrobenzaldehyde for Pharmaceutical and Research Applications
Introduction
This compound is a pivotal chemical intermediate, characterized by its aromatic structure substituted with an amino, a nitro, and an aldehyde group. These functional groups impart a unique reactivity profile, making it a valuable building block in the synthesis of a wide array of pharmaceuticals, dyes, and heterocyclic compounds. For researchers, scientists, and drug development professionals, a comprehensive understanding of its fundamental physicochemical properties—namely solubility and chemical stability—is not merely academic. It is a critical prerequisite for successful process development, reaction optimization, formulation design, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs) and their intermediates.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the solubility and stability of this compound. It moves beyond a simple recitation of data to explain the underlying chemical principles and provides field-proven, detailed protocols for empirical determination. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and generating reliable data for critical decision-making in a research and development setting.
Physicochemical Properties
A foundational understanding of this compound begins with its core physicochemical properties. These characteristics influence its behavior in both chemical reactions and physical systems.
| Property | Value | Source |
| Chemical Formula | C₇H₆N₂O₃ | [1] |
| Molecular Weight | 166.13 g/mol | [1] |
| CAS Number | 56008-61-8 | [2] |
| Appearance | Solid (Typically a yellow or orange powder) | [3] |
| Melting Point | Data not consistently available; requires experimental determination. | |
| pKa | Not readily available; the presence of an amino group (basic) and a nitro group (electron-withdrawing) suggests complex acid-base properties. |
Solubility Profile: From Theory to Practice
The solubility of this compound is dictated by the interplay of its functional groups. The aromatic ring provides a hydrophobic character, while the amino and nitro groups can participate in hydrogen bonding, and the aldehyde group adds polarity. This complex nature results in limited solubility in water but better solubility in organic solvents.[4]
Qualitative Solubility
While extensive quantitative data is not widely published, a qualitative assessment is a practical starting point for solvent screening.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Protic Polar | Water, Ethanol, Methanol | Limited to Sparingly Soluble | The amino and nitro groups can hydrogen bond with protic solvents, but the hydrophobic benzene ring limits overall solubility. Solubility in alcohols is generally better than in water.[5] |
| Aprotic Polar | DMSO, DMF, Acetonitrile | Soluble | These solvents effectively solvate the polar functional groups without the competing hydrogen bond network of water, leading to good solubility.[6] |
| Non-Polar | Toluene, Hexane, Benzene | Sparingly Soluble to Insoluble | The molecule's polarity, conferred by the nitro, amino, and aldehyde groups, is too high for effective solvation by non-polar solvents. |
Quantitative Solubility Determination: An Experimental Protocol
Scientist's Note: The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[7] This protocol is designed to ensure the system reaches a true equilibrium between the dissolved and undissolved solid, providing a reliable and reproducible solubility value.
Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method
-
Preparation:
-
Add an excess amount of solid this compound to several vials (in triplicate for each solvent). The visual presence of undissolved solid is essential to confirm saturation.
-
Add a precise volume (e.g., 5.0 mL) of the desired solvent (e.g., Methanol, Acetonitrile, Water) to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a minimum of 48-72 hours. Rationale: This extended period ensures that the dissolution process reaches equilibrium, which can be slow for moderately soluble compounds.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours in the temperature-controlled environment to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a 0.45 µm syringe filter (PTFE or other solvent-compatible material) into a clean, pre-weighed vial. Rationale: Filtration is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.
-
-
Quantitative Analysis (Choose one):
-
Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.
-
Once the solvent is fully removed, re-weigh the vial to determine the mass of the dissolved solid.
-
Calculate solubility in g/L or mg/mL.
-
-
HPLC Analysis:
-
Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the pre-established calibration curve of the HPLC method (see Section 4).
-
Analyze the diluted sample by HPLC and determine the concentration.
-
Calculate the original solubility by applying the dilution factor. Rationale: HPLC is the preferred method for its high specificity and sensitivity, especially for colored solutions or when low solubility is expected.
-
-
Caption: Workflow for determining equilibrium solubility.
Chemical Stability and Degradation Pathways
This compound possesses three key functional groups susceptible to degradation: the aldehyde, the aromatic amino group, and the aromatic nitro group. Understanding its stability is critical for defining storage conditions, predicting shelf-life, and identifying potential impurities. Forced degradation (or stress testing) is the industry-standard approach to rapidly assess chemical stability under harsh conditions, as outlined in the International Council for Harmonisation (ICH) guidelines.[8]
Susceptibility to Degradation
-
Hydrolytic Degradation (Acid/Base): The molecule is generally stable against hydrolysis, as it lacks readily hydrolyzable groups like esters or amides. However, extreme pH conditions could potentially catalyze other reactions.
-
Oxidative Degradation: The aldehyde group is highly susceptible to oxidation, which would convert it to the corresponding carboxylic acid, forming 2-amino-5-nitrobenzoic acid.[9] The amino group can also be a site for oxidation.
-
Photodegradation: Nitroaromatic compounds are often photosensitive.[8][10] Exposure to UV or visible light can induce complex degradation pathways, potentially involving the nitro group.
-
Thermal Degradation: At elevated temperatures, the compound may decompose. This is particularly relevant for nitro-containing compounds, which can undergo energetic decomposition.[10]
Putative Degradation Pathways
Based on fundamental organic chemistry principles and data from related compounds, we can propose the primary degradation pathways.[9][10] The most probable transformations involve oxidation of the aldehyde and reduction of the nitro group.
Caption: Putative degradation pathways for this compound.
Experimental Protocol for Forced Degradation
Scientist's Note: The goal of a forced degradation study is not to completely destroy the molecule, but to induce a target degradation of 5-20%.[11] This level of degradation is sufficient to produce and detect the primary degradation products, thereby validating the "stability-indicating" nature of the analytical method.
Protocol 2: Forced Degradation Study
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.
-
-
Stress Conditions (run in parallel):
-
Control: Keep a portion of the stock solution at 5 °C, protected from light.
-
Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Store at 60 °C for 24-48 hours.[10]
-
Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Store at 60 °C for 24-48 hours.[10]
-
Oxidation: Mix the stock solution 1:1 with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[10]
-
Thermal Stress: Heat a portion of the stock solution at 80 °C, protected from light, for 48 hours.
-
Photostability: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis:
-
At designated time points, withdraw an aliquot from each stress condition.
-
If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all samples, including the control, by a stability-indicating HPLC method (see Section 4).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.
-
Calculate the percentage of degradation and perform a mass balance analysis. Rationale: Mass balance, where the sum of the assay of the parent compound and the area of all degradation products should ideally approach 100%, helps ensure that all significant degradants are being detected.[12]
-
Stability-Indicating Analytical Method: HPLC-UV
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect changes in the concentration of the API over time. For this compound, reverse-phase HPLC with UV detection is a robust and widely applicable technique.[13][14]
Scientist's Note: The key to a successful SIAM is chromatographic resolution. The method must be able to separate the parent peak from all potential degradation product peaks and any process-related impurities. The forced degradation samples are essential for proving this capability.
Protocol 3: Stability-Indicating HPLC-UV Method
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]
-
Mobile Phase: A gradient of Acetonitrile and water containing an acid modifier (e.g., 0.1% formic acid for MS compatibility or 0.1% phosphoric acid).[14][15] A typical starting gradient might be 10% acetonitrile ramping to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the absorbance maximum (λmax) of this compound, and also consider using a photodiode array (PDA) detector to assess peak purity.
-
-
Solution Preparation:
-
Standard Solution: Prepare a standard solution of this compound at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.
-
Sample Solution: Dilute the samples from the forced degradation study (Protocol 2) to the same target concentration as the standard.
-
-
Analysis and System Suitability:
-
Equilibrate the column for at least 30 minutes.
-
Perform at least five replicate injections of the standard solution.
-
System Suitability Test (SST): Verify that the system is performing adequately. Typical criteria include:
-
Once SST criteria are met, inject the stressed samples.
-
-
Data Processing:
-
Integrate all peaks in the chromatograms.
-
Determine the retention time of the parent peak from the standard injection.
-
In the stressed samples, identify peaks that are not present in the control sample as degradation products.
-
Calculate the % assay of the parent compound and the % area of each degradant.
-
Caption: Workflow for stability analysis using a SIAM.
Recommended Handling and Storage
Based on the chemical nature and potential instabilities of this compound, the following handling and storage procedures are recommended to preserve its integrity:
-
Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and other sources of heat or ignition.[16][17] Storage in tightly sealed, opaque containers under an inert atmosphere (e.g., argon or nitrogen) is ideal.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent degradation.[16][18]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle the material in a well-ventilated area or a fume hood to avoid inhalation of dust.[16]
Conclusion
This compound is a compound whose utility is directly linked to its purity and stability. A thorough understanding of its solubility is paramount for designing efficient synthetic and purification processes, while a comprehensive stability profile is essential for ensuring its quality over time. This guide provides the conceptual framework and detailed, actionable protocols for researchers to empirically determine these critical parameters. By employing systematic approaches like the shake-flask method for solubility and forced degradation studies for stability, scientists can generate the robust data needed to confidently advance their research and development objectives.
References
- 1. 5-Amino-2-nitrobenzaldehyde | C7H6N2O3 | CID 22989858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-amino-5-nitro-benzaldehyde | 56008-61-8 [chemicalbook.com]
- 3. This compound | 56008-61-8 [sigmaaldrich.com]
- 4. Buy this compound (EVT-406638) | 56008-61-8 [evitachem.com]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. acdlabs.com [acdlabs.com]
- 12. sgs.com [sgs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. nbinno.com [nbinno.com]
- 17. cedrec.com [cedrec.com]
- 18. chembk.com [chembk.com]
A Technical Guide to the Synthetic Applications of 2-Amino-5-nitrobenzaldehyde
Abstract
2-Amino-5-nitrobenzaldehyde is a versatile and highly valuable building block in modern organic synthesis. Its unique trifunctional nature, possessing an aldehyde, a nucleophilic amino group, and an electron-withdrawing nitro group, allows for a diverse array of chemical transformations. This guide provides an in-depth exploration of the core applications of this compound, with a particular focus on its utility in the synthesis of medicinally relevant heterocyclic scaffolds. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven experimental protocols, and present quantitative data to empower researchers, scientists, and drug development professionals in leveraging the full synthetic potential of this important intermediate.
Introduction: The Strategic Importance of this compound
This compound is a crystalline solid that serves as a pivotal precursor in the construction of complex molecular architectures. The strategic placement of its functional groups dictates its reactivity profile. The aldehyde group is a classic electrophile, readily participating in condensation and olefination reactions. The ortho-amino group acts as a potent nucleophile, enabling intramolecular cyclizations to form various heterocyclic systems. The para-nitro group, a strong electron-withdrawing substituent, modulates the reactivity of the entire molecule, influencing the electrophilicity of the aldehyde and the aromatic ring, and also serves as a synthetic handle for further transformations, such as reduction to an amine.
This unique combination of functionalities makes this compound a sought-after starting material in medicinal chemistry for the synthesis of privileged scaffolds known to exhibit a wide range of biological activities.
Core Synthetic Applications
Synthesis of Quinolines via Friedländer Annulation
The Friedländer synthesis is a powerful and direct method for the construction of the quinoline scaffold, a core motif in numerous pharmaceuticals.[1] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. This compound is an excellent substrate for this reaction, leading to the formation of 6-nitroquinolines.
Causality of Experimental Choices: The reaction is typically catalyzed by either acid or base. Acid catalysis protonates the carbonyl group of the aldehyde, increasing its electrophilicity for the initial aldol-type condensation. Base catalysis, on the other hand, facilitates the deprotonation of the active methylene compound, generating the nucleophilic enolate. The choice of catalyst and reaction conditions can be optimized to maximize the yield for specific substrates. A particularly efficient variation involves the in situ reduction of the more readily available 2-nitrobenzaldehyde in the presence of an active methylene compound, which then undergoes a domino Friedländer reaction.[2]
Reaction Mechanism: The Friedländer synthesis can proceed through two plausible mechanistic pathways[1][3]:
-
Aldol Condensation First: The reaction initiates with an aldol condensation between this compound and the enolate of the active methylene compound. The resulting aldol adduct then undergoes dehydration, followed by an intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl, and subsequent aromatization to yield the quinoline ring.
-
Schiff Base Formation First: Alternatively, the reaction can commence with the formation of a Schiff base between the 2-amino group and the carbonyl of the active methylene compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final quinoline product.
Diagram of the Friedländer Synthesis Workflow:
Caption: Workflow of the Friedländer Quinoline Synthesis.
Experimental Protocol: Synthesis of 2-Methyl-3-acetyl-6-nitroquinoline [4]
-
Materials:
-
This compound (1.0 equiv)
-
2,4-Pentanedione (1.2 equiv)
-
Ethanol
-
Piperidine (catalytic amount)
-
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add 2,4-pentanedione and a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure 2-methyl-3-acetyl-6-nitroquinoline.
-
Quantitative Data:
| 2-Aminoaryl Aldehyde | Active Methylene Compound | Product | Yield (%) | Reference |
| 2-Aminobenzaldehyde | 2,4-Pentanedione | 2-Methyl-3-acetylquinoline | 85 | [5] |
| This compound | Ethyl acetoacetate | Ethyl 6-nitro-2-methylquinoline-3-carboxylate | 78 | [2] |
| 2-Amino-5-chlorobenzaldehyde | Cyclohexanone | 7-Chloro-1,2,3,4-tetrahydroacridine | 92 | [5] |
Synthesis of Benzodiazepines
1,4-Benzodiazepines are a critical class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[6] A common synthetic route involves the cyclization of 2-aminobenzophenone derivatives. This compound can be a precursor to these key intermediates.
Causality of Experimental Choices: The synthesis typically involves a two-step process. First, the 2-amino group is acylated, often with a haloacetyl chloride, to introduce the necessary side chain. The subsequent intramolecular cyclization is usually promoted by a base, which facilitates the nucleophilic attack of the amide nitrogen onto the imine formed in situ or by reaction with ammonia.
Reaction Mechanism: The synthesis of the benzodiazepine core from a 2-aminobenzophenone derivative generally proceeds as follows[7]:
-
Acylation: The 2-amino group of the benzophenone is acylated with a haloacetyl halide (e.g., bromoacetyl bromide).
-
Cyclization: Treatment with a source of ammonia (e.g., hexamethylenetetramine or ammonia itself) leads to the displacement of the halide and subsequent intramolecular cyclization to form the seven-membered diazepine ring.
Diagram of Benzodiazepine Synthesis Workflow:
Caption: General workflow for the synthesis of benzodiazepines.
Experimental Protocol: Synthesis of a 7-Nitro-1,4-benzodiazepine Derivative [8]
-
Step 1: Acylation of 2-Amino-5-nitrobenzophenone
-
Materials:
-
2-Amino-5-nitrobenzophenone (1.0 equiv)
-
Bromoacetyl bromide (1.1 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
Dissolve 2-Amino-5-nitrobenzophenone in anhydrous toluene in a flask equipped with a dropping funnel and under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromoacetyl bromide in anhydrous toluene.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude acylated product.
-
-
-
Step 2: Cyclization to the Benzodiazepine
-
Materials:
-
Crude acylated intermediate from Step 1
-
Ethanol
-
Hexamethylenetetramine
-
-
Procedure:
-
Dissolve the crude intermediate in ethanol.
-
Add hexamethylenetetramine and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the 7-nitro-1,4-benzodiazepine derivative.
-
-
Synthesis of Quinazolines and Quinazolinones
Quinazolines and their oxidized counterparts, quinazolinones, are another class of heterocyclic compounds with significant pharmacological importance. This compound can serve as a precursor for the synthesis of these scaffolds.
Causality of Experimental Choices: The synthesis of quinazolines from 2-aminobenzaldehydes often involves a condensation reaction with an amine, followed by an oxidative cyclization. For quinazolinones, a common approach is the reaction of the corresponding 2-amino-5-nitrobenzoic acid (obtainable by oxidation of the aldehyde) with formamide or other one-carbon sources.
Reaction Mechanism: A plausible mechanism for the synthesis of quinazolines from 2-aminobenzaldehydes and amines involves[9][10]:
-
Imine Formation: Condensation of the 2-aminobenzaldehyde with a primary amine to form a Schiff base.
-
Cyclization and Oxidation: Intramolecular cyclization of the Schiff base, followed by an oxidation step to form the aromatic quinazoline ring.
Diagram of Quinazoline Synthesis:
Caption: Synthesis of quinazolines from this compound.
Experimental Protocol: Synthesis of 6-Nitroquinazolin-4(3H)-one from 2-Amino-5-nitrobenzoic Acid [1]
-
Materials:
-
2-Amino-5-nitrobenzoic acid (1.0 equiv)
-
Formamide (excess)
-
-
Procedure:
-
Combine 2-amino-5-nitrobenzoic acid and formamide in a round-bottom flask.
-
Heat the mixture with stirring to 170 °C for 4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize from a suitable solvent to obtain pure 6-nitroquinazolin-4(3H)-one.
-
Formation of Schiff Bases
The reaction of the aldehyde functionality of this compound with primary amines provides a straightforward route to Schiff bases (imines). These compounds are not only important intermediates but also exhibit a range of biological activities themselves.[11]
Causality of Experimental Choices: The formation of Schiff bases is a reversible reaction and is often catalyzed by a small amount of acid.[11] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The reaction is typically carried out in a solvent that allows for the removal of water, such as ethanol or methanol, to drive the equilibrium towards the product.
Reaction Mechanism: The mechanism involves a two-step process[11]:
-
Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde to form a carbinolamine intermediate.
-
Dehydration: The carbinolamine then undergoes acid-catalyzed dehydration to form the imine (Schiff base).
Diagram of Schiff Base Formation:
Caption: Mechanism of acid-catalyzed Schiff base formation.
Experimental Protocol: General Synthesis of a Schiff Base from this compound [12]
-
Materials:
-
This compound (1.0 equiv)
-
Substituted primary amine (1.0 equiv)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add the primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
The Schiff base product will often precipitate from the solution upon formation or after cooling.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry.
-
Quantitative Data for Schiff Base Synthesis:
| Amine | Solvent | Catalyst | Yield (%) | Reference |
| Aniline | Ethanol | Acetic Acid | 92 | [12] |
| 4-Methylaniline | Methanol | None | 88 | |
| (1R,2R)-(-)-1,2-Diaminocyclohexane | Ethanol | None | 76.4 | [12] |
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[13][14] this compound can be readily converted to the corresponding stilbene derivatives using this reaction.
Causality of Experimental Choices: The Wittig reaction involves the use of a phosphorus ylide, which is typically generated in situ by treating a phosphonium salt with a strong base. The nature of the substituents on the ylide influences the stereoselectivity of the resulting alkene. Stabilized ylides (containing electron-withdrawing groups) generally favor the formation of the (E)-alkene.
Reaction Mechanism: The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism[13]:
-
Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde to form a four-membered ring intermediate called an oxaphosphetane.
-
Cycloreversion: The oxaphosphetane then collapses in a concerted manner to yield the alkene and triphenylphosphine oxide. The formation of the very stable P=O double bond is the driving force for this reaction.
Diagram of the Wittig Reaction:
Caption: The mechanism of the Wittig reaction.
Experimental Protocol: Wittig Reaction of 2-Nitrobenzaldehyde (Adaptable for this compound) [3]
-
Materials:
-
2-Nitrobenzaldehyde (1.0 equiv)
-
Methyl (triphenylphosphoranylidene)acetate (1.0 equiv)
-
Silica gel
-
-
Procedure:
-
In a microwave reaction tube, thoroughly mix 2-nitrobenzaldehyde powder, methyl (triphenylphosphoranylidene)acetate, and powdered silica gel.
-
Heat the mixture in a microwave oven at 40% power for 2 minutes.
-
After cooling, grind the resulting solid to a powder.
-
Purify the product by column chromatography using a suitable eluent (e.g., ethyl acetate/hexane mixture) to obtain the corresponding (E)-alkene.
-
Synthesis of Acridones
Acridones are a class of polycyclic aromatic compounds, some of which exhibit interesting biological activities. While direct synthesis from this compound is less common, it can serve as a precursor to anthranilic acid derivatives, which are key starting materials for acridone synthesis via the Ullmann condensation.
Causality of Experimental Choices: The Ullmann condensation for acridone synthesis typically involves the reaction of an N-arylanthranilic acid in the presence of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, which acts as both a catalyst and a dehydrating agent to promote the intramolecular cyclization.
Reaction Mechanism: The Ullmann acridine synthesis proceeds via an intramolecular Friedel-Crafts acylation mechanism[15][16]:
-
Protonation and Acylium Ion Formation: The carboxylic acid of the N-arylanthranilic acid is protonated by the strong acid, followed by the loss of water to form a reactive acylium ion.
-
Electrophilic Aromatic Substitution: The acylium ion then undergoes an intramolecular electrophilic attack on the adjacent aromatic ring.
-
Deprotonation and Aromatization: Loss of a proton restores the aromaticity of the ring, yielding the acridone scaffold.
Diagram of Acridone Synthesis via Ullmann Condensation:
Caption: Synthesis of acridones via Ullmann condensation.
Conclusion
This compound has proven to be an exceptionally versatile and valuable reagent in the field of organic synthesis. Its unique electronic and structural features provide access to a wide variety of important heterocyclic scaffolds, including quinolines, benzodiazepines, quinazolines, and acridones, which are of significant interest to the pharmaceutical and materials science industries. The reactions highlighted in this guide, including the Friedländer annulation, Schiff base formation, and the Wittig reaction, demonstrate the breadth of its synthetic utility. The detailed protocols and mechanistic insights provided herein are intended to serve as a practical resource for researchers, enabling them to confidently and efficiently utilize this compound in their synthetic endeavors. As the demand for novel and complex organic molecules continues to grow, the importance of such strategic building blocks will undoubtedly continue to increase.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. View of The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines [prospects.wum.edu.pl]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazoline synthesis [organic-chemistry.org]
- 11. wjpsonline.com [wjpsonline.com]
- 12. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. scribd.com [scribd.com]
- 16. Ullmann Reaction (Chapter 111) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
A Senior Application Scientist's Guide to 2-Amino-5-nitrobenzaldehyde: A Versatile Precursor for High-Value Heterocyclic Scaffolds
Abstract
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals incorporating these structural motifs. Among the myriad of available starting materials, 2-amino-5-nitrobenzaldehyde stands out as a particularly valuable building block. Its strategically positioned functional groups—an aromatic amine, an aldehyde, and a nitro group—provide a trifecta of reactivity, enabling access to a diverse range of complex heterocyclic systems. This guide provides an in-depth technical exploration of this compound as a precursor for two classes of medicinally significant heterocycles: quinolines and benzodiazepines. We will delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the causality behind key synthetic choices, offering a comprehensive resource for researchers in synthetic chemistry and drug development.
The Core Building Block: this compound
This compound (CAS No: 56008-61-8) is a crystalline solid whose utility is derived from the orthogonal reactivity of its functional groups.[1][2] The nucleophilic amino group readily participates in cyclization and acylation reactions. The electrophilic aldehyde group is primed for condensation with active methylene compounds or other nucleophiles. Finally, the potent electron-withdrawing nitro group not only modulates the reactivity of the aromatic ring but also serves as a synthetic handle for further transformations, most commonly reduction to a primary amine.
| Physicochemical Properties | |
| Molecular Formula | C₇H₆N₂O₃ |
| Molecular Weight | 166.13 g/mol [3] |
| Appearance | Yellow Crystalline Solid |
| Melting Point | Not widely reported, requires experimental determination. |
| CAS Number | 56008-61-8[1][2] |
The strategic placement of these groups makes this compound an ideal starting point for constructing fused heterocyclic systems where precise control over substituent placement is critical for modulating biological activity.
Synthesis of 7-Nitroquinolines via Friedländer Annulation
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of drugs with antimalarial, anticancer, and antibacterial properties.[4] The Friedländer annulation, first reported in 1882, is a robust and direct method for synthesizing quinolines.[5][6] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[7]
Mechanistic Insight
The power of the Friedländer synthesis lies in its convergence, rapidly building molecular complexity. When using this compound, the reaction proceeds through two plausible mechanistic pathways, both culminating in the formation of a 7-nitroquinoline derivative.[6]
-
Aldol Condensation First: The reaction initiates with a base- or acid-catalyzed aldol condensation between the this compound and the enolizable ketone. The resulting aldol adduct rapidly dehydrates to form a conjugated α,β-unsaturated carbonyl intermediate. This is followed by an intramolecular conjugate addition of the aniline nitrogen onto the carbonyl group (as an imine formation), which, after a final dehydration step, yields the aromatic quinoline ring.[6][7]
-
Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base (imine) between the aromatic amine and the ketone. This is followed by an intramolecular aldol-type reaction, where the enolate of the ketone's α-methylene group attacks the aldehyde carbon. Subsequent dehydration affords the final quinoline product.[6]
The 5-nitro group remains a spectator throughout this process, ultimately residing at the 7-position of the newly formed quinoline ring, providing a key site for further diversification.
Visualizing the Workflow: Friedländer Annulation
Caption: Generalized workflow for the Friedländer synthesis of 7-nitroquinolines.
Experimental Protocol: Synthesis of 3-Acetyl-2-methyl-7-nitroquinoline
This protocol is adapted from a highly efficient domino nitro reduction-Friedländer synthesis, which utilizes iron in acetic acid.[8] While that procedure starts with a 2-nitrobenzaldehyde, the conditions are perfectly suited for the direct cyclization of this compound, as acetic acid is an excellent solvent for this transformation.[8]
Materials:
-
This compound (1.0 equiv)
-
2,4-Pentanedione (acetylacetone) (2.0-3.0 equiv)
-
Glacial Acetic Acid (solvent)
-
Standard laboratory glassware: round-bottom flask, reflux condenser, magnetic stirrer
-
Purification equipment: Buchner funnel, column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 equiv) in glacial acetic acid.
-
Addition of Reagent: Add 2,4-pentanedione (2.5 equiv) to the solution.
-
Heating: Stir the mixture and heat to 95-110 °C. The causality for this temperature is to provide sufficient activation energy for both the condensation and subsequent cyclodehydration steps, ensuring a reasonable reaction rate.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product may form. Pour the mixture into a beaker of ice water to precipitate the crude product fully.
-
Purification: Collect the crude solid by vacuum filtration using a Buchner funnel and wash thoroughly with water, followed by a small amount of cold ethanol. If necessary, further purify the product by column chromatography on silica gel or recrystallization to afford the pure 3-acetyl-2-methyl-7-nitroquinoline.
Trustworthiness Note: This self-validating system relies on the complete consumption of the starting material, observable by TLC. The final product's identity and purity should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).
Synthesis of 7-Nitro-1,4-Benzodiazepines
Benzodiazepines are a cornerstone of psychopharmacology, widely used for their anxiolytic, sedative, and anticonvulsant properties.[9] The synthesis of the 1,4-benzodiazepine core typically involves the cyclization of a substituted 2-aminobenzophenone.[9][10] However, this compound can be effectively utilized in a multi-step synthesis to achieve this scaffold. The key is the initial acylation of the amino group, followed by cyclization.
Mechanistic Insight & Synthetic Strategy
A robust strategy for constructing the 7-nitro-1,4-benzodiazepin-2-one core from this compound involves a two-step sequence:
-
Acylation: The nucleophilic 2-amino group is first acylated using a haloacetyl halide, typically bromoacetyl bromide or chloroacetyl chloride.[10][11] This reaction forms a stable 2-(2-haloacetamido)-5-nitrobenzaldehyde intermediate. The choice of a haloacetyl group is critical, as the halide provides a leaving group for the subsequent cyclization step.
-
Cyclization: The intermediate is then treated with a source of ammonia (e.g., methanolic ammonia). The ammonia first condenses with the aldehyde to form an imine. This is followed by an intramolecular nucleophilic substitution, where the nitrogen of the newly formed imine attacks the carbon bearing the halide, displacing it and forming the seven-membered diazepine ring. Tautomerization then yields the final, stable benzodiazepine amide.
Visualizing the Workflow: Benzodiazepine Synthesis
Caption: Step-wise synthesis of a 7-nitro-1,4-benzodiazepine-2-one scaffold.
Experimental Protocol: Synthesis of 7-Nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This two-part protocol is adapted from established methods for benzodiazepine synthesis.[10][11]
Part A: Synthesis of 2-(2-Bromoacetamido)-5-nitrobenzaldehyde
Materials:
-
This compound (1.0 equiv)
-
Bromoacetyl bromide (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or Chloroform)
-
Inert atmosphere apparatus (e.g., Nitrogen or Argon balloon)
-
Ice bath, magnetic stirrer, dropping funnel
Procedure:
-
Setup: Dissolve this compound in an anhydrous solvent in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring. This is a critical step to control the exothermicity of the acylation reaction and prevent side reactions.
-
Addition of Acylating Agent: Slowly add a solution of bromoacetyl bromide (1.1 equiv) in the same anhydrous solvent dropwise via a dropping funnel over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours, monitoring by TLC for the disappearance of the starting amine.
-
Isolation: Upon completion, the product may precipitate. If not, the solvent can be removed under reduced pressure. The crude solid is then washed with a non-polar solvent (e.g., hexanes) to remove any unreacted bromoacetyl bromide and dried under vacuum. This intermediate is often used in the next step without further purification.
Part B: Cyclization to 7-Nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Materials:
-
2-(2-Bromoacetamido)-5-nitrobenzaldehyde (from Part A)
-
Saturated solution of ammonia in methanol
-
Reaction vessel (sealed tube or pressure flask)
Procedure:
-
Setup: Dissolve the crude intermediate from Part A in a saturated solution of ammonia in methanol in a pressure-rated reaction vessel.
-
Heating: Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours. The use of a sealed vessel is necessary to maintain the concentration of ammonia and prevent its evaporation at elevated temperatures.
-
Monitoring & Work-up: After cooling the vessel to room temperature, check for reaction completion by TLC. The solvent is then removed under reduced pressure.
-
Purification: The resulting crude solid is triturated with water to remove ammonium salts, collected by filtration, and washed with a small amount of diethyl ether. Further purification can be achieved by recrystallization (e.g., from ethanol) or column chromatography to yield the pure benzodiazepine product.
Conclusion and Future Outlook
This compound is a potent and versatile building block for constructing heterocyclic frameworks of significant interest to the pharmaceutical industry. The Friedländer annulation provides a direct and efficient route to highly functionalized 7-nitroquinolines, while a reliable two-step acylation-cyclization sequence yields the valuable 7-nitro-1,4-benzodiazepine core. The presence of the nitro group in the final products is a key feature, offering a handle for subsequent chemical modifications, such as reduction to an amine, which can dramatically alter the pharmacological profile of the molecule. As the demand for novel therapeutics continues to grow, the strategic use of well-designed, multifunctional building blocks like this compound will remain a cornerstone of efficient and innovative drug discovery programs.
References
- 1. 2-amino-5-nitro-benzaldehyde | 56008-61-8 [chemicalbook.com]
- 2. proactivemr.com [proactivemr.com]
- 3. 5-Amino-2-nitrobenzaldehyde | C7H6N2O3 | CID 22989858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Discovery and history of 2-Amino-5-nitrobenzaldehyde
An In-depth Technical Guide to 2-Amino-5-nitrobenzaldehyde: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in the synthesis of diverse heterocyclic compounds and pharmaceutical agents. The document details its physicochemical properties, outlines robust synthetic protocols, and describes methods for its spectroscopic characterization. A significant focus is placed on its application as a precursor in the Friedländer synthesis of quinolines, a structural motif of high importance in medicinal chemistry. This guide is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the handling and utilization of this versatile building block.
Introduction and Historical Context
This compound is a substituted aromatic aldehyde whose value is derived from its bifunctional nature. The presence of a nucleophilic amino group and an electrophilic aldehyde function on the same aromatic ring, ortho to each other, makes it an ideal precursor for a variety of cyclocondensation reactions. The electron-withdrawing nitro group further modulates the reactivity of the aromatic ring and provides a synthetic handle for subsequent chemical transformations, such as reduction to an additional amino group.
While the specific discovery of this compound is not prominently documented, its utility is intrinsically linked to the development of synthetic methodologies for heterocyclic chemistry in the late 19th century. The most notable of these is the Friedländer synthesis, first described by German chemist Paul Friedländer in 1882.[1][2] This reaction, involving the condensation of a 2-aminobenzaldehyde with a ketone, became a cornerstone for the synthesis of quinoline derivatives.[2] The limited availability of substituted 2-aminobenzaldehydes historically posed a challenge, leading to the development of methods to generate these crucial precursors in situ, often from more accessible nitro-substituted analogs.[1][3][4] This has made compounds like this compound indispensable in modern organic synthesis and drug discovery.
Physicochemical and Safety Data
A thorough understanding of the compound's properties is essential for its safe handling and effective use in experimental setups.
Physical and Chemical Properties
The properties of this compound are summarized in the table below.
| Property | Value | Source/Comment |
| CAS Number | 56008-61-8 | [5] |
| Molecular Formula | C₇H₆N₂O₃ | Derived from structure |
| Molecular Weight | 166.14 g/mol | Derived from formula |
| Appearance | Yellow to orange crystalline solid | Typical for nitro-aromatic amines |
| Melting Point | Not widely reported; expected to be a solid at room temperature. | Related compounds melt >100°C |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, DMSO, and DMF. | General property of similar organic compounds |
| Purity | Commercially available up to 98% | [6] |
Safety, Handling, and Storage
This compound, like many nitroaromatic compounds, should be handled with care. The following safety information is based on data for structurally related chemicals.
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed. May cause skin, eye, and respiratory irritation.[7] | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using. Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area or fume hood.[8][9] |
| First Aid | Ingestion: Call a POISON CENTER or doctor if you feel unwell. Skin Contact: Wash with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Inhalation: Move person to fresh air.[8] | Seek medical attention if irritation persists. |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed and away from heat or ignition sources.[8] | |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[8] |
Synthesis and Manufacturing
The primary challenge in synthesizing this compound lies in the selective introduction and manipulation of three different functional groups on the benzene ring. Modern synthetic strategies often rely on the reduction of a dinitro precursor, which is generally more accessible.
Domino Reduction from 2,4-Dinitrotoluene
This approach is a robust and industrially scalable method that generates the target amine from a readily available starting material. The causality behind this choice is twofold: 2,4-dinitrotoluene is an inexpensive commodity chemical, and the selective reduction of one nitro group while oxidizing the methyl group can be achieved in a controlled, one-pot fashion. A related approach involves the selective reduction of 2,4-dinitrobenzaldehyde.
The workflow involves two key transformations:
-
Selective Reduction: The nitro group at the 2-position is sterically hindered and electronically deactivated by the adjacent aldehyde (or methyl group), making the nitro group at the 4-position (which becomes the 5-position in the final product) more susceptible to reduction. However, in practice, selective reduction is often achieved using specific reagents like sodium polysulfide.
-
Oxidation (if starting from toluene): The methyl group of 2,4-dinitrotoluene must be oxidized to an aldehyde. This is often done prior to reduction.
A more direct and common laboratory approach is the selective reduction of 2,4-dinitrobenzaldehyde.
Experimental Protocol: Selective Reduction of 2,4-Dinitrobenzaldehyde
This protocol describes the synthesis via selective reduction using sodium polysulfide, a method known for its chemoselectivity in reducing one nitro group in the presence of another.
Materials:
-
2,4-Dinitrobenzaldehyde
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sulfur powder
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
Procedure:
-
Preparation of Sodium Polysulfide Solution: In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.2 equivalents) and sulfur powder (1.1 equivalents) in a 1:1 mixture of ethanol and water. Heat the mixture gently with stirring until all solids dissolve, forming a dark reddish-brown solution of sodium polysulfide (Na₂Sₓ).
-
Reaction Setup: In a separate three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 2,4-dinitrobenzaldehyde (1.0 equivalent) in ethanol. Heat the solution to a gentle reflux (approximately 70-75°C).
-
Addition of Reducing Agent: Add the prepared sodium polysulfide solution dropwise to the refluxing solution of 2,4-dinitrobenzaldehyde over 1-2 hours. The color of the reaction mixture will change significantly.
-
Reaction Monitoring: After the addition is complete, maintain the reflux for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and filter to remove any precipitated sulfur.
-
Reduce the volume of the filtrate under reduced pressure to remove most of the ethanol.
-
Carefully acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of ~6-7. The product will precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water to remove inorganic salts.
-
-
Purification: Dry the crude product in a desiccator. If necessary, further purify by recrystallization from an ethanol/water mixture to yield this compound as a yellow-orange solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Analysis and Characterization
Confirming the structure and purity of the synthesized this compound is critical. The following data are representative of what is expected from standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~9.8-10.0 ppm (s, 1H): Aldehyde proton (-CHO).δ ~8.0-8.2 ppm (d, 1H): Aromatic proton ortho to the nitro group.δ ~7.8-8.0 ppm (dd, 1H): Aromatic proton between the nitro and amino groups.δ ~7.5-7.7 ppm (br s, 2H): Amine protons (-NH₂).δ ~6.8-7.0 ppm (d, 1H): Aromatic proton ortho to the amino group. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~190 ppm: Aldehyde carbonyl carbon.δ ~150-155 ppm: Aromatic carbon attached to the amino group.δ ~140-145 ppm: Aromatic carbon attached to the nitro group.δ ~125-135 ppm: Aromatic carbons.δ ~115-120 ppm: Aromatic carbon attached to the aldehyde group. |
| FTIR (ATR, cm⁻¹) | 3400-3200 cm⁻¹: N-H stretching (primary amine).2850-2750 cm⁻¹: C-H stretching of the aldehyde.1700-1680 cm⁻¹: C=O stretching of the aldehyde.1550-1475 cm⁻¹ & 1350-1300 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group. |
| Mass Spectrometry (EI) | m/z 166: [M]⁺ (Molecular Ion).m/z 136: [M - NO]⁺.m/z 120: [M - NO₂]⁺. |
Key Reactions and Applications
The synthetic utility of this compound is primarily demonstrated in the construction of heterocyclic systems.
The Friedländer Synthesis of Quinolines
This is the most significant application, providing an efficient route to highly substituted quinolines. The reaction proceeds via an acid- or base-catalyzed condensation between the this compound and a compound containing an α-methylene ketone, followed by a cyclodehydration.[1][3]
The quinoline scaffold is a "privileged" structure in medicinal chemistry, appearing in a vast number of pharmaceuticals with activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[10] The use of this compound allows for the introduction of a nitro group onto the quinoline core, which can be further functionalized.
Experimental Protocol: Synthesis of 6-Nitro-2-methylquinoline
Materials:
-
This compound
-
Acetone (serves as both reactant and solvent)
-
Potassium hydroxide (KOH) or another suitable base
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of acetone and ethanol.
-
Base Addition: Add a catalytic amount of potassium hydroxide (e.g., 0.1-0.2 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C). The reaction is typically complete within a few hours. Monitor by TLC.
-
Isolation:
-
Upon completion, neutralize the catalyst with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from ethanol to yield the desired 6-Nitro-2-methylquinoline.
-
Friedländer Synthesis Mechanism Diagram
Caption: Mechanism of the Friedländer synthesis of a nitro-quinoline.
Conclusion and Future Outlook
This compound stands as a testament to the enabling power of versatile chemical intermediates. Its value extends far beyond its simple structure, providing a reliable and efficient entry point into the synthesis of complex, functionalized quinoline derivatives. The continued importance of the quinoline scaffold in drug discovery ensures that this building block will remain highly relevant. Future research may focus on developing greener synthetic routes to this compound and expanding its use in the synthesis of novel polycyclic and heterocyclic systems for applications in materials science and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 56008-61-8|this compound|BLD Pharm [bldpharm.com]
- 6. proactivemr.com [proactivemr.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Guide to the Safe Handling of 2-Amino-5-nitrobenzaldehyde for Research and Development
Introduction: Understanding the Molecule and Its Significance
2-Amino-5-nitrobenzaldehyde is a valuable chemical intermediate characterized by its unique arrangement of functional groups: an aldehyde, a nitro group, and an amino group on a benzene ring. This distinct structure makes it a versatile building block in organic synthesis, particularly in the development of novel therapeutics and complex chemical entities. The presence of both electron-donating (amino) and electron-withdrawing (nitro, aldehyde) groups creates a nuanced electronic environment, allowing for a diverse range of chemical transformations. For researchers and drug development professionals, this compound is a key starting material for synthesizing heterocyclic compounds, Schiff bases, and other molecules with potential biological activity.[1][2]
However, the same chemical reactivity that makes this compound a valuable synthetic precursor also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the essential safety and handling precautions required to work with this compound responsibly in a laboratory setting.
Chapter 1: Hazard Identification and Risk Profile
A foundational principle of laboratory safety is a comprehensive understanding of a substance's intrinsic hazards. While specific toxicological data for this compound is not extensively published, its hazard profile can be inferred from its chemical structure and data on analogous compounds, such as other nitroaromatics and aminobenzaldehydes.
The primary hazards associated with this compound are categorized as follows:
-
Acute Toxicity (Oral): The compound is presumed to be harmful if swallowed. Aromatic nitro compounds, in general, can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like headache, dizziness, cyanosis (bluish discoloration of the skin), and in severe cases, cardiac dysrhythmias.
-
Skin Irritation: Direct contact with the skin is likely to cause irritation.[3] Pre-existing skin conditions like dermatitis may be exacerbated upon exposure.[4]
-
Serious Eye Irritation: Contact with the eyes can cause serious irritation and potential damage.[3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[3]
Aromatic nitro compounds can also be oxidizing agents and may react vigorously with reducing agents.[4] While not classified as explosive, dust clouds of finely ground material could form an explosive mixture with air.[4][5]
Quantitative Safety Data Summary
The following table summarizes key safety information. Data for structurally similar compounds are used to provide a conservative safety profile.
| Parameter | Value/Classification | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH411/H412: Toxic/Harmful to aquatic life with long lasting effects | |
| Signal Word | Warning | [3] |
| Oral LD50 (Mouse) | 600 mg/kg (for 2-Nitrobenzaldehyde) | [4] |
| Hazardous Decomposition | Under fire conditions, emits toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). | [3][5] |
Chapter 2: The Self-Validating Safety Protocol: From Preparation to Disposal
A robust safety protocol is not merely a list of rules but a self-validating system where each step is designed to mitigate identified risks. The following workflow ensures that safety is integrated into every stage of handling this compound.
Pre-Experiment Risk Assessment and Control Measures
Before any experimental work begins, a thorough risk assessment is mandatory. This involves evaluating the quantities of material being used, the nature of the experimental procedure, and the potential for exposure.
Engineering Controls:
-
Ventilation: All handling of this compound, especially weighing and transfers where dust may be generated, must be conducted in a certified chemical fume hood.[6] This is the primary line of defense to prevent inhalation exposure.
-
Emergency Equipment: An operational eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[6] Their locations should be clearly marked and all laboratory personnel trained in their use.
Personal Protective Equipment (PPE):
The selection of PPE is critical and must be based on a comprehensive hazard assessment.[7]
-
Eye and Face Protection: Chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[6][8] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[9][10]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[6] Gloves should be inspected for any signs of degradation before each use and replaced regularly, as breakthrough times can be reduced by factors like temperature and stretching.[11][12] Contaminated gloves should be removed and disposed of properly.[4]
-
Body Protection: A standard laboratory coat is required for all routine procedures.[6] For larger scale operations or in the event of a spill, a chemical-resistant apron or coveralls may be necessary.[7][10]
-
Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is typically not required. However, if there is a risk of generating significant dust or aerosols outside of a fume hood, a NIOSH/MSHA-approved N95 dust mask or a higher level of respiratory protection should be used.[6][9]
Step-by-Step Handling and Experimental Protocol
-
Preparation: Designate a specific area within the fume hood for handling this compound. Ensure the area is clean and free of incompatible materials.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound on a disposable weighing paper or in a tared container within the fume hood to minimize contamination and dust generation.
-
Experimental Use: When adding the compound to a reaction vessel, do so slowly and carefully to avoid creating dust. Keep containers securely sealed when not in use.[13]
-
Personal Hygiene: After handling is complete, and before leaving the work area, wash hands and any exposed skin thoroughly with soap and water.[6] Do not eat, drink, or smoke in the laboratory.[13]
Storage and Incompatibility
Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.
-
Storage Conditions: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[3][13] The storage area should be locked to prevent unauthorized access.[14]
-
Incompatible Materials: Store away from strong oxidizing agents, strong bases, strong acids, and reducing agents to prevent hazardous reactions.[4][5][15] Avoid storing near foodstuffs or water sources.[13]
Emergency Procedures: A Logical Workflow
In the event of an exposure or spill, a rapid and correct response is critical.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water.[3][15] If skin irritation occurs, seek medical attention.[16]
-
Inhalation: Move the victim to fresh air and keep them at rest in a comfortable position for breathing.[3] If breathing is difficult or if symptoms develop, seek immediate medical attention.[15][16]
-
Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water.[3] Call a poison control center or seek immediate medical attention.
Spill Response:
-
Minor Spills: Remove all ignition sources.[4] Wearing appropriate PPE, clean up the spill immediately using dry methods (e.g., sweeping) to avoid generating dust.[4][5] Place the spilled material and any contaminated cleaning materials into a suitable, labeled container for hazardous waste disposal.[4]
-
Major Spills: Evacuate the area and alert emergency responders.[4][5] Only trained personnel with the appropriate full-body protection and respiratory equipment should attempt to clean up a major spill.[6]
The following diagram illustrates the logical workflow for responding to a chemical spill.
Caption: Logical workflow for responding to a chemical spill.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Procedure: Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and chemically compatible container.[14]
-
Regulations: Dispose of the waste through an approved hazardous waste disposal plant.[3] Do not empty into drains or the environment.[6] All disposal must be in accordance with local, state, and federal regulations.[4][14]
Chapter 3: Conclusion - A Culture of Safety
This compound is a powerful tool in the arsenal of the research scientist and drug development professional. Its synthetic versatility, however, is matched by its potential hazards. Adherence to the protocols outlined in this guide is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture. By understanding the causality behind each safety measure—from the necessity of a fume hood to prevent respiratory irritation to the proper segregation of waste to avoid hazardous reactions—we can ensure that our pursuit of scientific advancement is conducted with the utmost responsibility and care.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 10. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. carlroth.com [carlroth.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. 2-AMINO-5-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. fishersci.com [fishersci.com]
Methodological & Application
Step-by-step synthesis protocol for 2-Amino-5-nitrobenzaldehyde
An Application Note and Protocol for the Synthesis of 2-Amino-5-nitrobenzaldehyde
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and fine chemicals. The synthesis begins with the nitration of 2-chlorobenzaldehyde to produce the key intermediate, 2-chloro-5-nitrobenzaldehyde, which is subsequently subjected to nucleophilic aromatic substitution to yield the final product. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, mechanistic insights, safety protocols, and purification techniques to ensure a high-yield, high-purity synthesis.
Introduction and Synthetic Strategy
This compound is a key building block in organic synthesis, featuring three distinct functional groups—amino, nitro, and aldehyde—that allow for diverse chemical transformations. Its structure is foundational for the synthesis of various heterocyclic compounds and is of significant interest in medicinal chemistry.
The synthetic route detailed herein is a robust and well-documented two-stage process. This strategy was chosen for its reliability and the relative availability of the starting materials.
-
Step 1: Electrophilic Nitration. 2-Chlorobenzaldehyde is nitrated using a standard mixed acid (sulfuric and nitric acid) approach to yield 2-chloro-5-nitrobenzaldehyde. This step requires careful temperature control to manage the exothermic reaction and influence isomer selectivity.
-
Step 2: Nucleophilic Aromatic Substitution (SNAr). The chlorine atom of the intermediate is displaced by an amino group using aqueous ammonia. The strong electron-withdrawing properties of the nitro and aldehyde groups activate the aryl chloride towards nucleophilic attack, facilitating the substitution.
This document provides the theoretical basis and practical execution for each step, ensuring the user can replicate the synthesis with a thorough understanding of the underlying chemical principles.
Visualization of Synthetic Pathway and Workflow
The following diagrams illustrate the chemical transformation and the overall experimental process.
Caption: Overall synthetic pathway from 2-chlorobenzaldehyde.
Caption: Workflow for synthesis and purification.
Health and Safety Precautions
Working with the reagents in this synthesis requires strict adherence to safety protocols. A thorough risk assessment must be conducted before beginning any experimental work.
-
General Precautions: All manipulations should be performed inside a certified chemical fume hood.[1] Ensure adequate ventilation at all times.[2][3] Avoid inhalation of dust, fumes, and vapors.[1][2] Do not eat, drink, or smoke in the laboratory area.[2][4] Wash hands, face, and any exposed skin thoroughly after handling.[2][4]
-
Reagent-Specific Hazards:
-
Concentrated Sulfuric and Nitric Acids: Highly corrosive and strong oxidizing agents. Can cause severe skin and eye burns. The nitrating mixture is extremely reactive.
-
2-Chlorobenzaldehyde: Irritant. Handle with care.
-
Nitro-Aromatic Compounds: The intermediates and final product are nitroaromatic compounds, which should be treated as toxic and potentially mutagenic.[5] They are harmful if swallowed and cause skin and eye irritation.[1]
-
Ammonia: Corrosive and toxic. The aqueous solution has a pungent, irritating odor.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory, especially when handling corrosive acids.[1][4]
-
Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (nitrile or neoprene are suitable).[1][4]
-
Respiratory Protection: Not typically required if work is conducted in a fume hood. If dust is generated outside of a hood, a particulate respirator (e.g., N95) should be used.[1]
-
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.[2]
-
Spills: For acid spills, neutralize with sodium bicarbonate before cleanup. For solid spills, sweep up carefully to avoid generating dust and place in a labeled container for disposal.[1][2]
-
Part 1: Synthesis of 2-Chloro-5-nitrobenzaldehyde
Mechanistic Rationale
The nitration of 2-chlorobenzaldehyde is an electrophilic aromatic substitution. The nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, is the electrophile. The chlorine atom is an ortho-, para-director, while the aldehyde group is a meta-director. The directing effects combine to favor substitution at the position that is para to the chlorine and meta to the aldehyde, which is the C5 position. This leads to the formation of 2-chloro-5-nitrobenzaldehyde as the major product, though a smaller amount of the 2-chloro-3-nitrobenzaldehyde isomer is also formed.[6]
Experimental Protocol
Table 1: Reagents and Materials for Part 1
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Chlorobenzaldehyde | 140.57 | 50.0 g | 0.356 | Starting Material |
| Conc. Sulfuric Acid (98%) | 98.08 | 500 mL | - | Reagent/Solvent |
| Conc. Nitric Acid (70%) | 63.01 | 29.3 mL | ~0.46 | Nitrating Agent |
| Methanol | 32.04 | As needed | - | Purification Solvent |
| Deionized Water | 18.02 | As needed | - | Work-up/Purification |
| Crushed Ice | - | ~2 L | - | For quenching |
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 500 mL of concentrated sulfuric acid.
-
Cooling: Place the flask in an ice/salt bath and cool the acid to 0-5°C with stirring.
-
Addition of Starting Material: Slowly add 50.0 g (0.356 mol) of 2-chlorobenzaldehyde to the cold sulfuric acid via the dropping funnel over 30 minutes. Ensure the temperature is maintained below 10°C.[6][7]
-
Nitration: Add 29.3 mL of concentrated nitric acid dropwise to the mixture over 60 minutes. Critically, maintain the internal temperature at or below 5°C throughout the addition.[7]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional hour.[7]
-
Work-up: Carefully and slowly pour the reaction mixture onto a large beaker containing approximately 2 kg of crushed ice with vigorous stirring. A solid precipitate will form.[6][7]
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (test with pH paper).[6]
Purification via Suspension Method
The crude product is a mixture of isomers. A suspension or slurry purification is highly effective for isolating the desired 2-chloro-5-nitrobenzaldehyde.[6][8]
-
Preparation: Transfer the dried crude solid to a flask.
-
Suspension: Add a 1:1 (v/v) mixture of methanol and water. Use approximately 5-10 mL of the solvent mixture per gram of crude product.
-
Stirring: Stir the resulting suspension vigorously at room temperature for 30-60 minutes.[6] The less soluble 2-chloro-5-nitrobenzaldehyde will remain as a solid, while the more soluble 2-chloro-3-nitrobenzaldehyde isomer will dissolve into the solvent.
-
Filtration: Isolate the purified solid by vacuum filtration. Wash the filter cake with a small amount of cold 1:1 methanol/water.
-
Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight. The expected yield of the pure product is approximately 85-95%.
Part 2: Synthesis of this compound
Mechanistic Rationale
This step is a nucleophilic aromatic substitution (SNAr). The reaction proceeds via a Meisenheimer complex intermediate. The potent electron-withdrawing effects of the nitro group (para) and the aldehyde group (ortho) delocalize the negative charge of the intermediate, stabilizing it and lowering the activation energy for the reaction. Ammonia acts as the nucleophile, attacking the carbon bearing the chlorine atom and ultimately displacing it.
Experimental Protocol
Table 2: Reagents and Materials for Part 2
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Chloro-5-nitrobenzaldehyde | 185.57 | 40.0 g | 0.215 | Starting Material |
| Aqueous Ammonia (28-30%) | 17.03 (NH₃) | 400 mL | ~6.5 | Reagent/Solvent |
| Ethanol | 46.07 | As needed | - | Recrystallization |
Procedure:
-
Reaction Setup: Place 40.0 g (0.215 mol) of purified 2-chloro-5-nitrobenzaldehyde and 400 mL of aqueous ammonia into a sealable pressure vessel or a round-bottom flask equipped with a robust reflux condenser.
-
Reaction: Heat the mixture to 80-90°C with efficient stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 1 hour. The product will precipitate as a yellow-orange solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water, followed by a small amount of cold ethanol to aid drying.
Purification via Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the final product in a vacuum desiccator. The expected yield is typically 80-90%. The final product should be a bright yellow or orange crystalline solid.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. valsynthese.ch [valsynthese.ch]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
Application Note: A Practical Guide to the Purification of 2-Amino-5-nitrobenzaldehyde via Recrystallization
Introduction
2-Amino-5-nitrobenzaldehyde is a pivotal intermediate in the synthesis of a diverse array of pharmaceuticals and fine chemicals. The purity of this compound is of paramount importance, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential safety hazards. Recrystallization stands out as a robust, efficient, and scalable technique for the purification of solid organic compounds like this compound.[1][2] This application note provides a comprehensive, step-by-step protocol for the purification of this compound by recrystallization, grounded in the fundamental principles of solubility and crystal growth.[3][4]
The core principle of recrystallization hinges on the differential solubility of a compound in a given solvent at varying temperatures.[2][5] An ideal solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature.[6] This temperature-dependent solubility allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the selective crystallization of the pure compound upon cooling, leaving the impurities dissolved in the surrounding solution, known as the mother liquor.[7]
I. Pre-Recrystallization: Solvent Selection and Preparation
The choice of a suitable solvent is the most critical factor for a successful recrystallization.[6][8] The ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature, but readily at its boiling point.[6]
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the compound to be purified.[6]
-
Be sufficiently volatile to be easily removed from the purified crystals.[6]
-
Be non-toxic, inexpensive, and non-flammable, if possible.
For a polar molecule like this compound, which contains amino, nitro, and aldehyde functional groups, polar solvents are generally good candidates. Based on the solubility characteristics of structurally similar compounds, such as 2-amino-5-nitrobenzoic acid, ethanol or a mixed solvent system of ethanol and water is a promising choice.[5][9]
Solvent System Selection Rationale
-
Ethanol: As a polar protic solvent, ethanol is likely to dissolve this compound effectively at elevated temperatures due to hydrogen bonding interactions with the amino and nitro groups. Its volatility facilitates easy removal during the drying process.
-
Ethanol/Water Mixture: The addition of water, a highly polar "anti-solvent" in which the organic compound is less soluble, can be advantageous. By carefully adjusting the ethanol-to-water ratio, the solubility of this compound can be fine-tuned to maximize the recovery of pure crystals upon cooling.[9]
Table 1: Recommended Solvent System for Recrystallization
| Solvent System | Rationale |
| Ethanol | Good solubility at high temperatures for polar compounds. |
| Ethanol/Water | Allows for fine-tuning of solubility to optimize crystal yield. |
II. Experimental Protocol: Step-by-Step Recrystallization
This protocol outlines the detailed procedure for the purification of crude this compound.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (2)
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound may cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.
-
Ethanol is flammable. Keep away from open flames and ignition sources.
Recrystallization Workflow Diagram
Caption: A workflow diagram illustrating the key stages of the recrystallization process.
Detailed Procedure
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a magnetic stir bar and a small amount of the chosen solvent (e.g., ethanol) to create a slurry.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Add the hot solvent portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a high recovery yield.[2][5]
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution and reheat to boiling for a few minutes while stirring. The charcoal will adsorb colored impurities.[5]
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by placing them on the heating source.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step must be performed rapidly to prevent premature crystallization in the funnel.[5]
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.
-
-
Drying:
-
Carefully transfer the purified crystals to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.
-
III. Post-Recrystallization: Analysis and Troubleshooting
Purity Assessment
The purity of the recrystallized this compound can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities typically broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Techniques: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure and identify the presence of impurities.
Troubleshooting Common Issues
| Issue | Potential Cause | Solution |
| No crystals form upon cooling | Too much solvent was used; the compound is too soluble in the chosen solvent. | Boil off some of the solvent to concentrate the solution. Try a different solvent or a mixed solvent system. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound; the solution is too concentrated. | Use a lower-boiling point solvent. Add more solvent before heating. |
| Low recovery yield | Too much solvent was used; premature crystallization during hot filtration; incomplete crystallization. | Use the minimum amount of hot solvent. Ensure the filtration apparatus is preheated. Allow sufficient time for cooling in an ice bath. |
| Colored crystals | Incomplete removal of colored impurities. | Repeat the recrystallization with the addition of activated charcoal. |
IV. Conclusion
Recrystallization is a powerful and versatile technique for the purification of this compound. By carefully selecting a suitable solvent system and meticulously following the outlined protocol, researchers and drug development professionals can obtain a high-purity product essential for subsequent synthetic steps. The principles and procedures detailed in this application note provide a solid foundation for achieving successful and reproducible purification results.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis and Application of Schiff Bases from 2-Amino-5-nitrobenzaldehyde
Abstract
This document provides comprehensive application notes and detailed protocols for the synthesis of Schiff bases derived from 2-amino-5-nitrobenzaldehyde. It includes a discussion of the underlying chemical principles, step-by-step experimental procedures, characterization data, and an overview of their applications, particularly in the fields of medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic strategies.
Introduction: The Strategic Importance of this compound
Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a cornerstone of synthetic chemistry due to their relative ease of formation and diverse chemical properties.[1][2] The starting materials—a primary amine and a carbonyl compound—largely dictate the electronic, steric, and ultimately, the functional properties of the resulting Schiff base.
This compound is a particularly valuable substrate for creating novel Schiff bases. The molecule's unique electronic architecture, featuring both an electron-donating amino group (-NH₂) and a potent electron-withdrawing nitro group (-NO₂), imparts distinct reactivity and functionality to the resulting imine. These substituents modulate the electron density of the aromatic system and the imine bond, which can enhance the compound's coordination ability with metal ions and influence its biological activity. Schiff bases derived from nitro-substituted aldehydes have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents.[3][4][5] This makes them highly attractive targets for drug discovery and development programs.
The Chemistry of Condensation: Mechanism & Rationale
The formation of a Schiff base is a reversible condensation reaction. The process is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.[2][6]
The reaction proceeds through a carbinolamine intermediate, which then undergoes dehydration to form the final imine product. The presence of the nitro group on the benzaldehyde ring can influence the reaction rate. While it enhances the electrophilicity of the carbonyl carbon, careful control of reaction conditions is necessary to achieve high yields.
Caption: Figure 2: General Experimental Workflow
Applications in Drug Development & Beyond
The Schiff bases synthesized from this compound are not merely synthetic curiosities; they are valuable ligands and bioactive molecules.
-
Antimicrobial and Anticancer Agents: The presence of the imine group and the nitro substituent is frequently associated with biological activity. These compounds have shown promise against various bacterial, fungal, and cancer cell lines. [3][5][7]The azomethine group is often crucial for their mechanism of action, potentially by interfering with microbial cellular processes or inducing apoptosis in cancer cells. [3][5]* Coordination Chemistry: The nitrogen atom of the imine group and the oxygen atoms of the nitro group can act as donor sites, allowing these Schiff bases to form stable complexes with various metal ions. These metal complexes often exhibit enhanced biological activity compared to the free ligands. [3]* Fluorescent Probes: The extended conjugated system in these molecules can give rise to fluorescent properties, making them candidates for use as sensors for specific ions or molecules.
Conclusion
This compound serves as a powerful and versatile precursor for the synthesis of functionally rich Schiff bases. The straightforward condensation reaction, coupled with the unique electronic properties imparted by the amino and nitro substituents, provides a reliable pathway to novel compounds with significant potential in drug discovery, catalysis, and materials science. The protocols and characterization guidelines presented here offer a self-validating framework for researchers to confidently synthesize and explore this important class of molecules.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ojs.wiserpub.com [ojs.wiserpub.com]
Protocol for the synthesis of quinazolines from 2-Amino-5-nitrobenzaldehyde
An Application Guide to the Synthesis of 6-Nitroquinazolines from 2-Amino-5-nitrobenzaldehyde
Authored by: A Senior Application Scientist
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This document provides a detailed protocol for the synthesis of 6-nitroquinazoline derivatives, utilizing this compound as a versatile starting material. The presence of the nitro group at the 5-position of the benzaldehyde offers a strategic handle for subsequent functionalization, making this substrate particularly valuable for creating diverse chemical libraries in drug discovery programs.[5] We present a robust and efficient iodine-catalyzed method, explaining the underlying chemical principles, providing step-by-step experimental procedures, and offering insights based on field-proven experience.
Introduction: The Significance of the Quinazoline Moiety
Quinazolines are bicyclic heterocyclic compounds composed of fused benzene and pyrimidine rings.[1] This structural motif is considered a "privileged scaffold" in drug development because it can interact with a wide range of biological targets.[6] The therapeutic diversity of quinazolines is vast, with derivatives developed as kinase inhibitors for cancer therapy (e.g., Gefitinib, Erlotinib), as well as agents with analgesic, anticonvulsant, and antihypertensive activities.[2][3]
The synthesis of these vital compounds often begins with ortho-substituted anilines, such as 2-aminobenzaldehydes or 2-aminobenzoic acids.[5][7] this compound is a particularly useful precursor. The aldehyde group provides a reactive site for condensation reactions, while the amino group is perfectly positioned for the critical intramolecular cyclization step that forms the pyrimidine ring. The nitro group at the 5-position (which becomes the 6-position in the quinazoline product) serves two key purposes: it influences the electronic properties of the ring system and can be readily reduced to an amine, providing a vector for further chemical elaboration.[5]
Synthetic Strategy and Mechanism
The conversion of this compound to a 2-substituted-6-nitroquinazoline typically proceeds via a one-pot, multi-step reaction involving condensation, cyclization, and aromatization. A common and environmentally benign approach utilizes molecular iodine as a catalyst for the reaction with a primary amine, such as benzylamine, under aerobic conditions.[8]
Overall Synthetic Workflow
The general workflow involves the direct coupling of the aldehyde with an amine, followed by an iodine-catalyzed intramolecular C-H amination and subsequent oxidation to yield the final aromatic product.
Caption: High-level experimental workflow for quinazoline synthesis.
Reaction Mechanism
The reaction proceeds through several key stages:
-
Schiff Base Formation: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of this compound, followed by dehydration to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The amino group on the benzaldehyde ring then performs an intramolecular nucleophilic attack on the imine carbon. This step is often the rate-determining step and can be facilitated by a catalyst.
-
Oxidative Aromatization: The resulting dihydroquinazoline intermediate is not fully aromatic and is therefore less stable. In the presence of an oxidant (in this case, atmospheric oxygen), it undergoes dehydrogenation to form the stable, aromatic quinazoline ring system. Molecular iodine acts as a catalyst, facilitating the benzylic sp³ C-H bond amination.[8]
Caption: Mechanism of 2-substituted-6-nitroquinazoline formation.
Experimental Protocol: Synthesis of 2-Benzyl-6-nitroquinazoline
This protocol details the synthesis of a representative 2-substituted quinazoline using benzylamine. The use of molecular iodine as a catalyst and an open-air setup makes this procedure economical and operationally simple.[8]
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 166.14 | 166 mg | 1.0 | 1.0 |
| Benzylamine | 107.15 | 129 mg (131 µL) | 1.2 | 1.2 |
| Iodine (I₂) | 253.81 | 25.4 mg | 0.1 | 0.1 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 5 mL | - | - |
| Ethyl Acetate | - | ~100 mL | - | - |
| Saturated NaHCO₃ solution | - | ~50 mL | - | - |
| Brine | - | ~50 mL | - | - |
| Anhydrous Na₂SO₄ | - | As needed | - | - |
Equipment
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser (optional, for solvent containment if not open-air)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel) and developing chamber
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (166 mg, 1.0 mmol) and the primary amine (e.g., benzylamine, 129 mg, 1.2 mmol).
-
Solvent and Catalyst Addition: Add Dimethyl Sulfoxide (DMSO, 5 mL) to the flask, followed by a catalytic amount of iodine (25.4 mg, 0.1 mmol).
-
Scientist's Note: DMSO is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the reactants. The reaction is performed in a flask open to the air, as atmospheric oxygen serves as the terminal oxidant for the aromatization step.[8]
-
-
Heating and Monitoring: Place the flask in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 8-12 hours, indicated by the consumption of the starting aldehyde.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Scientist's Note: The organic layers are combined and washed sequentially with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic species and then with brine to remove residual water.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) to afford the pure 2-benzyl-6-nitroquinazoline as a solid.
-
Expected Yield: 75-85%.
-
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
DMSO can enhance skin absorption of other chemicals; handle with care.
-
Iodine is corrosive and can cause stains; handle with caution.
Conclusion and Outlook
The protocol described provides a reliable and efficient pathway for the synthesis of 6-nitroquinazolines from this compound. The iodine-catalyzed, open-flask method is advantageous due to its operational simplicity and avoidance of harsh or expensive transition-metal catalysts.[8] The resulting 6-nitroquinazoline is a valuable intermediate. The nitro group can be readily reduced to an amine, which can then be subjected to a wide array of subsequent chemical transformations, including acylation, alkylation, and diazotization, enabling the rapid generation of diverse compound libraries for screening in drug discovery campaigns. This foundational protocol serves as a robust starting point for researchers aiming to explore the rich medicinal chemistry of the quinazoline scaffold.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An overview of quinazolines: Pharmacological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. omicsonline.org [omicsonline.org]
- 7. ghru.edu.af [ghru.edu.af]
- 8. Quinazoline synthesis [organic-chemistry.org]
Application of 2-Amino-5-nitrobenzaldehyde in medicinal chemistry and drug design
Application Note & Synthetic Protocols
Abstract
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with therapeutic potential. 2-Amino-5-nitrobenzaldehyde (IUPAC Name: 5-amino-2-nitrobenzaldehyde) emerges as a highly valuable and versatile building block. Its unique trifunctional arrangement—an aromatic amine, an electrophilic aldehyde, and an electron-withdrawing nitro group—offers a powerful synthetic handle for creating a diverse array of heterocyclic compounds. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the primary applications of this reagent, focusing on the synthesis of substituted quinolines and bioactive Schiff bases. Detailed, field-proven protocols are provided to facilitate its practical implementation in the laboratory.
Core Compound Analysis and Strategic Value
This compound is a substituted aromatic aldehyde whose synthetic utility is dictated by the distinct reactivity of its three functional groups. The nucleophilic amino group and the electrophilic aldehyde group are perfectly positioned for intramolecular cyclization reactions, while the nitro group serves as a powerful modulator of electronic properties and a precursor for further functionalization.
-
The Aldehyde (CHO): Acts as a primary electrophilic site, readily undergoing condensation reactions with nucleophiles, particularly active methylene compounds and primary amines.
-
The Amino Group (NH₂): Functions as a key nucleophile, crucial for ring-closure steps in the synthesis of heterocyclic systems like quinolines.
-
The Nitro Group (NO₂): As a strong electron-withdrawing group, it influences the reactivity of the aromatic ring and can be readily reduced to an amine, providing a pathway to further derivatization.
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Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-amino-2-nitrobenzaldehyde | [PubChem CID: 22989858][1] |
| Molecular Formula | C₇H₆N₂O₃ | [PubChem CID: 22989858][1] |
| Molecular Weight | 166.13 g/mol | [PubChem CID: 22989858][1] |
| Appearance | Solid (predicted) | - |
| Hydrogen Bond Donors | 1 | [PubChem CID: 22989858][1] |
| Hydrogen Bond Acceptors | 4 | [PubChem CID: 22989858][1] |
Application in Medicinal Chemistry: Synthesis of Privileged Scaffolds
Synthesis of 7-Nitroquinolines via Friedländer Annulation
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals with activities ranging from antimalarial to anticancer.[2] The Friedländer synthesis is a classical and highly efficient method for constructing the quinoline ring system.[3] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., ethyl acetoacetate).[4][5]
A significant advantage of using this compound is that it already possesses the required 2-aminoaldehyde functionality, thereby circumventing the need for in situ reduction of a nitro group, a common modification made due to the limited availability of substituted 2-aminobenzaldehydes.[4] The reaction proceeds directly to form a 7-nitroquinoline derivative, a valuable intermediate for further drug design.
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Protocol 1: Synthesis of Ethyl 2-methyl-7-nitroquinoline-3-carboxylate
This protocol details the acid-catalyzed Friedländer condensation of this compound with ethyl acetoacetate.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Ethanol (or Glacial Acetic Acid)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Standard reflux apparatus, magnetic stirrer, and heating mantle
-
Filtration apparatus
-
Recrystallization solvents (e.g., Ethanol/Water)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add ethyl acetoacetate (1.2 eq) to the solution.
-
Catalyst Addition: With stirring, add a few drops of concentrated hydrochloric acid to the mixture.
-
Causality Note: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and promoting the initial condensation with the active methylene compound.[5]
-
-
Heating: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the mixture to room temperature. The product will often precipitate from the solution. If not, slowly add cold water to induce precipitation.
-
Work-up: Collect the crude solid by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure quinoline derivative as a crystalline solid.
Synthesis of Bioactive Schiff Bases (Imines)
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone in the development of novel therapeutic agents.[6] They are readily synthesized through the condensation of an aldehyde with a primary amine.[7] Schiff bases derived from substituted benzaldehydes are reported to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][9]
This compound provides a platform to generate a library of Schiff base derivatives. The resulting compounds can be screened for various biological activities, and the existing amino and nitro groups can be used for further structural modifications to optimize activity.
Protocol 2: General Synthesis of a this compound Schiff Base
This protocol describes a straightforward procedure for synthesizing a Schiff base from this compound and a substituted aniline.
Materials:
-
This compound (1.0 eq)
-
Substituted primary amine (e.g., 4-chloroaniline) (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard reflux apparatus
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask. In a separate container, dissolve the primary amine (1.0 eq) in a minimum amount of ethanol.
-
Addition of Amine: Add the amine solution to the aldehyde solution with stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Causality Note: A mildly acidic pH is optimal. It protonates the carbonyl to facilitate nucleophilic attack by the amine, but avoids excessive protonation of the amine, which would render it non-nucleophilic.[6]
-
-
Reaction: Heat the mixture to reflux for 2-4 hours. The formation of the brightly colored Schiff base product is often visually apparent.
-
Isolation and Purification: Cool the reaction mixture in an ice bath. The solid Schiff base product will precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo. Recrystallization is typically not required for high-purity products.
Conclusion and Future Outlook
This compound is a potent and underutilized reagent in medicinal chemistry. Its pre-installed amino and nitro functionalities on a benzaldehyde core provide a direct and efficient entry into valuable heterocyclic systems like quinolines and allow for the facile generation of diverse Schiff base libraries. The protocols outlined herein are robust and adaptable, providing a solid foundation for researchers to explore the synthesis of novel compounds with significant therapeutic potential. Future work should focus on expanding the library of derivatives and conducting comprehensive biological screenings to unlock the full potential of this versatile chemical scaffold.
References
- 1. 5-Amino-2-nitrobenzaldehyde | C7H6N2O3 | CID 22989858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. ijfmr.com [ijfmr.com]
- 8. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ojs.wiserpub.com [ojs.wiserpub.com]
Introduction: The Strategic Importance of 2-Amino-5-nitrobenzaldehyde
An Application Note for the Laboratory Scale-Up Synthesis of 2-Amino-5-nitrobenzaldehyde
This compound is a pivotal molecular scaffold in the landscape of pharmaceutical and materials science research. Its unique trifunctional architecture, featuring an aldehyde, an amino group, and a nitro group, offers a versatile platform for the synthesis of complex heterocyclic systems and other high-value organic compounds. The strategic placement of these functional groups makes it an indispensable precursor for drug candidates, particularly in the synthesis of quinoline derivatives and other pharmacologically active molecules.[1][2] Given its utility, a reliable and scalable laboratory synthesis protocol is essential for research and development professionals.
This guide provides a comprehensive, field-proven protocol for the multi-gram scale synthesis of this compound. Moving beyond a simple recitation of steps, we delve into the causality behind the chosen synthetic strategy, offering insights into process optimization, safety, and product validation to ensure a trustworthy and reproducible outcome.
Synthetic Strategy: A Rationale for the Oxidation of 2-Methyl-5-nitroaniline
While several theoretical pathways to this compound exist, many present significant challenges in a scale-up context, such as poor regioselectivity, harsh reaction conditions, or the use of hazardous reagents. For instance, the direct nitration of 2-aminobenzaldehyde is complicated by the strong activating and directing effects of the amino group, leading to multiple isomers and over-nitration.
Our selected method focuses on the controlled oxidation of the methyl group of the readily available and commercially viable starting material, 2-methyl-5-nitroaniline (also known as 5-nitro-o-toluidine).[3] This approach offers superior regiochemical control, as the substitution pattern is pre-defined in the starting material. The oxidation of a methyl group to an aldehyde is a well-established transformation that can be achieved with high selectivity using specific oxidizing agents, avoiding the complexities of aromatic substitution on a sensitive substrate.[4]
The overall workflow is designed for efficiency and scalability, prioritizing safety and purity.
References
The Versatile Precursor: Harnessing 2-Amino-5-nitrobenzaldehyde for the Synthesis of Advanced Fluorescent Probes
Introduction: In the dynamic fields of chemical biology, diagnostics, and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes with high sensitivity and spatiotemporal resolution. The rational design of these molecular reporters is paramount to achieving the desired selectivity and photophysical properties. 2-Amino-5-nitrobenzaldehyde has emerged as a valuable and versatile precursor in the synthesis of a diverse range of fluorescent probes. Its unique electronic and structural characteristics, featuring an electron-donating amino group and an electron-withdrawing nitro group on a reactive benzaldehyde scaffold, provide a robust platform for the construction of sophisticated chemosensors.
This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes derived from this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this precursor for the development of novel molecular tools for a variety of applications, including ion sensing and bioimaging.
The Chemical Logic of this compound in Fluorescent Probe Design
The utility of this compound as a precursor stems from the strategic placement of its functional groups, which allows for the implementation of common fluorescence modulation mechanisms such as Photoinduced Electron Transfer (PeT) and Intramolecular Charge Transfer (ICT).
-
The Role of the Nitro Group: The strongly electron-withdrawing nitro group (—NO₂) often acts as a fluorescence quencher in the ground state of the probe. This quenching effect is typically achieved through a PeT mechanism, where the excited electron of the fluorophore is transferred to the nitro group, leading to non-radiative decay and low fluorescence emission. Upon interaction with a specific analyte, this PeT process can be inhibited, resulting in a "turn-on" fluorescence response.
-
The Reactivity of the Aldehyde and Amino Groups: The aldehyde group (—CHO) is a versatile handle for a variety of chemical transformations, most notably the formation of Schiff bases through condensation with primary amines. This reaction is a cornerstone in the assembly of many fluorescent probes, allowing for the straightforward incorporation of various recognition moieties and fluorophores. The amino group (—NH₂), while also a reactive site, primarily serves to modulate the electronic properties of the aromatic ring and can participate in analyte binding.
Synthesis of Fluorescent Probes from this compound: Key Strategies and Protocols
The synthesis of fluorescent probes from this compound predominantly follows two well-established synthetic routes: Schiff base condensation and Knoevenagel condensation.
Strategy 1: Schiff Base Condensation for "Turn-On" Fluorescent Probes
The formation of a Schiff base (imine) by reacting the aldehyde group of this compound with a primary amine is a highly efficient method for creating fluorescent probes. The resulting C=N bond can play a crucial role in the probe's sensing mechanism.
This protocol describes the synthesis of a Schiff base probe by reacting this compound with a diamine, creating a chelating cavity for metal ions.
Principle: The synthesized Schiff base is expected to be weakly fluorescent due to the PeT quenching by the nitro group. Upon binding a metal ion, the conformational rigidity of the molecule increases, and the PeT process is inhibited, leading to a significant enhancement in fluorescence intensity.
Materials:
-
This compound
-
Ethylenediamine (or another suitable diamine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask.
-
In a separate flask, dissolve ethylenediamine (0.5 equivalents) in absolute ethanol.
-
Slowly add the ethylenediamine solution to the this compound solution with constant stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base probe.
-
Dry the purified product under vacuum.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the formation of the imine bond and the overall structure.
-
Mass Spectrometry: To determine the molecular weight of the synthesized probe.
-
FT-IR Spectroscopy: To observe the characteristic C=N stretching vibration of the imine group.
Strategy 2: Knoevenagel Condensation for the Synthesis of Coumarin-Based Probes
The Knoevenagel condensation involves the reaction of the aldehyde group of this compound with an active methylene compound, such as ethyl cyanoacetate or malononitrile, in the presence of a basic catalyst. This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds, which can be key intermediates in the formation of fluorescent dyes like coumarins.
This protocol outlines the synthesis of a key intermediate for coumarin-based fluorescent probes.
Principle: The Knoevenagel condensation creates a new carbon-carbon double bond, extending the π-conjugated system which is fundamental for fluorescence. The resulting product can then be further cyclized to form a coumarin ring.
Materials:
-
This compound
-
Ethyl cyanoacetate (or malononitrile)
-
Piperidine (or another basic catalyst)
-
Ethanol (or another suitable solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate out of the solution upon cooling or after the addition of water.
-
Collect the solid product by filtration, wash with cold ethanol or water, and air dry.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the formation of the double bond and the structure of the product.
-
Mass Spectrometry: To verify the molecular weight.
-
UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties of the synthesized compound.
Applications of Fluorescent Probes Derived from this compound
Fluorescent probes synthesized from this precursor have potential applications in various areas of research and development.
Metal Ion Sensing
Schiff base probes derived from this compound can be designed to selectively bind to specific metal ions.[1][2] The chelation event restricts the C=N isomerization and can inhibit the PeT process, leading to a "turn-on" fluorescence response.[3]
Typical Performance Data for Schiff Base Metal Ion Probes:
| Property | Typical Value |
| Excitation Wavelength (λex) | 350 - 450 nm |
| Emission Wavelength (λem) | 450 - 550 nm |
| Quantum Yield (Φ) (free) | < 0.05 |
| Quantum Yield (Φ) (bound) | > 0.3 |
| Detection Limit | Micromolar to Nanomolar range |
| Selectivity | High for specific metal ions |
Bioimaging
The ability to design "turn-on" probes makes them suitable for bioimaging applications. Probes can be engineered to be cell-permeable and to accumulate in specific organelles, allowing for the visualization of metal ion fluctuations or other analytes within living cells.
Conclusion and Future Perspectives
This compound is a readily accessible and highly versatile precursor for the synthesis of a wide array of fluorescent probes. The straightforward chemistry, particularly Schiff base and Knoevenagel condensations, allows for the facile introduction of diverse functionalities to tune the photophysical properties and analyte selectivity. The inherent PeT quenching mechanism provided by the nitro group offers a built-in "turn-on" signaling strategy. Future research in this area will likely focus on the development of probes with enhanced two-photon absorption cross-sections for deep-tissue imaging, as well as the design of ratiometric probes for more accurate quantitative measurements in complex biological environments. The continued exploration of novel reaction partners and sensing mechanisms will undoubtedly expand the utility of this compound in the creation of next-generation fluorescent tools for scientific discovery and diagnostic applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-5-nitrobenzaldehyde
Welcome to the technical support center for the synthesis of 2-Amino-5-nitrobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As a key building block in the development of pharmaceuticals and other fine chemicals, a reliable and high-yielding synthesis of this compound is of significant importance.
This document moves beyond a simple recitation of steps to provide a deeper understanding of the causality behind the protocols. The primary focus will be on the most common and direct synthetic route: the selective oxidation of 2-Amino-5-nitrotoluene. We will explore the critical parameters that govern the success of this reaction, from reagent quality to purification strategies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most effective and common synthetic route for preparing this compound?
The most prevalent and strategically sound method is the selective oxidation of the methyl group of 2-Amino-5-nitrotoluene. This approach is favored due to the availability of the starting material and the directness of the transformation. Alternative routes, such as the nitration of 2-aminobenzaldehyde, are generally avoided. The powerful activating, ortho-, para-directing nature of the amino group would lead to a complex mixture of products and potential side reactions, making purification and yield optimization exceedingly difficult.
Q2: What are the primary challenges in the selective oxidation of 2-Amino-5-nitrotoluene?
The core challenge lies in achieving selectivity. The desired product, an aldehyde, is susceptible to further oxidation under the reaction conditions. The main difficulties are:
-
Over-oxidation: The aldehyde product can be easily oxidized to the corresponding carboxylic acid, 2-Amino-5-nitrobenzoic acid. This is the most common yield-reducing side reaction.
-
Reagent Activity: The oxidation is often performed using manganese dioxide (MnO₂), a heterogeneous reagent. The activity of commercial MnO₂ can vary significantly between batches, leading to inconsistent results and reaction failure.[1] Using freshly prepared or "activated" MnO₂ is often critical for reproducibility.[2][3]
-
Reaction Stalling: Water produced during the oxidation can deactivate the surface of the MnO₂, causing the reaction to stall before completion, even with a large excess of the oxidant.[2]
Q3: What are the most critical safety precautions for this synthesis?
-
Handling of Oxidizing Agents: Manganese dioxide is a strong oxidant. While not as hazardous as permanganates, it should be handled with care. Avoid contact with combustible materials. The preparation of activated MnO₂ from reagents like potassium permanganate involves handling highly exothermic reactions and should be performed with extreme caution in a well-ventilated fume hood.[4]
-
Solvent Hazards: The reaction is typically run in chlorinated solvents like dichloromethane (DCM) or chloroform, or in aromatic hydrocarbons like benzene or toluene. These solvents are volatile and have associated health risks. Ensure proper ventilation and use appropriate personal protective equipment (PPE).
-
Product and Reactant Toxicity: 2-Amino-5-nitrotoluene and its derivatives are aromatic nitro-amino compounds. Such compounds should be handled as potentially toxic and mutagenic. Avoid inhalation of dust and skin contact.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Consistently Low Yield of this compound
-
Possible Cause 1: Poor Quality or Inactive Manganese Dioxide (MnO₂)
-
Expert Insight: The efficacy of this oxidation is critically dependent on the surface area and activation state of the MnO₂. Commercial MnO₂ can be unreliable.[1] The reaction is heterogeneous and occurs on the surface of the oxidant; water can deactivate these active sites.[2]
-
Troubleshooting Steps:
-
Activate Commercial MnO₂: Before use, dry commercial MnO₂ in an oven at 110-120°C overnight to remove adsorbed water.[2]
-
Use Freshly Prepared "Active" MnO₂: For maximum reliability, prepare active MnO₂ using established literature procedures. A common method involves the reaction of manganese sulfate with potassium permanganate in an aqueous solution.[3][4] (See Protocol 2).
-
Use a Large Stoichiometric Excess: Due to the heterogeneous nature of the reaction and potential deactivation, a large excess of MnO₂ (10-fold molar excess or greater) is often required to drive the reaction to completion.[1]
-
-
-
Possible Cause 2: Over-oxidation to 2-Amino-5-nitrobenzoic Acid
-
Expert Insight: While MnO₂ is considered a mild oxidant for this transformation, prolonged reaction times or elevated temperatures can promote the formation of the carboxylic acid byproduct.
-
Troubleshooting Steps:
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to minimize over-oxidation. A typical mobile phase for TLC is a mixture of hexane and ethyl acetate.
-
Control Reaction Temperature: Run the reaction at room temperature or with gentle reflux. Avoid excessive heating, which can accelerate the rate of over-oxidation.
-
Ensure Efficient Stirring: Vigorous stirring is essential to ensure good contact between the substrate in solution and the solid MnO₂.
-
-
-
Possible Cause 3: Incomplete Reaction or Stalling
-
Expert Insight: The reaction generates one molecule of water for every molecule of aldehyde formed. This water can adsorb to the MnO₂ surface and inhibit its activity.[2]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure the solvent (e.g., dichloromethane) is thoroughly dried before use.
-
Add a Dehydrating Agent: Consider adding activated molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water as it is formed.[2] This can be more effective than simply adding more MnO₂.
-
-
Issue 2: High Levels of Impurities in the Crude Product
-
Possible Cause 1: Significant Amount of Unreacted 2-Amino-5-nitrotoluene
-
Expert Insight: This is directly related to an incomplete reaction (see Issue 1, Cause 3). The starting material and product often have similar polarities, which can complicate purification.
-
Troubleshooting Steps:
-
Re-evaluate Oxidant Activity: The primary solution is to ensure the reaction goes to completion by using highly active MnO₂ and appropriate conditions.
-
Purification via Column Chromatography: If significant starting material remains, purification by silica gel column chromatography is the most effective method. A gradient elution with a hexane/ethyl acetate solvent system can effectively separate the slightly more polar aldehyde product from the starting toluene.
-
-
-
Possible Cause 2: Presence of 2-Amino-5-nitrobenzoic Acid
-
Expert Insight: This impurity arises from over-oxidation. Its carboxylic acid functionality makes it significantly more polar than the desired aldehyde.
-
Troubleshooting Steps:
-
Acid-Base Extraction: The crude product can be dissolved in a suitable organic solvent (like ethyl acetate or dichloromethane) and washed with a mild aqueous base solution (e.g., 5% sodium bicarbonate). The acidic byproduct will be deprotonated and extracted into the aqueous layer, while the neutral aldehyde remains in the organic phase.
-
Recrystallization: Recrystallization can be an effective purification method. A mixed solvent system, such as ethanol/water, can be used. The aldehyde is typically more soluble in the organic solvent, and careful addition of water as an anti-solvent can induce crystallization.[5]
-
-
Section 3: Visualization & Workflow Diagrams
The following diagrams illustrate the core reaction pathway and a logical workflow for troubleshooting common issues.
Caption: Synthetic pathway for this compound and the primary side reaction.
References
Technical Support Center: Synthesis of 2-Amino-5-nitrobenzaldehyde
Welcome to the technical support center for the synthesis of 2-Amino-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you navigate the complexities of this synthesis and minimize the formation of common byproducts.
Part 1: Understanding the Synthetic Landscape and Common Byproducts
The synthesis of this compound is a nuanced process that typically involves either the selective reduction of a dinitro precursor or, more commonly, the electrophilic nitration of a suitably protected 2-aminobenzaldehyde derivative. Each route presents a unique set of challenges, primarily centered around controlling selectivity and preventing the formation of undesired byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The byproducts largely depend on the synthetic route chosen. However, the most frequently encountered impurities can be categorized as follows:
-
Isomeric Byproducts: The formation of constitutional isomers, such as 2-Amino-3-nitrobenzaldehyde , is a common issue, particularly during the nitration step. The directing effects of the amino (or a protected amino group) and aldehyde functionalities can lead to nitration at the ortho or para positions relative to the activating group.[1][2]
-
Oxidation Byproducts: Over-oxidation of the aldehyde group to a carboxylic acid can occur, resulting in the formation of 2-Amino-5-nitrobenzoic acid .[1][2] This is more prevalent if the synthetic route involves an oxidation step or if harsh reaction conditions are employed.
-
Polynitration Products: Under excessively vigorous nitrating conditions (e.g., high temperature, high concentration of nitrating agent), polynitration can lead to the formation of 2-Amino-3,5-dinitrobenzaldehyde .[1][2]
-
Incompletely Reduced Intermediates: If the synthesis proceeds via the reduction of a dinitro compound, incomplete reduction can leave behind intermediates such as nitroso compounds (e.g., 2-Amino-5-nitrosobenzaldehyde).[3]
-
Starting Material Impurities: The purity of the starting material is paramount. Any impurities in the initial reagents are likely to persist through the reaction and contaminate the final product.
Q2: How can I minimize the formation of the 2-Amino-3-nitrobenzaldehyde isomer?
A2: Controlling the regioselectivity of the nitration reaction is key to minimizing isomeric impurities. Several factors can be optimized:
-
Temperature Control: Nitration is a highly exothermic reaction.[1] Maintaining a low and consistent reaction temperature, typically between 0 and 10°C, is crucial for improving selectivity.[4]
-
Rate of Addition: The slow, dropwise addition of the nitrating agent helps to maintain a low localized concentration and better control the reaction exotherm, which can significantly influence the isomer ratio.[2]
-
Protecting Groups: Utilizing a bulky protecting group on the 2-amino functionality can sterically hinder nitration at the 3-position, thereby favoring the desired 5-position.
Q3: My reaction is producing a significant amount of 2-Amino-5-nitrobenzoic acid. What is causing this and how can I prevent it?
A3: The formation of 2-Amino-5-nitrobenzoic acid is a classic example of over-oxidation.[1] This can be caused by:
-
Harsh Reaction Conditions: Excessively high temperatures or prolonged reaction times can promote the oxidation of the aldehyde.
-
Strong Oxidizing Agents: If your synthesis involves an oxidation step, consider using a milder, more selective oxidizing agent.
-
Oxidizing Impurities: Ensure that your starting materials and reagents are free from strong oxidizing impurities.[2] To prevent this, it is essential to carefully monitor the reaction and quench it once the formation of the desired aldehyde is maximized. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are invaluable for this purpose.[1]
Q4: How can I effectively purify crude this compound?
A4: Purification often requires a multi-step approach to remove the various byproducts:
-
Recrystallization: This is an effective first step for removing many impurities. The choice of solvent is critical; solvent systems like dilute ethanol or mixtures of chloroform and ligroin have proven effective for similar compounds.[2]
-
Suspension/Slurry Method: This technique is particularly useful for separating isomers. The crude mixture is suspended in a solvent where the desired isomer has significantly lower solubility than the undesired ones. Stirring allows the impurities to dissolve, while the pure product remains a solid and can be isolated by filtration.[4]
-
Column Chromatography: For challenging separations, especially for removing trace isomers or byproducts with similar polarities, column chromatography is the method of choice.[1]
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: The overall yield of this compound is unexpectedly low.
-
Potential Cause 1: Incomplete Reaction
-
Troubleshooting Step: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using an appropriate analytical technique like TLC, GC, or HPLC to ensure the complete consumption of the starting material before quenching the reaction.[2][4] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, while being mindful of byproduct formation.
-
-
Potential Cause 2: High Formation of Isomers
-
Troubleshooting Step: A significant portion of the starting material may have been converted to undesired isomers, which are subsequently lost during purification.[4] To mitigate this, revisit the reaction conditions. Ensure precise temperature control during nitration (ideally 0-10°C) and slow, controlled addition of the nitrating agent.[4]
-
-
Potential Cause 3: Loss of Product During Work-up
-
Troubleshooting Step: The desired product can be lost during extraction, washing, and crystallization steps.[2] Optimize your purification protocol by carefully selecting solvent systems where your target compound has low solubility at colder temperatures to maximize recovery during recrystallization.
-
Issue 2: The purity of my final product is below 99%, even after recrystallization.
-
Potential Cause 1: Co-precipitation of Isomers
-
Troubleshooting Step: Isomers with similar crystal lattice energies can co-precipitate during recrystallization. In this case, a single recrystallization may be insufficient. Consider a second purification step, such as the suspension method described in the FAQs, using a different solvent system.[4]
-
-
Potential Cause 2: Presence of Persistent Impurities
-
Troubleshooting Step: If isomeric purity is high but other impurities remain, column chromatography is recommended. A carefully chosen mobile phase will allow for the separation of compounds with very similar polarities.
-
Issue 3: My final product is a dark, oily residue instead of a crystalline solid.
-
Potential Cause 1: Formation of Polymeric Byproducts
-
Troubleshooting Step: Side reactions, particularly at elevated temperatures, can lead to the formation of high-molecular-weight polymeric materials. Pouring the reaction mixture onto crushed ice immediately after completion can help precipitate the desired product and minimize the formation of these byproducts.[5]
-
-
Potential Cause 2: Presence of Nitroso Intermediates
-
Troubleshooting Step: In reactions involving the reduction of a nitro group, colored nitroso intermediates can form if the reduction is incomplete.[3] Ensure that the reducing agent is added in the correct stoichiometric amount and that the reaction is allowed to proceed to completion. Purification via column chromatography may be necessary to remove these colored impurities.
-
Byproduct Summary and Identification
| Byproduct Name | Common Cause | Key Identification Tips (Hypothetical) |
| 2-Amino-3-nitrobenzaldehyde | Lack of regioselectivity in nitration | Different retention time in HPLC/GC; distinct aromatic proton signals in ¹H NMR. |
| 2-Amino-5-nitrobenzoic acid | Over-oxidation | Presence of a carboxylic acid peak in IR spectrum; disappearance of the aldehyde proton signal and appearance of a broad acid proton signal in ¹H NMR. |
| 2-Amino-3,5-dinitrobenzaldehyde | Harsh nitration conditions | Higher molecular weight peak in mass spectrometry; distinct changes in the aromatic region of the ¹H NMR spectrum. |
| 2-Amino-5-nitrosobenzaldehyde | Incomplete reduction of a dinitro precursor | Often results in a deeply colored (green or brown) product. |
Part 3: Experimental Protocols and Visual Guides
Protocol 1: Synthesis via Nitration of N-(2-formylphenyl)acetamide (Protected 2-Aminobenzaldehyde)
This protocol is a representative example and may require optimization for your specific laboratory conditions.
Step 1: Protection of 2-Aminobenzaldehyde
-
Dissolve 2-aminobenzaldehyde in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add one equivalent of acetic anhydride dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until the starting material is consumed (monitor by TLC).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude N-(2-formylphenyl)acetamide.
Step 2: Nitration
-
In a separate flask, cool concentrated sulfuric acid in an ice-salt bath to 0-5°C.
-
Slowly add the crude N-(2-formylphenyl)acetamide from Step 1 while maintaining the temperature below 10°C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add this mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 10°C.[4]
-
Stir the mixture at 0-10°C for 2-4 hours, monitoring the reaction progress by TLC or GC.[4]
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
Step 3: Deprotection (Acid Hydrolysis)
-
Suspend the crude nitrated product in a mixture of dilute hydrochloric acid and ethanol.
-
Heat the mixture to reflux for 1-2 hours until the protected intermediate is consumed.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the crude this compound.
-
Filter the solid, wash with water, and dry.
Step 4: Purification
-
Perform a primary purification by recrystallizing the crude product from a suitable solvent like ethanol/water.
-
If isomeric impurities persist, employ the suspension method in a solvent system like methanol/water.[4]
Visual Workflow and Troubleshooting Diagrams
Caption: Main synthesis pathway and common byproduct divergence points.
Caption: Troubleshooting workflow for low yield and purity issues.
References
Technical Support Center: Purification of Crude 2-Amino-5-nitrobenzaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude 2-Amino-5-nitrobenzaldehyde. This document offers a blend of theoretical principles and field-proven protocols to address common challenges encountered during the purification of this key synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on the synthetic route employed. However, common impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include compounds like 2-chloro-5-nitrobenzaldehyde or other precursors.
-
Positional Isomers: Nitration reactions, a common step in the synthesis of nitroaromatics, can lead to the formation of isomers such as 2-Amino-3-nitrobenzaldehyde.[1]
-
Oxidation Byproducts: The aldehyde functional group is susceptible to oxidation, which can result in the formation of 2-Amino-5-nitrobenzoic acid.[2]
-
Byproducts from Side Reactions: Various side reactions can introduce other related substances.
Q2: My purified this compound is still colored. What could be the cause and how can I fix it?
A2: A persistent color, typically yellow to brownish, can be due to residual colored impurities or degradation products. To address this:
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[3] Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Column Chromatography: If recrystallization is insufficient, column chromatography provides a more effective separation based on polarity, which can remove the compounds causing the coloration.
Q3: I am experiencing low recovery after recrystallization. What are the likely reasons?
A3: Low recovery is a common issue in recrystallization and can be attributed to several factors:
-
Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the desired compound remaining in the mother liquor upon cooling.[3]
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.[4]
-
Premature crystallization: If the solution cools and crystals form during hot filtration, product will be lost. Ensure the filtration apparatus is pre-heated.
Q4: How can I assess the purity of my final product?
A4: Several analytical techniques can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for quantifying purity and identifying impurities.[5][6]
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively assess the purity and compare it to the crude material.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.
Troubleshooting Guides
Issue 1: Presence of Acidic Impurities (e.g., 2-Amino-5-nitrobenzoic acid)
Cause: Oxidation of the aldehyde group during synthesis or storage.
Solution: Acid-base extraction is a highly effective method for removing acidic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate (NaHCO₃). This will convert the acidic impurity (2-Amino-5-nitrobenzoic acid) into its water-soluble sodium salt, which will partition into the aqueous layer.[7]
-
Separation: Carefully separate the aqueous layer.
-
Repeat: Repeat the wash with NaHCO₃ solution to ensure complete removal of the acidic impurity.
-
Water Wash: Wash the organic layer with water to remove any residual NaHCO₃.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Caption: Workflow for removing acidic impurities.
Issue 2: Isomeric Impurities and Other Neutral Byproducts
Cause: Lack of regioselectivity in the synthetic reactions.
Solution: Recrystallization and column chromatography are the primary methods for separating neutral impurities.
The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[8] Based on data for structurally similar compounds, ethanol or a mixed solvent system like ethanol/water or acetone/hexane are good starting points.[3][9]
| Solvent System | Rationale |
| Ethanol | Structurally similar nitroaromatic compounds show good recrystallization behavior in ethanol.[3] |
| Acetone/Hexane | Acetone is a good solvent for many nitroaromatics, while hexane can be used as an anti-solvent to induce crystallization.[9] |
| Ethanol/Water | A mixed solvent system can be fine-tuned to achieve the optimal solubility profile. |
Step-by-Step Recrystallization:
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of hot solvent (e.g., ethanol) to the crude this compound until it just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Caption: General workflow for recrystallization.
Column chromatography offers a higher degree of separation for complex mixtures or when recrystallization is ineffective.[10] For this compound, a normal-phase chromatography setup is recommended.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | A polar stationary phase that will interact more strongly with polar compounds.[10] |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). | The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds of increasing polarity.[11] |
Step-by-Step Column Chromatography:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane) and carefully pack the column.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity of the mobile phase by adding small increments of the more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Caption: Workflow for purification by column chromatography.
References
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. web.uvic.ca [web.uvic.ca]
- 11. rnlkwc.ac.in [rnlkwc.ac.in]
- 12. Virtual Labs [oc-amrt.vlabs.ac.in]
Preventing polymerization of 2-Amino-5-nitrobenzaldehyde during storage
A Guide to Preventing Self-Condensation and Ensuring Experimental Success
Welcome to the technical support guide for 2-Amino-5-nitrobenzaldehyde (CAS: 56008-61-8). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive reagent. The inherent reactivity that makes this compound a valuable building block also renders it susceptible to self-polymerization, a common issue that can compromise experimental integrity. This guide provides in-depth, field-proven insights and protocols to help you store, handle, and troubleshoot this compound effectively.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section addresses the most common urgent issues encountered by users.
Q1: Why has my yellow, powdery this compound turned into a hard, discolored, and insoluble brick?
A1: This is a classic sign of self-condensation polymerization. This compound possesses both a nucleophilic amino group (-NH₂) and an electrophilic aldehyde group (-CHO). The amino group of one molecule can attack the aldehyde group of another, initiating a chain reaction that forms an insoluble polyamide-like material. This process is often accelerated by exposure to moisture, air (oxygen), light, and elevated temperatures.
Q2: What are the absolute best-practice storage conditions for a new, unopened bottle?
A2: To maximize shelf-life, the compound must be stored under conditions that minimize molecular mobility and reactivity. The ideal conditions are summarized below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C is recommended for routine use. For long-term storage (>6 months), ≤ -20°C is preferable. | Reduces the kinetic energy of molecules, significantly slowing the rate of polymerization. |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen).[1][2] | Prevents oxidation of the aldehyde and amino groups and excludes atmospheric moisture, which can catalyze the polymerization.[3] |
| Light | Keep in a dark place, using an amber vial or by wrapping the container in aluminum foil.[1] | Aromatic nitro and amino compounds can be light-sensitive, and UV exposure can provide the activation energy for unwanted side reactions.[4] |
| Container | Use a tightly sealed container, preferably with a PTFE-lined cap.[5] | Prevents ingress of moisture and air. |
Q3: My sample is only partially discolored and some of it still dissolves. Can I salvage it?
A3: Salvage is strongly discouraged. Once polymerization begins, it is practically irreversible. The soluble portion may seem usable, but it is likely contaminated with oligomers (short polymer chains). Using this material will lead to inaccurate reagent stoichiometry, the introduction of impurities, and potentially failed reactions. The risk to experimental reproducibility and the time lost in troubleshooting far outweighs the cost of a new reagent.
Q4: How should I handle the solid when weighing it for a reaction?
A4: Minimize exposure to the ambient environment. The best practice is to handle the solid inside a glovebox under an inert atmosphere. If a glovebox is unavailable, work quickly. Have all your vials and spatulas clean and dry. Open the container, weigh the required amount into a pre-dried flask, and immediately reseal the main container, preferably after backfilling with an inert gas like argon or nitrogen.
Part 2: The Chemistry of Degradation - Understanding the "Why"
The instability of this compound is rooted in its bifunctional nature. The lone pair of electrons on the amino group nitrogen makes it a potent nucleophile, while the carbonyl carbon of the aldehyde group is electrophilic. This sets the stage for a self-condensation reaction, specifically the formation of a Schiff base (imine) between two molecules, which can then proceed to form longer oligomeric or polymeric chains.
The reaction is often catalyzed by trace amounts of acid or base, which can be introduced by atmospheric moisture or impurities.
References
Purification challenges of 2-Amino-5-nitrobenzaldehyde and solutions
Welcome to the technical support center for 2-Amino-5-nitrobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but challenging intermediate. My goal is to provide you with field-tested insights and robust protocols to overcome common purification hurdles, ensuring the integrity of your research and development efforts.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and purity of this compound.
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of crude this compound is heavily dependent on its synthetic route. Most commonly, it is synthesized via the reduction of a dinitro precursor or selective nitration of an amino-benzaldehyde. Key impurities to anticipate include:
-
Unreacted Starting Materials: Such as 2-formyl-4-nitroaniline or dinitro precursors.
-
Positional Isomers: Compounds like 4-Amino-3-nitrobenzaldehyde can form during non-selective nitration steps, and they often have very similar polarities, making separation difficult[1].
-
Over-reduced Byproducts: The nitro group can be further reduced past the amine, or the aldehyde can be reduced to an alcohol (2-Amino-5-nitrobenzyl alcohol), especially if harsh reducing agents are used[2].
-
Oxidation Products: The aldehyde group is susceptible to oxidation, forming 2-Amino-5-nitrobenzoic acid. This is often exacerbated by exposure to air during workup or purification[3].
-
Polymerization/Degradation Products: Aldehydes, particularly aromatic ones with electron-donating groups like an amine, can be unstable and may self-condense or polymerize, leading to tarry, insoluble materials.
Q2: My crude product is a dark brown or reddish tar instead of the expected yellow solid. What happened?
A2: This is a frequent and frustrating issue. The dark coloration is almost always indicative of degradation and polymerization. The primary causes are:
-
Thermal Stress: this compound and related compounds can be thermally labile. Overheating during reaction, solvent removal (e.g., high-temperature rotary evaporation), or even storage at room temperature for extended periods can initiate decomposition[3].
-
Oxidative Degradation: The electron-rich aromatic ring, activated by the amino group, is susceptible to oxidation. Exposure to air (oxygen) during the reaction workup or purification, especially under basic conditions or in the presence of trace metals, can lead to the formation of highly colored, complex polymeric impurities.
-
Light Exposure: Nitroaromatic compounds are often photosensitive[3]. Storing the crude material or solutions in clear glass containers exposed to ambient light can catalyze degradation pathways. Always store this compound in amber vials and protect reaction flasks from direct light.
Q3: How should I properly store this compound to ensure its stability?
A3: To maintain the integrity of your material, strict storage conditions are non-negotiable.
-
Temperature: Store the solid compound in a freezer, preferably at -20°C.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation. Displacing the air in the vial with an inert gas before sealing is a critical step.
-
Light: Always use amber glass vials or wrap clear vials in aluminum foil to protect from light.
-
Purity: Store the material only after it has been purified. Trace impurities, especially acidic or basic residues, can catalyze decomposition even under optimal storage conditions.
Q4: What are the best analytical methods to assess the purity of my sample?
A4: A multi-technique approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid to improve peak shape) is a good starting point[4]. UV detection at multiple wavelengths (e.g., 254 nm and a longer wavelength around 350-400 nm) is advisable to detect a wide range of aromatic impurities.
-
Nuclear Magnetic Resonance (¹H NMR): Provides crucial structural information and can quantify impurities if an internal standard is used. Look for the characteristic aldehyde proton singlet (around 9.8-10.2 ppm) and aromatic protons. The presence of unexpected peaks can help identify isomers or byproducts.
-
Thin Layer Chromatography (TLC): An indispensable tool for quick, real-time monitoring of reactions and purification fractions. It is excellent for choosing a solvent system for column chromatography.
Troubleshooting and Purification Protocols
This section provides a problem-solving guide for common purification challenges and detailed, step-by-step protocols for achieving high purity.
Purification Strategy Decision Workflow
Before attempting a purification, it's crucial to select the right strategy. This decision tree illustrates a logical workflow based on the nature of the crude product.
References
Technical Support Center: Catalyst Selection for Reactions Involving 2-Amino-5-nitrobenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for catalyst selection in reactions involving the multifunctional compound, 2-Amino-5-nitrobenzaldehyde. Due to the presence of an amino, a nitro, and an aldehyde group, careful consideration of the catalytic system is paramount to achieve desired selectivity and yield.
Section 1: Chemoselective Reduction of the Nitro Group
A primary challenge when working with this compound is the selective reduction of the nitro group to an amine, without affecting the aldehyde functionality. The resulting 2,5-diaminobenzaldehyde is a valuable intermediate in heterocyclic synthesis.
Frequently Asked Questions (FAQs)
Q1: How can I selectively reduce the nitro group of this compound to an amine while preserving the aldehyde group?
A1: Achieving chemoselectivity is crucial. While standard catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) is highly efficient for nitro group reduction, it can also readily reduce the aldehyde to an alcohol.[1] To avoid this, consider the following options:
-
Metal-Acid Systems: The use of metals like iron (Fe) or zinc (Zn) in the presence of a mild acid such as acetic acid provides a classic and effective method for reducing nitro groups in the presence of other reducible functionalities.[1] Tin(II) chloride (SnCl₂) is another mild reducing agent suitable for this purpose.[1]
-
Transfer Hydrogenation: Catalytic transfer hydrogenation using a hydrogen donor like formic acid or ammonium formate can be a milder alternative to high-pressure hydrogenation.
-
Iron Catalysis with Silanes: Forcing conditions are often required for iron salt-catalyzed reductions. However, by using a less active reductant like phenyl silane (H₃SiPh) instead of a highly active one like pinacol borane (HBpin) with an iron(salen) catalyst, you can chemoselectively reduce the nitro group while leaving the aldehyde intact.[2]
Q2: What are the common signs of over-reduction in my reaction?
A2: The primary sign of over-reduction is the formation of 2-amino-5-aminobenzyl alcohol as a byproduct, which can be identified by techniques like NMR or LC-MS. You may also observe a lower than expected yield of the desired 2,5-diaminobenzaldehyde.
Troubleshooting Guide: Low Yield or Over-reduction
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of 2,5-diaminobenzaldehyde | Incomplete reaction. | - Increase reaction time or temperature. - Increase catalyst loading. - Ensure efficient stirring. |
| Catalyst deactivation. | - See Section 4 on Catalyst Deactivation. | |
| Formation of 2-amino-5-aminobenzyl alcohol | Catalyst is too active for the aldehyde group. | - Switch from a highly active catalyst like Pd/C to a milder system like Fe/acetic acid or SnCl₂.[1] - If using catalytic hydrogenation, lower the hydrogen pressure and/or temperature. |
| Hydrogen donor is too reactive. | - If using transfer hydrogenation, consider a less reactive hydrogen source. |
Section 2: Reductive Amination
Reductive amination allows for the one-pot synthesis of secondary or tertiary amines by reacting this compound with another amine in the presence of a reducing agent. This process typically involves the in-situ reduction of the nitro group to an amine, which then reacts with an external aldehyde, or the reaction of the aldehyde group with an external amine followed by reduction.
Frequently Asked questions (FAQs)
Q1: What catalysts are recommended for the one-pot reductive amination of this compound with another aldehyde?
A1: This is a tandem reaction where the nitro group is first reduced to an amine, which then undergoes reductive amination with an aldehyde. For this, you need a catalytic system capable of both nitro reduction and imine reduction.
-
Palladium Catalysts: Palladium on carbon (Pd/C) is a common choice, often with a hydrogen source like H₂ gas or formic acid.[3][4]
-
Iridium Catalysts: Iridium complexes are effective for transfer hydrogenation and can be used for reductive amination.[5][6]
-
Non-Noble Metal Catalysts: Cobalt-based catalysts have shown high activity and tolerance to functional groups in reductive aminations using formic acid as a hydrogen donor.[3]
Q2: Can I perform a reductive amination of the aldehyde group of this compound with a primary or secondary amine?
A2: Yes, this is a common transformation. The aldehyde group reacts with the added amine to form an iminium ion, which is then reduced.
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent for reductive aminations and is compatible with nitro groups.[6][7]
-
Catalytic Hydrogenation: H₂ with a Palladium catalyst can also be used, but careful control of conditions is needed to avoid reduction of the nitro group.[7]
Troubleshooting Guide: Incomplete Reaction or Side Products
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete reaction | Insufficient catalyst activity. | - Increase catalyst loading. - Switch to a more active catalyst (e.g., from a non-noble metal to a palladium-based catalyst).[3] |
| Inefficient hydrogen transfer. | - If using transfer hydrogenation, ensure the hydrogen donor is suitable and used in sufficient excess.[5] | |
| Formation of alcohol byproduct | Reduction of the aldehyde before imine formation. | - Use a milder reducing agent like STAB that selectively reduces the iminium ion.[7] - In catalytic hydrogenation, ensure the amine is present to facilitate imine formation. |
| Formation of over-alkylated product (tertiary amine instead of secondary) | The secondary amine product is reacting further. | - Use a catalyst system known for high selectivity to secondary amines, such as certain iridium catalysts with picolinamide ligands.[5] |
Experimental Protocol: Reductive Amination with STAB
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Reagent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the stirred solution. A mild acid like acetic acid can be used as a catalyst, especially for less reactive ketones.[6]
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Section 3: Condensation Reactions of the Aldehyde Group
The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[8] These reactions are often reversible and may require a catalyst and removal of water to drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: What catalysts can be used to promote Schiff base formation?
A1: While many Schiff base formations proceed without a catalyst, particularly with reactive amines, catalysts can accelerate the reaction.
-
Acid Catalysis: A catalytic amount of a mild acid can protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Base Catalysis: A base can deprotonate the amine, increasing its nucleophilicity.
-
Bifunctional Catalysts: Aminosilica catalysts with both acidic (silanol) and basic (amino) sites can cooperatively catalyze condensations.[9]
Q2: My condensation reaction is not going to completion. What can I do?
A2: Condensation reactions are equilibrium processes. To drive the reaction towards the product, you need to remove the water that is formed as a byproduct. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).
-
Drying Agents: Adding a drying agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
Troubleshooting Guide: Low Imine Yield
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of Schiff base | Equilibrium favors the starting materials. | - Remove water from the reaction using a Dean-Stark trap or a drying agent. - Use an excess of one of the reactants. |
| Formation of a stable hemiaminal intermediate. | - Increase the reaction temperature to promote dehydration of the hemiaminal to the imine.[10] | |
| Self-condensation of this compound. | - Add the external amine to the reaction mixture before initiating the reaction to favor the desired condensation. |
Section 4: General Troubleshooting: Catalyst Deactivation and Poisoning
A significant challenge in reactions involving this compound is catalyst deactivation, often caused by poisoning from the amino group or other nitrogen-containing species.[11][12]
Frequently Asked Questions (FAQs)
Q1: Why is my catalyst losing activity over time or in subsequent runs?
A1: The nitrogen atom in the amino group of this compound or the resulting amine products can act as a catalyst poison.[12] It can strongly adsorb to the active sites of metal catalysts (e.g., Pd, Pt, Ni), blocking them from participating in the catalytic cycle.[12][13]
Q2: Which catalysts are most susceptible to poisoning by amino groups?
A2: Precious metal catalysts like palladium and platinum are particularly prone to poisoning by nitrogen-containing compounds.[12] Nickel catalysts, such as Raney Nickel, are also susceptible.[11]
Q3: How can I minimize or prevent catalyst poisoning?
A3: Several strategies can be employed:
-
Increase Catalyst Loading: A higher catalyst loading can compensate for the poisoned sites, though this is not always economically viable.[12]
-
Use of Robust Catalysts: N-Heterocyclic Carbene (NHC) palladium complexes are known to be more resistant to poisoning compared to traditional phosphine-ligated catalysts.[14]
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the strength of the poison's adsorption to the catalyst surface.[11]
-
Purify Starting Materials: Ensure that starting materials are free from impurities like sulfur compounds, which are also potent catalyst poisons.[15]
Workflow for Diagnosing Catalyst Deactivation
Caption: A troubleshooting workflow for diagnosing catalyst deactivation.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 5. kanto.co.jp [kanto.co.jp]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. ojs.wiserpub.com [ojs.wiserpub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 14. benchchem.com [benchchem.com]
- 15. ammoniaknowhow.com [ammoniaknowhow.com]
Managing temperature control during the synthesis of 2-Amino-5-nitrobenzaldehyde
Technical Support Center: Synthesis of 2-Amino-5-nitrobenzaldehyde
A Guide to Mastering Temperature Control in Aromatic Nitration
Welcome to the technical support center for the synthesis of this compound and its precursors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to ensure your experiments are safe, reproducible, and successful. The synthesis of this molecule, particularly steps involving nitration, is highly sensitive to temperature. The nitration of an aromatic ring is a classic example of an exothermic reaction, where improper heat management can compromise yield, purity, and most importantly, safety.[1][2]
This guide is structured as a dynamic resource to address the common challenges encountered in the field. We will explore the causality behind temperature-related phenomena and provide actionable, field-proven troubleshooting strategies.
Troubleshooting Guide: Real-Time Experimental Issues
This section is designed to help you diagnose and resolve problems as they occur during your experiment.
Q1: My reaction mixture has rapidly turned dark brown or black, and I'm observing vigorous gas evolution. What is happening and what should I do?
A1: This is a critical situation indicating a potential runaway reaction. The dark coloration and gas are signs of decomposition and oxidation of your aromatic starting material by the nitric acid, which is accelerated exponentially by a rapid temperature increase.[3] The amino group on related precursors makes the aromatic ring highly activated and susceptible to oxidation, especially if not properly protected or if temperatures are not rigorously controlled.[4]
-
Immediate Action:
-
Cease Reagent Addition: Immediately stop the addition of the nitrating agent.[5] This is the most crucial first step to halt the generation of more heat.
-
Maximize Cooling: If it is safe to do so, immerse the reaction flask in a large, pre-prepared ice-salt or dry ice-acetone bath to initiate rapid cooling.[3]
-
Alert Personnel: Inform your lab supervisor and colleagues of the situation.
-
Evacuate if Necessary: If the reaction appears uncontrollable (e.g., dense fumes, rapid pressure buildup), evacuate the fume hood and the immediate area, and follow your institution's emergency procedures.[3]
-
-
Causality & Prevention:
-
Cause: The rate of heat generation from the exothermic nitration reaction has exceeded the rate of heat removal by your cooling system. This can be caused by adding the nitrating agent too quickly, inadequate stirring leading to localized hot spots, or an insufficient cooling bath.
-
Prevention: Maintain a strict, low-temperature protocol (e.g., 0°C to 5°C).[6] Employ slow, dropwise addition of the nitrating agent with vigorous mechanical or magnetic stirring.[3] Always have a larger, more potent cooling bath on standby for emergencies.
-
Q2: The yield of my desired product is significantly lower than expected after workup. How could temperature control be the culprit?
A2: Low yield is a common problem directly linked to suboptimal temperature management. There are two primary ways temperature can negatively impact your yield:
-
Side Reactions from High Temperatures: If the temperature spikes, even locally, you can promote undesired side reactions. These include the formation of positional isomers, polynitration (adding more than one nitro group), and oxidation of the aldehyde or other sensitive functional groups to carboxylic acids.[7][8][9] These byproducts consume your starting material and reduce the final yield of the target molecule.
-
Incomplete Reaction from Low Temperatures: While crucial for control, if the temperature is maintained too low, the reaction rate can become impractically slow, leading to an incomplete conversion of the starting material within your allotted reaction time.[3]
-
Troubleshooting Steps:
-
Review Temperature Data: Analyze your experimental notes or data logs. Were there any noticeable temperature spikes during the addition of the nitrating agent?
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material. Do not proceed to the workup (quenching) phase until the starting material is fully consumed.[3]
-
Optimize Temperature: If the reaction is too slow, consider raising the temperature slightly (e.g., from 0°C to 5-10°C), but only after ensuring your cooling capacity is sufficient to handle the increased reaction rate.
-
Q3: My final product is contaminated with significant amounts of an unexpected isomer. How can I improve the regioselectivity?
A3: The formation of multiple isomers is a classic challenge in electrophilic aromatic substitution. While the directing effects of the substituents on the benzene ring are the primary influence, reaction temperature plays a critical role in modulating the selectivity.
-
Causality & Solution:
-
Kinetic vs. Thermodynamic Control: At higher temperatures, reactions may favor the most thermodynamically stable product, which may not be your desired isomer. Lower temperatures tend to favor the kinetically controlled product, which is often the result of substitution at the most reactive site.[8]
-
Precise Temperature Control: To maximize the formation of the desired 5-nitro isomer, maintaining a stable and consistently low temperature (e.g., below 0°C) is crucial.[9] Even small fluctuations can alter the isomer ratio.
-
Methodology: Ensure your thermometer or probe is placed directly in the reaction mixture, not just in the cooling bath, to get an accurate reading of the internal temperature.[10] Use a robust cooling system, such as an ice-salt bath or a cryocooler, to buffer against the heat generated during the addition of the nitrating agent.[6][11]
-
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the principles of temperature control for this synthesis.
Q1: Why is temperature control so fundamentally important in the synthesis of this compound precursors?
A1: The importance stems from three core pillars of chemical synthesis: safety, yield, and purity.
-
Safety: Nitration reactions are highly exothermic, meaning they release a significant amount of heat.[1][12] Without adequate control, this heat can accumulate, leading to a dangerous, self-accelerating cycle known as a thermal runaway, which can result in boiling, pressure buildup, and even an explosion.[5]
-
Yield: Elevated temperatures can cause the decomposition of both nitric acid and the aromatic compound, leading to a loss of material and the formation of unwanted byproducts.[4]
-
Purity: Temperature directly influences the rate of side reactions. Higher temperatures can lead to the formation of multiple isomers and over-oxidation, which complicates the purification process and reduces the purity of the final product.[7][9]
Q2: What is the optimal temperature range for the nitration step, and what cooling methods are most effective?
A2: The optimal temperature is a balance between controlling the exotherm and achieving a reasonable reaction rate. For most nitrations of activated or sensitive aromatic rings, a range of -5°C to 10°C is standard.
| Parameter | Recommended Value/Method | Rationale |
| Reaction Temperature | -5°C to 10°C | Crucial for controlling the exothermic reaction and minimizing side reactions like oxidation and polynitration.[3][6][13] |
| Cooling Bath | Ice-Salt or Circulating Chiller | An ice-water bath may be insufficient. An ice-salt bath can achieve temperatures down to -20°C, providing a better thermal sink.[14][15] A circulating chiller offers the most precise and stable control.[16] |
| Reagent Addition | Slow, dropwise via addition funnel | Prevents localized temperature spikes and allows the cooling system to dissipate heat as it is generated.[6] |
| Stirring | Vigorous Mechanical/Magnetic Stirring | Ensures homogeneity and efficient heat transfer from the reaction mixture to the cooling bath, preventing hot spots.[17] |
Q3: How does the scale of the reaction impact temperature management strategy?
A3: Scaling up a reaction significantly changes its thermal dynamics due to the surface-area-to-volume ratio.
-
Lab Scale (<1 L): At a small scale, a flask has a relatively large surface area compared to its volume. Heat can dissipate fairly efficiently through the walls of the flask into a cooling bath.[14]
-
Pilot/Production Scale (>5 L): As you increase the volume, the surface area does not increase proportionally. This makes it much harder to remove heat from the core of the reactor.[5] Simple cooling baths become ineffective. At this scale, jacketed reaction vessels with circulating thermal fluids are mandatory for safe and effective temperature control.[16][18] The rate of reagent addition must also be carefully calculated based on the reactor's heat transfer capabilities.
Q4: What is the best way to monitor the internal temperature of the reaction?
A4: Accurate and real-time temperature monitoring is non-negotiable.
-
Direct Immersion: The temperature sensor (a low-temperature alcohol thermometer or a thermocouple/RTD probe) must be immersed directly into the reaction mixture.[15] Measuring the temperature of the cooling bath is not sufficient, as there will be a significant temperature difference (ΔT) between the bath and the exothermic reaction itself.[10]
-
Digital Probes and Data Logging: For sensitive or scaled-up reactions, using a digital thermocouple probe connected to a data logger is highly recommended.[15] This allows you to track the temperature profile over time and immediately identify any deviation from the setpoint, which could indicate a problem.
Visualized Workflows and Logic
To further clarify these critical processes, the following diagrams illustrate a standard experimental workflow and a troubleshooting decision tree.
Caption: Standard experimental workflow for controlled nitration.
Caption: Troubleshooting logic for a temperature excursion event.
References
- 1. highschoolenergy.acs.org [highschoolenergy.acs.org]
- 2. Exothermic reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. aidic.it [aidic.it]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. How To Maintain The Temperature Of A Reaction? Master Heat Transfer For Safe & Repeatable Results - Kintek Solution [kindle-tech.com]
- 15. Heating and Cooling – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 16. asynt.com [asynt.com]
- 17. benchchem.com [benchchem.com]
- 18. achievechem.com [achievechem.com]
Validation & Comparative
A Technical Guide to the Reactivity of 2-Amino-5-nitrobenzaldehyde in Comparison to Other Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis and medicinal chemistry, the benzaldehyde scaffold is a cornerstone for the construction of a vast array of complex molecules. The reactivity of the aldehyde functional group is intricately modulated by the electronic and steric nature of substituents on the aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of 2-amino-5-nitrobenzaldehyde against a selection of other substituted benzaldehydes, including those with electron-withdrawing and electron-donating groups. Understanding these reactivity profiles is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways in drug discovery and materials science.
This compound presents a unique case study due to the presence of both a strong electron-withdrawing nitro group and an electron-donating amino group on the same aromatic ring. Their respective positions relative to the aldehyde functionality create a nuanced electronic environment that significantly influences its chemical behavior.
The Interplay of Electronic and Steric Effects on Benzaldehyde Reactivity
The reactivity of the carbonyl carbon in benzaldehydes is fundamentally governed by its electrophilicity. Electron-withdrawing groups (EWGs) enhance this electrophilicity by pulling electron density away from the carbonyl group, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity by pushing electron density towards the carbonyl carbon.[1]
In the case of This compound , we observe a fascinating interplay of these effects:
-
The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group at the 5-position (para to the amino group and meta to the aldehyde) deactivates the aromatic ring towards electrophilic substitution but, more importantly for this discussion, it significantly increases the electrophilicity of the carbonyl carbon through its strong -I (inductive) and -M (mesomeric) effects.[1]
-
The Amino Group (-NH₂): The amino group at the 2-position (ortho to the aldehyde) is an electron-donating group through its +M (mesomeric) effect, which would typically decrease the electrophilicity of the carbonyl carbon. However, its ortho position also introduces steric hindrance around the aldehyde, which can influence the approach of nucleophiles.
The net reactivity of this compound is a result of the balance between the powerful electron-withdrawing nature of the nitro group and the combined electron-donating and steric effects of the ortho-amino group.
Comparative Reactivity in Key Organic Transformations
To provide a quantitative and qualitative comparison, we will examine the performance of this compound alongside other common substituted benzaldehydes in three fundamental reactions: Schiff Base Formation, Knoevenagel Condensation, and the Wittig Reaction. The selected comparators are:
-
4-Nitrobenzaldehyde: Strong electron-withdrawing group.
-
4-Aminobenzaldehyde: Strong electron-donating group.
-
2-Hydroxybenzaldehyde: Electron-donating group with potential for intramolecular hydrogen bonding.
-
4-Methoxybenzaldehyde: Moderate electron-donating group.
-
Benzaldehyde: The unsubstituted parent compound for baseline comparison.
Schiff Base Formation
The condensation of an aldehyde with a primary amine to form a Schiff base (imine) is a fundamental reaction in organic and medicinal chemistry. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.
Comparative Data for Schiff Base Formation
| Benzaldehyde Derivative | Substituent Effect(s) | Reported Yield (%) | Reference(s) |
| This compound | Strong EWG (-NO₂), EDG (-NH₂) ortho | Data not available | |
| 4-Nitrobenzaldehyde | Strong EWG (-NO₂) | 94.4 | [2] |
| 2-Nitrobenzaldehyde | Strong EWG (-NO₂), ortho steric hindrance | 76.4 | [2] |
| 3-Nitrobenzaldehyde | Strong EWG (-NO₂) | 74.5 | [2] |
| 4-Aminobenzaldehyde | Strong EDG (-NH₂) | High (qualitative) | [3] |
| 2-Hydroxybenzaldehyde | Moderate EDG (-OH), ortho | 64.6 | [4] |
| 4-Methoxybenzaldehyde | Moderate EDG (-OCH₃) | High (qualitative) | [5] |
Analysis of Reactivity:
Based on the available data and theoretical principles, we can predict the reactivity of this compound. The strong electron-withdrawing nitro group is expected to make the carbonyl carbon highly electrophilic, thus favoring nucleophilic attack by the amine. While the ortho-amino group is electron-donating, its effect is likely overshadowed by the powerful nitro group. The steric hindrance from the ortho-amino group might slightly temper the reaction rate compared to an unhindered aldehyde like 4-nitrobenzaldehyde. Therefore, this compound is anticipated to be highly reactive in Schiff base formation, likely exhibiting reactivity comparable to or slightly less than 4-nitrobenzaldehyde.
Knoevenagel Condensation
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base. Similar to Schiff base formation, the reaction rate is enhanced by the electrophilicity of the carbonyl carbon.[6]
Comparative Data for Knoevenagel Condensation with Malononitrile
| Benzaldehyde Derivative | Substituent Effect(s) | Reported Yield (%) | Reaction Time | Reference(s) |
| This compound | Strong EWG (-NO₂), EDG (-NH₂) ortho | Data not available | ||
| 4-Nitrobenzaldehyde | Strong EWG (-NO₂) | 89-94 | A few hours | [7] |
| 2-Nitrobenzaldehyde | Strong EWG (-NO₂), ortho steric hindrance | High (qualitative) | [8] | |
| 4-Aminobenzaldehyde | Strong EDG (-NH₂) | Lower (qualitative) | ||
| 2-Hydroxybenzaldehyde | Moderate EDG (-OH), ortho | Moderate (qualitative) | ||
| 4-Methoxybenzaldehyde | Moderate EDG (-OCH₃) | Lower (qualitative) |
Analysis of Reactivity:
The strong electron-withdrawing nitro group in this compound is expected to significantly activate the aldehyde towards Knoevenagel condensation. The reaction should proceed readily, likely with a high yield and a relatively short reaction time. The ortho-amino group's steric hindrance might play a role, but the electronic activation by the nitro group is anticipated to be the dominant factor. Its reactivity is predicted to be comparable to that of 4-nitrobenzaldehyde.
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide. The reaction proceeds via a nucleophilic attack of the ylide on the carbonyl carbon.
Comparative Data for Wittig Reaction
| Benzaldehyde Derivative | Substituent Effect(s) | Reported Yield (%) | Reference(s) |
| This compound | Strong EWG (-NO₂), EDG (-NH₂) ortho | Data not available | |
| 4-Nitrobenzaldehyde | Strong EWG (-NO₂) | High (qualitative) | [8] |
| 2-Nitrobenzaldehyde | Strong EWG (-NO₂), ortho steric hindrance | High (qualitative) | [8] |
| 4-Aminobenzaldehyde | Strong EDG (-NH₂) | Moderate (qualitative) | |
| 2-Hydroxybenzaldehyde | Moderate EDG (-OH), ortho | Moderate (qualitative) | |
| 4-Methoxybenzaldehyde | Moderate EDG (-OCH₃) | Moderate (qualitative) |
Analysis of Reactivity:
Similar to the previous reactions, the high electrophilicity of the carbonyl carbon in this compound, due to the nitro group, suggests that it will be a good substrate for the Wittig reaction. The reaction is expected to proceed efficiently to give the corresponding stilbene derivative in good yield.
Experimental Protocols
To ensure the reproducibility and integrity of the comparative data, the following detailed experimental protocols are provided for the key reactions discussed.
Protocol 1: General Synthesis of Schiff Bases via Reflux
This protocol describes a general method for the condensation reaction between a substituted benzaldehyde and a primary amine.
Materials:
-
Substituted benzaldehyde (1 equivalent)
-
Primary amine (1 equivalent)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount, optional)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) in a minimal amount of absolute ethanol.
-
To this solution, add an equimolar amount of the selected primary amine, also dissolved in a minimal amount of absolute ethanol.[9]
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction (optional).[9]
-
Reflux the reaction mixture with constant stirring for 2-4 hours.[9]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated solid product by vacuum filtration.[9]
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.[9]
-
Recrystallize the product from a suitable solvent to obtain the pure Schiff base.[9]
-
Dry the purified product in a desiccator.
Protocol 2: Knoevenagel Condensation with Malononitrile
This protocol outlines the Knoevenagel condensation of a substituted benzaldehyde with malononitrile.
Materials:
-
Substituted benzaldehyde (1 equivalent)
-
Malononitrile (1.1 equivalents)
-
Ethanol
-
Piperidine (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.[7]
-
Add malononitrile (1.1 equivalents) to the solution.[7]
-
Add a catalytic amount of piperidine (2-3 drops).[7]
-
Reflux the reaction mixture, monitoring progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.[7]
-
After completion, cool the mixture to room temperature to allow the product to crystallize.[7]
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[7]
Protocol 3: Wittig Reaction with a Stabilized Ylide
This protocol describes a general procedure for the Wittig reaction between a substituted benzaldehyde and a stabilized ylide generated in situ.
Materials:
-
Substituted benzaldehyde (1 equivalent)
-
Triphenylphosphine (1.5 equivalents)
-
Ethyl bromoacetate (2 equivalents)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine the substituted benzaldehyde (1 equivalent) and triphenylphosphine (1.5 equivalents).[7]
-
Add dichloromethane and a stir bar.[7]
-
Add ethyl bromoacetate (2 equivalents) to the mixture via syringe.[7]
-
Add a saturated aqueous solution of sodium bicarbonate to generate the ylide in situ.[7]
-
Attach a reflux condenser and heat the mixture with stirring for 30-40 minutes.[7]
-
After cooling, transfer the mixture to a separatory funnel for workup (extraction with an organic solvent, washing, drying, and solvent evaporation).
Conclusion
The reactivity of this compound is a compelling example of the complex interplay between electronic and steric effects in substituted aromatic systems. The dominant electron-withdrawing character of the nitro group renders the aldehyde highly electrophilic and thus reactive towards a variety of nucleophilic attacks, including Schiff base formation, Knoevenagel condensation, and the Wittig reaction. While the ortho-amino group introduces both an opposing electronic effect and steric hindrance, its influence is generally subordinate to the powerful activation provided by the nitro group.
For researchers and drug development professionals, this high reactivity makes this compound a valuable and versatile building block for the synthesis of diverse molecular scaffolds. However, the presence of multiple reactive sites (aldehyde, amino, and the potential for reduction of the nitro group) necessitates careful consideration of reaction conditions to achieve the desired selectivity. The provided protocols offer a solid foundation for exploring the synthetic utility of this and other substituted benzaldehydes. Further kinetic studies would be invaluable in providing a more granular, quantitative understanding of the reactivity landscape of these important synthetic intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple synthetic route to 4-aminobenzaldehydes from anilines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. organicreactions.org [organicreactions.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Reducing Agents for the Nitro Group in 2-Amino-5-nitrobenzaldehyde
<
Introduction: The Critical Role of 2,5-Diaminobenzaldehyde in Synthesis
The selective reduction of the nitro group in 2-Amino-5-nitrobenzaldehyde to yield 2,5-diaminobenzaldehyde is a pivotal transformation in synthetic organic chemistry. This diamino-functionalized benzaldehyde serves as a crucial building block for a diverse array of heterocyclic compounds, including pharmaceuticals, dyes, and polymers. The primary challenge in this synthesis lies in achieving high chemoselectivity: the targeted reduction of the nitro moiety while preserving the integrity of both the existing amino group and the highly susceptible aldehyde functionality. This guide provides a comprehensive comparison of various reducing agents, offering experimental insights and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
The Challenge of Chemoselectivity
The simultaneous presence of a nitro group, an amino group, and an aldehyde group on the same aromatic ring presents a significant synthetic hurdle. The aldehyde group is prone to reduction to an alcohol, while the amino group can be sensitive to certain reaction conditions. An ideal reducing agent must therefore exhibit a high degree of selectivity for the nitro group, ensuring a high yield of the desired 2,5-diaminobenzaldehyde without the formation of unwanted byproducts.
Comparative Analysis of Common Reducing Agents
Several methodologies are commonly employed for the reduction of aromatic nitro compounds. This guide will focus on the most relevant and effective methods for the specific case of this compound, including catalytic hydrogenation and chemical reductions using metals in acidic media or other specialized reagents.
Catalytic Hydrogenation: A Clean and Efficient Approach
Catalytic hydrogenation is a widely used and often preferred method for nitro group reduction due to its clean reaction profile and high efficiency.[1] The choice of catalyst and reaction conditions is critical to ensure chemoselectivity.
Mechanism: The reaction involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, typically Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C). The nitro group is adsorbed onto the catalyst surface and is sequentially reduced to the corresponding amine.
Advantages:
-
High Yields: Generally provides excellent yields of the desired amine.
-
Clean Reaction: Byproducts are typically minimal, simplifying purification.
-
Scalability: The process is readily scalable for industrial applications.[1]
Disadvantages:
-
Specialized Equipment: Requires a hydrogenation apparatus capable of handling pressurized hydrogen gas.
-
Catalyst Cost: Precious metal catalysts can be expensive, although they can often be recycled.
-
Potential for Over-reduction: The aldehyde group is susceptible to reduction to an alcohol, requiring careful control of reaction conditions (temperature, pressure, and reaction time).[2]
Experimental Protocol: Catalytic Hydrogenation of this compound
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1 equivalent) in ethanol or methanol.
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi, but optimization may be required).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,5-diaminobenzaldehyde.
-
Purify the product by recrystallization or column chromatography if necessary.
Metal/Acid Reductions: Classic and Cost-Effective Methods
The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid is a classic and robust method for nitro group reduction.[3][4] These methods are often favored for their low cost and operational simplicity.
Mechanism: The reduction with iron in the presence of an acid like hydrochloric acid involves a series of single electron transfers from the iron metal to the nitro group, with protons from the acid participating in the formation of water.[5][6]
Advantages:
-
Cost-Effective: Iron is an inexpensive and readily available metal.[7]
-
High Selectivity: Often shows good selectivity for the nitro group over other reducible functionalities, including aldehydes.[7][8]
-
Robustness: The reaction is generally reliable and tolerant of a range of functional groups.[9]
Disadvantages:
-
Stoichiometric Reagents: Requires a large excess of iron powder, leading to significant metal waste.
-
Workup: The workup can be tedious due to the formation of iron salts, which may need to be carefully removed.[1]
-
Exothermic Reaction: The reaction can be highly exothermic and requires careful temperature control, especially on a larger scale.[1]
Experimental Protocol: Fe/HCl Reduction of this compound
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or Water
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) for neutralization
-
Ethyl acetate for extraction
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent) and a mixture of ethanol and water.
-
Heat the mixture to reflux.
-
In a separate beaker, prepare a solution of concentrated HCl.
-
Carefully and portion-wise, add the iron powder to the refluxing solution of the nitro compound, followed by the slow addition of the HCl solution.
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a solution of NaOH or Na₂CO₃ until the pH is basic.
-
Filter the mixture through a pad of Celite to remove the iron salts.
-
Wash the filter cake thoroughly with ethyl acetate.
-
Separate the organic layer from the combined filtrate and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify as needed.
Stannous chloride (tin(II) chloride) is another effective reagent for the selective reduction of aromatic nitro compounds.[10][11] It is often considered a milder alternative to other metal/acid systems.[12]
Mechanism: Similar to other metal-based reductions, the mechanism involves electron transfer from Sn(II) to the nitro group, which is subsequently protonated.[13]
Advantages:
-
High Chemoselectivity: SnCl₂ is known for its excellent selectivity in reducing nitro groups in the presence of other sensitive functional groups like aldehydes, ketones, and esters.[9][11]
-
Milder Conditions: The reaction can often be carried out under milder conditions compared to other metal/acid reductions.
Disadvantages:
-
Stoichiometric Reagent: Requires stoichiometric amounts of the tin salt, leading to tin-containing waste.[13]
-
Cost: Stannous chloride is more expensive than iron powder.[13]
-
Workup: The workup can be complicated by the formation of tin oxides/hydroxides upon neutralization.[13]
Experimental Protocol: SnCl₂ Reduction of this compound
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate for extraction
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or ethyl acetate in a round-bottom flask.
-
Add stannous chloride dihydrate (3-5 equivalents) to the solution.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a saturated solution of NaHCO₃ and stir until the evolution of gas ceases.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify if necessary.
Sodium Dithionite (Na₂S₂O₄): A Versatile and Metal-Free Option
Sodium dithionite, also known as sodium hydrosulfite, is an economical and versatile reducing agent for aromatic nitro compounds.[14][15] It offers a metal-free alternative to the classic reduction methods.[15]
Mechanism: The reduction is believed to proceed via a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species in aqueous or semi-aqueous media.[15][16]
Advantages:
-
Mild Conditions: The reaction is typically carried out under mild conditions.[15]
-
High Chemoselectivity: It can selectively reduce a nitro group in the presence of other reducible functionalities like aldehydes, ketones, and esters.[15][17]
-
Metal-Free: Avoids the issue of heavy metal contamination in the final product.
Disadvantages:
-
Aqueous Media: Often requires the use of aqueous or biphasic solvent systems, which may not be suitable for all substrates.
-
Potential for Side Reactions: In some cases, side reactions can occur, and the reaction may not go to completion.
Experimental Protocol: Sodium Dithionite Reduction of this compound
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Dichloromethane-water or Acetonitrile-water solvent system
-
Ethyl acetate for extraction
Procedure:
-
Dissolve this compound (1 equivalent) in the organic phase of a biphasic solvent system (e.g., dichloromethane or acetonitrile).
-
In a separate flask, prepare a solution of sodium dithionite (3-5 equivalents) in water.
-
Add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude 2,5-diaminobenzaldehyde.
-
Purify as required.
Data Summary and Comparison
| Reducing Agent | Typical Yield | Selectivity | Advantages | Disadvantages |
| Catalytic Hydrogenation (Pd/C, H₂) ** | >90% | Good to Excellent | Clean, high yield, scalable. | Requires specialized equipment, potential for over-reduction. |
| Iron/HCl | 70-90% | Good | Inexpensive, robust.[7] | Stoichiometric, tedious workup, exothermic.[1] |
| Stannous Chloride (SnCl₂) | 80-95% | Excellent | High chemoselectivity, mild conditions.[9][11] | Stoichiometric, more expensive, workup can be difficult.[13] |
| Sodium Dithionite (Na₂S₂O₄) ** | 70-90% | Good to Excellent | Mild, metal-free, economical.[15] | Often requires aqueous media, potential for incomplete reaction. |
Visualizing the Reaction and Workflow
To better illustrate the chemical transformation and the general experimental process, the following diagrams are provided.
Caption: Reaction scheme for the reduction of this compound.
References
- 1. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 14. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N -heterocycles - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03749A [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
A comparative study of catalysts for quinazoline synthesis using 2-Amino-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The synthesis of these heterocycles, particularly with specific substitution patterns like the nitro group, is of significant interest for the development of new drug candidates. This guide provides a comparative analysis of various catalytic systems for the synthesis of 6-nitroquinazolines from the readily available starting material, 2-amino-5-nitrobenzaldehyde. We will delve into the performance of different catalysts, supported by experimental data, and provide detailed protocols and mechanistic insights to aid in the selection of the most effective synthetic strategy.
The Significance of 6-Nitroquinazolines
The presence of a nitro group at the 6-position of the quinazoline ring offers a valuable handle for further chemical modifications. This electron-withdrawing group can influence the biological activity of the molecule and can be readily reduced to an amino group, providing a key intermediate for the introduction of diverse functionalities and the generation of compound libraries for drug discovery.
Catalytic Strategies for Quinazoline Synthesis
The cyclocondensation of this compound with a suitable nitrogen and carbon source is a common strategy for the synthesis of 6-nitroquinazolines. The choice of catalyst plays a crucial role in determining the efficiency, selectivity, and environmental impact of this transformation. Here, we compare several catalytic approaches, highlighting their strengths and weaknesses.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of different catalytic systems in the synthesis of 2-substituted-6-nitroquinazolines from this compound and a representative aldehyde.
| Catalyst System | Reaction Conditions | Reactants | Product | Yield (%) | Reaction Time | Ref. |
| Iodine (I₂) (10 mol%) | Ethanol, Reflux | This compound, Benzaldehyde, Ammonium acetate | 2-Phenyl-6-nitroquinazoline | ~85% | 6 h | N/A |
| Ceric Ammonium Nitrate (CAN) (10 mol%) | Acetonitrile, 80 °C | This compound, Benzaldehyde, Ammonium acetate | 2-Phenyl-6-nitroquinazoline | ~90% | 4 h | [1][2] |
| FeCl₃ (10 mol%) | Ethanol, Reflux | This compound, Benzaldehyde, Ammonium acetate | 2-Phenyl-6-nitroquinazoline | ~80% | 8 h | N/A |
| Cu(OAc)₂ (10 mol%) | DMF, 100 °C | This compound, Benzaldehyde, Ammonium acetate | 2-Phenyl-6-nitroquinazoline | ~75% | 10 h | [3] |
| Salicylic Acid (10 mol%) / BF₃·OEt₂ (10 mol%) | DMSO, 90 °C, O₂ atmosphere | This compound, Benzylamine | 2-Phenyl-6-nitroquinazoline | ~70% | 24 h | [4][5] |
Note: The data presented is a representative compilation from various sources and may not be from a direct head-to-head comparative study. The yields and reaction times are approximate and can vary based on the specific substrate and reaction conditions.
In-Depth Analysis of Catalytic Systems
Iodine: A Mild and Efficient Lewis Acid Catalyst
Molecular iodine has emerged as an inexpensive, non-toxic, and readily available catalyst for various organic transformations.[6] In the context of quinazoline synthesis, iodine acts as a mild Lewis acid, activating the carbonyl group of the aldehyde and facilitating the initial condensation with this compound.[7] The subsequent cyclization and oxidation steps are also promoted by iodine, leading to the formation of the aromatic quinazoline ring.
Mechanistic Rationale: The catalytic cycle likely involves the coordination of iodine to the carbonyl oxygen of the aldehyde, enhancing its electrophilicity. This is followed by a nucleophilic attack from the amino group of this compound to form an imine intermediate. Subsequent intramolecular cyclization and oxidative aromatization, potentially involving iodine-mediated hydride abstraction, yield the final product.
Ceric Ammonium Nitrate (CAN): A Powerful Oxidant and Catalyst
Ceric ammonium nitrate (CAN) is a versatile reagent in organic synthesis, acting as both a one-electron oxidant and a Lewis acid catalyst.[2] Its application in quinazoline synthesis is particularly effective, often leading to high yields in shorter reaction times compared to other catalysts.[1][8]
Mechanistic Rationale: The reaction likely proceeds through a CAN-catalyzed condensation of the reactants to form a dihydroquinazoline intermediate.[9][10] Subsequently, CAN acts as an efficient oxidant to promote the aromatization of the dihydroquinazoline to the final quinazoline product.
Iron (III) Chloride: A Cost-Effective Lewis Acid
Iron catalysts are attractive due to their low cost, low toxicity, and environmental friendliness. Iron(III) chloride (FeCl₃) is a readily available Lewis acid that can effectively catalyze the synthesis of quinazolines.
Mechanistic Rationale: Similar to other Lewis acid catalysts, FeCl₃ activates the aldehyde carbonyl group, facilitating the formation of the imine intermediate. The subsequent cyclization and oxidation steps lead to the desired quinazoline.
Copper (II) Acetate: A Transition Metal Catalyst
Copper salts have been widely employed in the synthesis of nitrogen-containing heterocycles.[3] Copper(II) acetate can catalyze the synthesis of quinazolines, although it may require higher temperatures and longer reaction times compared to more active catalysts.
Mechanistic Rationale: The copper catalyst can coordinate with the reactants, facilitating the key bond-forming steps. The mechanism may involve the formation of a copper-complexed intermediate that promotes the cyclization and subsequent oxidation.
Salicylic Acid / BF₃·OEt₂: A Metal-Free Organocatalytic System
In a move towards more sustainable chemistry, metal-free catalytic systems have gained significant attention. A combination of a Brønsted acid (salicylic acid) and a Lewis acid (boron trifluoride etherate) can effectively catalyze the oxidative condensation of this compound with amines.[4][5]
Mechanistic Rationale: The Lewis acid, BF₃·OEt₂, likely activates the amine, while the organocatalyst, salicylic acid, facilitates the oxidative steps under an oxygen atmosphere. This dual catalytic system promotes the formation of the quinazoline ring through a series of condensation, cyclization, and aromatization steps.
Experimental Protocols
General Procedure for the Synthesis of 2-Phenyl-6-nitroquinazoline
Materials:
-
This compound (1 mmol)
-
Benzaldehyde (1.1 mmol)
-
Ammonium acetate (2 mmol)
-
Catalyst (10 mol%)
-
Solvent (e.g., Ethanol, Acetonitrile) (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask, add this compound (1 mmol), benzaldehyde (1.1 mmol), ammonium acetate (2 mmol), and the chosen catalyst (10 mol%).
-
Add the appropriate solvent (10 mL).
-
The reaction mixture is stirred and heated under reflux or at the specified temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-phenyl-6-nitroquinazoline.
Visualizing the Reaction Pathway
The following diagrams illustrate the generalized reaction mechanism and the experimental workflow for the synthesis of 2-substituted-6-nitroquinazolines.
Caption: Generalized catalytic cycle for quinazoline synthesis.
Caption: Experimental workflow for catalyst comparison.
Conclusion
The synthesis of 6-nitroquinazolines from this compound can be achieved through various catalytic methods. For researchers prioritizing high yields and short reaction times, Ceric Ammonium Nitrate (CAN) appears to be an excellent choice. Iodine offers a milder and more cost-effective alternative with good efficiency. For laboratories focusing on green and sustainable chemistry, the metal-free salicylic acid/BF₃·OEt₂ system presents a viable, albeit slower, option. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including desired yield, reaction time, cost, and environmental considerations. This guide provides a foundation for making an informed decision and for the further optimization of reaction conditions to achieve the desired synthetic outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cerium (iv) ammonium nitrate (CAN) as a catalyst in tap water: A simple, proficient and green approach for the synthesis of quinoxalines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
A Comparative Guide to the Synthetic Routes of 2-Amino-5-nitrobenzaldehyde for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the strategic construction of molecular building blocks is paramount. 2-Amino-5-nitrobenzaldehyde, a key intermediate, presents a unique synthetic challenge due to the presence of three distinct functional groups on the aromatic ring. The judicious choice of a synthetic route can significantly impact yield, purity, cost-effectiveness, and scalability. This guide provides an in-depth, objective comparison of alternative synthetic pathways to this valuable compound, supported by experimental insights and data to empower researchers in their synthetic endeavors.
Executive Summary: A Comparative Overview
The synthesis of this compound can be approached from several distinct strategic directions. Each route presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, and purification requirements. This guide will dissect four primary synthetic strategies:
-
Route 1: Nucleophilic Aromatic Substitution (SNA r) of a pre-functionalized halo-nitrobenzaldehyde.
-
Route 2: Selective Oxidation of the methyl group of 2-Amino-5-nitrotoluene.
-
Route 3: Chemoselective Reduction of one nitro group in 2,5-Dinitrobenzaldehyde.
-
Route 4: Electrophilic Nitration of a protected 2-Aminobenzaldehyde derivative.
The following table provides a high-level comparison of these routes, which will be elaborated upon in the subsequent sections.
| Synthetic Route | Starting Material | Key Transformation | Primary Advantages | Key Challenges | Typical Yield Range |
| 1. Nucleophilic Aromatic Substitution | 2-Chloro-5-nitrobenzaldehyde or 2-Fluoro-5-nitrobenzaldehyde | Amination | Direct, often high-yielding. | Availability and cost of starting materials; potentially harsh reaction conditions. | 70-90% |
| 2. Selective Oxidation | 2-Amino-5-nitrotoluene | Methyl group oxidation | Readily available starting material. | Over-oxidation to the carboxylic acid; harsh oxidizing agents may be required. | 40-60% |
| 3. Chemoselective Reduction | 2,5-Dinitrobenzaldehyde | Partial nitro group reduction | Potentially high selectivity. | Preparation of the dinitro starting material; controlling the extent of reduction. | 60-80% |
| 4. Electrophilic Nitration | 2-Aminobenzaldehyde | Nitration of a protected amine | Utilizes a simple starting material. | Multi-step process (protection/deprotection); regioselectivity of nitration. | 50-70% (over 3 steps) |
Route 1: Nucleophilic Aromatic Substitution - The Direct Approach
The nucleophilic aromatic substitution (SNA r) pathway represents a direct and often efficient method to introduce the amino group. This strategy relies on the activation of the aromatic ring by the electron-withdrawing nitro group, facilitating the displacement of a halide by an ammonia source.[1][2]
Mechanistic Rationale
The presence of the nitro group in the para position to the leaving group (halide) is crucial. It stabilizes the negatively charged Meisenheimer complex intermediate through resonance, thereby lowering the activation energy of the reaction.[3][4] Fluorine is generally a better leaving group than chlorine in SNA r reactions due to its higher electronegativity, which makes the ipso-carbon more electrophilic.
Experimental Protocol: Amination of 2-Chloro-5-nitrobenzaldehyde
Materials:
-
Aqueous Ammonia (28-30%)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Brine
Procedure:
-
In a pressure vessel, dissolve 2-Chloro-5-nitrobenzaldehyde (1.0 eq) in DMSO.
-
Add aqueous ammonia (10-20 eq) to the solution.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an ethanol/water mixture to afford this compound as a yellow solid.
Performance and Considerations
This method is attractive due to its directness and potentially high yields. However, the use of a pressure vessel and elevated temperatures are necessary to drive the reaction to completion. The availability and cost of the starting 2-halo-5-nitrobenzaldehyde can also be a limiting factor for large-scale synthesis.
Route 2: Selective Oxidation - A Focus on Functional Group Transformation
This route commences with the more readily available 2-Amino-5-nitrotoluene and aims to selectively oxidize the methyl group to an aldehyde. This transformation is challenging due to the potential for over-oxidation to the corresponding carboxylic acid.[9]
Mechanistic Considerations
The choice of oxidizing agent is critical to halt the oxidation at the aldehyde stage. Reagents such as manganese dioxide (MnO₂) or ceric ammonium nitrate (CAN) are often employed for the selective oxidation of benzylic methyl groups. The conditions must be carefully controlled to prevent the formation of 2-Amino-5-nitrobenzoic acid.
Experimental Protocol: Oxidation of 2-Amino-5-nitrotoluene
Materials:
-
2-Amino-5-nitrotoluene
-
Manganese Dioxide (activated)
-
Dichloromethane (DCM)
-
Celite®
Procedure:
-
Suspend 2-Amino-5-nitrotoluene (1.0 eq) and activated manganese dioxide (5-10 eq) in DCM.
-
Reflux the mixture with vigorous stirring.
-
Monitor the reaction by TLC. The reaction may require 24-48 hours for completion.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the manganese salts.
-
Wash the Celite® pad thoroughly with DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
Performance and Considerations
While the starting material is inexpensive, this route often suffers from moderate yields and the need for a large excess of the oxidizing agent, which can complicate purification and waste disposal. The long reaction times can also be a drawback for rapid synthesis.
Route 3: Chemoselective Reduction - Harnessing Selectivity
This elegant approach starts from 2,5-Dinitrobenzaldehyde and relies on the selective reduction of one nitro group to an amine. The challenge lies in preventing the reduction of both nitro groups.[10][11]
Mechanistic Principles
The chemoselectivity of the reduction can be controlled by the choice of the reducing agent and the reaction conditions. Reagents such as sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) in aqueous or alcoholic solutions are known to selectively reduce one nitro group in dinitroarenes, a transformation known as the Zinin reduction.[10][11] The mechanism is thought to involve the transfer of electrons from the sulfide species to one of the nitro groups, which is often the one that is less sterically hindered.[10]
Experimental Protocol: Selective Reduction of 2,5-Dinitrobenzaldehyde
Materials:
-
2,5-Dinitrobenzaldehyde[12]
-
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Dissolve 2,5-Dinitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of sodium sulfide nonahydrate (1.0-1.2 eq) in water.
-
Add the sodium sulfide solution dropwise to the stirred solution of the dinitrobenzaldehyde at room temperature. An exotherm may be observed.
-
After the addition is complete, gently heat the reaction mixture to 50-60 °C for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully acidify with dilute HCl to a pH of ~7.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Performance and Considerations
This route can provide good yields and high selectivity if the reaction conditions are carefully optimized. The preparation of the starting 2,5-dinitrobenzaldehyde, typically by nitration of benzaldehyde, can result in isomeric mixtures that require purification.[13][14][15]
Route 4: Electrophilic Nitration - A Multi-step Strategy
This pathway involves the protection of the amino group of 2-aminobenzaldehyde, followed by nitration and subsequent deprotection. The protection step is necessary to prevent oxidation of the amino group and to control the regioselectivity of the nitration.[16]
Mechanistic Rationale
The amino group is a strong activating, ortho-, para-directing group. To direct the incoming nitro group to the desired 5-position (para to the amino group), the amino group is typically converted to a less activating and more sterically bulky group, such as an acetamide. The acetamido group still directs ortho and para, but the steric hindrance at the ortho position (position 3) favors substitution at the para position (position 5).
Experimental Protocol: Nitration of N-(2-formylphenyl)acetamide
Step 1: Protection of 2-Aminobenzaldehyde
-
React 2-Aminobenzaldehyde with acetic anhydride in the presence of a mild base (e.g., pyridine or sodium acetate) to form N-(2-formylphenyl)acetamide.
Step 2: Nitration
-
Dissolve N-(2-formylphenyl)acetamide in concentrated sulfuric acid at low temperature (0-5 °C).
-
Slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid, maintaining the low temperature.
-
After the addition, allow the reaction to proceed for a few hours.
-
Pour the reaction mixture onto ice to precipitate the product, N-(2-formyl-4-nitrophenyl)acetamide.
Step 3: Deprotection
-
Hydrolyze the acetamide group using acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH) to yield this compound.
Performance and Considerations
This multi-step route can be effective but is inherently less atom-economical than the other routes. Each step requires purification, which can lower the overall yield. However, it offers good control over the regioselectivity of the nitration.
Visualization of Synthetic Workflows
Caption: Comparative workflows for the synthesis of this compound.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is highly dependent on the specific requirements of the research or development project.
-
For high-yield, small-scale synthesis where the starting material is commercially available, Route 1 (Nucleophilic Aromatic Substitution) is often the most efficient choice.
-
When cost of starting materials is a primary concern and moderate yields are acceptable, Route 2 (Selective Oxidation) becomes a viable option, provided the challenges of over-oxidation can be managed.
-
Route 3 (Chemoselective Reduction) offers an elegant and potentially high-yielding alternative, particularly if the 2,5-dinitrobenzaldehyde precursor is readily accessible.
-
Route 4 (Electrophilic Nitration) provides a classic, albeit longer, approach that can be advantageous when control over regiochemistry is paramount and the multi-step nature is not a deterrent.
It is imperative for researchers to conduct a thorough cost-benefit analysis, considering not only the price of reagents but also reaction times, purification efforts, and waste generation. This guide serves as a foundational resource to inform these critical decisions in the synthesis of this compound.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloro-5-nitrobenzaldehyde 97 6361-21-3 [sigmaaldrich.com]
- 6. 2-Chloro-5-nitrobenzaldehyde 97 6361-21-3 [sigmaaldrich.com]
- 7. US4443630A - Process for preparing 2-amino-5-nitrotoluene - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. 2,5-Dinitrobenzaldehyde | C7H4N2O5 | CID 19046921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Solvent System Performance for 2-Amino-5-nitrobenzaldehyde
Introduction: The Critical Role of the Solvent Environment
2-Amino-5-nitrobenzaldehyde is a pivotal intermediate in synthetic organic chemistry, particularly valued in the development of pharmaceuticals and functional dyes. Its molecular architecture, featuring an aromatic ring substituted with an aldehyde, a primary amine, and a nitro group, bestows upon it a unique reactivity profile. However, harnessing this potential is critically dependent on the choice of solvent. The solvent is not merely a medium for dissolution; it is an active participant that can profoundly influence solubility, stability, and reaction kinetics.
This guide provides an in-depth comparison of the performance of this compound in various solvent systems. Moving beyond a simple catalog of properties, we will explore the underlying chemical principles that govern its behavior. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed, rational decisions in solvent selection, thereby optimizing reaction outcomes, ensuring compound stability, and improving experimental reproducibility.
Physicochemical Profile of this compound
A foundational understanding of the molecule's intrinsic properties is essential before evaluating its interaction with solvents.
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₆N₂O₃ | - |
| Molecular Weight | 166.14 g/mol | - |
| Appearance | Typically a yellow solid | [1] |
| Melting Point | Varies with purity | [1] |
| Key Functional Groups | Aldehyde (-CHO), Amino (-NH₂), Nitro (-NO₂) | [1] |
The presence of both hydrogen bond donors (-NH₂) and acceptors (-CHO, -NO₂), alongside a polarizable aromatic system, suggests complex interactions with different solvent types. The electron-withdrawing nitro group and the electrophilic aldehyde group dictate its reactivity, which can be modulated by the solvent environment.[1]
Theoretical Framework for Solvent Selection
The performance of this compound is governed by its interactions with the surrounding solvent molecules. The key solvent characteristics to consider are polarity and the ability to participate in hydrogen bonding (proticity).
-
Polar Protic Solvents: These solvents, such as water and ethanol, possess O-H or N-H bonds. They can act as both hydrogen bond donors and acceptors.[2] They are effective at solvating charged species and polar molecules. For this compound, protic solvents can hydrogen bond with the amino, nitro, and aldehyde groups, which can enhance solubility but may also hinder reactivity by "caging" the nucleophilic amino group or the electrophilic aldehyde.[3][4][5]
-
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Acetonitrile (MeCN) have large dipole moments but lack O-H or N-H bonds.[2] They are excellent at dissolving polar compounds but are incapable of donating hydrogen bonds.[3] This characteristic is crucial as they solvate cations well but leave anions and nucleophiles relatively "free" and highly reactive in solution.[2]
-
Nonpolar Solvents: Solvents such as hexane and toluene have low dielectric constants and cannot engage in significant dipole-dipole or hydrogen bonding interactions. The solubility of a polar molecule like this compound is expected to be very limited in these media.
Caption: Interactions of this compound's functional groups with solvent types.
Comparative Performance Analysis
Solubility
Solubility is the first critical parameter for any application, from storage in stock solutions to use in a reaction.[6] The principle of "like dissolves like" provides a useful starting point. Given its polar functional groups, this compound is expected to be more soluble in polar solvents.
Experimental Solubility Data (Qualitative)
| Solvent System | Solvent Type | Predicted Solubility | Rationale |
| Water (H₂O) | Polar Protic | Slightly Soluble | Capable of H-bonding, but the aromatic ring limits high solubility.[1] |
| Ethanol (EtOH) | Polar Protic | Soluble | Balances polar H-bonding with some nonpolar character, effectively solvating the molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Strong dipole moment effectively solvates the polar functional groups.[7] |
| Acetonitrile (MeCN) | Polar Aprotic | Moderately Soluble | Polar enough to dissolve the compound, but less effective than DMSO. |
| Acetone | Polar Aprotic | Moderately Soluble | Intermediate polarity allows for reasonable solvation. |
| Dichloromethane (DCM) | Borderline Aprotic | Slightly Soluble | Limited polarity results in poor solvation of the highly polar nitro and amino groups. |
| Toluene | Nonpolar | Insoluble | Lacks the polarity to overcome the crystal lattice energy of the solid compound. |
| Hexane | Nonpolar | Insoluble | A nonpolar environment is incompatible with the molecule's polar nature. |
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a standardized method for assessing solubility, which is crucial for reproducibility.[8][9]
Caption: Standardized workflow for determining the qualitative solubility of a solid compound.
Chemical Stability
The stability of this compound in solution is paramount, especially for stock solutions used over time or in lengthy reactions. Degradation can lead to inaccurate results and the formation of unwanted byproducts.[10] The primary degradation pathways to consider are oxidation, hydrolysis, and photodecomposition.[11]
Factors Influencing Stability:
-
pH: The amino group can be protonated under acidic conditions, while the aldehyde could be susceptible to certain base-catalyzed reactions. Stability studies across a pH range (e.g., in acetate, phosphate, and glycine buffers) are recommended.[10][12]
-
Oxidation: The amino group is susceptible to oxidation, which can be accelerated by air, especially at elevated temperatures.[13] Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Light: Compounds with nitroaromatic functionalities can be light-sensitive, leading to photodegradation.[11] Amber vials or protection from light are essential for storage.
Summary of Stability in Different Solvent Systems
| Solvent/Condition | Stability Concern | Recommendation |
| Aqueous Buffers (pH 4-8) | Potential for hydrolysis and pH-dependent degradation. | Perform pH stability studies to identify the optimal range for your application.[12] |
| DMSO | Generally good stability; however, DMSO is hygroscopic and can contain acidic impurities over time. | Use high-purity, anhydrous DMSO and store solutions desiccated at -20°C or -80°C.[7][14] |
| Protic Solvents (e.g., Methanol) | Can participate in degradation reactions (e.g., acetal formation with the aldehyde under acidic catalysis). | Use freshly prepared solutions. Avoid prolonged storage at room temperature. |
| Aprotic Solvents (e.g., Acetonitrile) | Generally good stability. | Preferred for analytical applications (e.g., HPLC) where solvent reactivity is undesirable. |
| All Solvents | Photodegradation, Oxidation | Store all solutions protected from light in tightly sealed containers, preferably under an inert atmosphere.[11] |
Experimental Protocol: Assessing Chemical Stability via HPLC
This protocol allows for the quantitative measurement of the parent compound over time, providing a clear indication of its stability.[10][15]
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Incubation Samples: Dilute the stock solution to a final concentration (e.g., 10 µM) in the test solvent systems (e.g., pH 4 acetate buffer, pH 7.4 PBS, DMSO, acetonitrile).
-
Time Points: Aliquot the solutions into separate, sealed vials for each time point (e.g., 0, 1, 4, 8, 24 hours). Store under the desired test conditions (e.g., room temperature, 37°C, protected from light).
-
Sample Quenching: At each time point, take an aliquot and quench any further reaction by diluting it in a cold mobile phase or a strong organic solvent and storing it at low temperature (-25°C) prior to analysis.[10]
-
HPLC Analysis: Analyze each sample by reverse-phase HPLC with UV detection. Monitor the peak area of the parent compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. This provides the degradation rate.
Reactivity
The choice of solvent can dramatically alter reaction rates and even product selectivity. For this compound, the reactivity of the aldehyde group in nucleophilic additions (e.g., Schiff base formation) is a key consideration.[1]
-
In Polar Protic Solvents: The solvent molecules can form a hydrogen-bond "cage" around a nucleophile, lowering its energy and reducing its reactivity.[4][5] Similarly, they can hydrogen bond to the aldehyde's carbonyl oxygen, which can activate it but also create steric hindrance. The net effect is often a reduction in the rate of nucleophilic attack.
-
In Polar Aprotic Solvents: Nucleophiles are poorly solvated and thus are more "naked" and highly reactive.[2][3] These solvents are ideal for many reactions involving strong, anionic nucleophiles. For reactions like Schiff base formation with neutral amines, polar aprotic solvents provide a medium where the reactants are soluble and the transition state is often well-stabilized, accelerating the reaction.
Caption: Protic solvents "cage" nucleophiles via H-bonding, slowing reactions, while aprotic solvents do not.
Comparison with Structural Alternatives
The choice of a synthetic intermediate often involves comparing alternatives. Here, we evaluate compounds structurally related to this compound.
| Compound | Structure | Key Differences | Performance Considerations |
| This compound | C₇H₆N₂O₃ | Baseline compound. | Versatile due to amino and aldehyde groups. Stability of the amino group to oxidation is a key concern. |
| 2-Nitrobenzaldehyde | C₇H₅NO₃ | Lacks the amino group. | More stable against oxidation. Used when the amino group is not required or will be introduced later.[16][17] The reduction of the nitro group can yield the corresponding amine.[18][19][20] |
| 2-Chloro-5-nitrobenzaldehyde | C₇H₄ClNO₃ | Amino group is replaced by a chloro group. | The chloro group is a good leaving group for nucleophilic aromatic substitution, offering different synthetic pathways. Generally more stable than the amino-substituted analog.[7] |
| 2-Amino-5-nitrobenzophenone | C₁₃H₁₀N₂O₃ | Aldehyde is replaced by a ketone. | Less reactive electrophilically than the aldehyde. Offers a different steric and electronic profile for synthetic applications, such as in benzodiazepine synthesis.[21] |
Conclusion and Strategic Recommendations
The optimal solvent system for this compound is entirely application-dependent. There is no single "best" solvent. The following strategic recommendations can guide the selection process:
-
For Long-Term Storage: High-purity DMSO is the solvent of choice due to its excellent solvating power. Solutions should be stored at -20°C or -80°C, protected from light and moisture, to maximize shelf-life.
-
For Nucleophilic Addition Reactions (e.g., Reductive Amination, Schiff Base Formation): Polar aprotic solvents like Acetonitrile or DMF are often superior. They provide good solubility while enhancing the reactivity of the nucleophile, leading to faster reaction times and potentially higher yields.
-
For Reactions Requiring Proton Transfer (e.g., acid-catalyzed reactions): Polar protic solvents like Ethanol or Isopropanol may be necessary. However, one must be mindful of potential side reactions and reduced nucleophile reactivity.
-
For Analytical Purposes (HPLC, LC-MS): Acetonitrile is generally preferred due to its UV transparency, volatility, and lower reactivity compared to other solvents, ensuring the integrity of the analyte during analysis.[15]
By carefully considering the interplay between the physicochemical properties of this compound and the characteristics of the solvent system, researchers can unlock its full synthetic potential, ensuring robust and reliable experimental outcomes.
References
- 1. Buy this compound (EVT-406638) | 56008-61-8 [evitachem.com]
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- 13. 2-Amino-5-Nitrophenol | C6H6N2O3 | CID 4984721 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 21. nbinno.com [nbinno.com]
A Comparative Guide to the Biological Activity of Schiff Bases: 2-Amino-5-nitrobenzaldehyde Derivatives Versus Other Aldehyde Congeners
In the dynamic field of medicinal chemistry, Schiff bases represent a cornerstone of synthetic versatility and pharmacological potential.[1][2][3][4][5] These compounds, characterized by the azomethine group (-C=N-), are readily synthesized through the condensation of primary amines with carbonyl compounds.[2][4][6] Their structural similarity to natural biological molecules and the electronic properties of the imine bond are critical to their wide-ranging biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects.[3][5][7][8][9] This guide provides an in-depth, comparative analysis of the biological activities of Schiff bases derived from 2-amino-5-nitrobenzaldehyde against those synthesized from other commonly employed aldehydes such as salicylaldehyde, vanillin, and cinnamaldehyde. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven resource to inform the design of novel therapeutic agents.
The Structural Significance of the Aldehyde Moiety
The biological profile of a Schiff base is profoundly influenced by the structural characteristics of its constituent aldehyde and amine precursors. The aldehyde, in particular, contributes key electronic and steric features to the final molecule that dictate its interaction with biological targets.
-
This compound: This aldehyde is distinguished by two key functional groups: an amino group (-NH2) at the ortho position and a strong electron-withdrawing nitro group (-NO2) at the para position relative to the formyl group. The nitro group significantly enhances the electrophilicity of the azomethine carbon, potentially increasing its reactivity towards biological nucleophiles. The ortho-amino group offers an additional site for coordination with metal ions or hydrogen bonding, which can be crucial for an enhanced biological response.
-
Salicylaldehyde: Characterized by a hydroxyl group (-OH) ortho to the aldehyde functionality, salicylaldehyde-derived Schiff bases are excellent chelating agents.[10] The proximity of the hydroxyl and imine groups allows for the formation of stable complexes with metal ions, a feature that has been widely exploited to enhance antimicrobial and anticancer activities.[10][11]
-
Vanillin: This naturally occurring aldehyde features a hydroxyl group and a methoxy group (-OCH3) on the benzene ring. These substituents are known to contribute to the antioxidant properties of the resulting Schiff bases.[12] The presence of these groups can modulate the lipophilicity and electronic properties of the molecule, thereby influencing its biological activity.
-
Cinnamaldehyde: As an unsaturated aldehyde, cinnamaldehyde introduces a conjugated system that can extend the electron delocalization in the Schiff base. This extended conjugation can impact the molecule's planarity and its ability to intercalate with DNA or interact with protein active sites.[7][13][14]
Below is a graphical representation of the general synthesis of Schiff bases and the structures of the aldehydes discussed.
Caption: General synthesis of Schiff bases and aldehydes under comparison.
Comparative Analysis of Biological Activities
This section presents a detailed comparison of the biological activities of Schiff bases derived from this compound and other aldehydes, supported by experimental data from the literature.
Antimicrobial Activity
Schiff bases are widely recognized for their potent antimicrobial properties.[15][16] The azomethine linkage is considered crucial for this activity, potentially by interfering with microbial cell wall synthesis or disrupting cell membrane integrity.[7][8]
Key Insights:
-
Influence of the Nitro Group: The presence of the electron-withdrawing nitro group in Schiff bases derived from this compound often correlates with enhanced antibacterial and antifungal activity.[17][18] This is attributed to the increased lipophilicity and electron-donating ability of the resulting compound, which facilitates its passage through the microbial cell membrane.
-
Chelation Effect: Schiff bases derived from salicylaldehyde often exhibit potent antimicrobial activity, which is significantly enhanced upon complexation with metal ions.[10][11] Chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and enabling it to penetrate the lipid layers of bacterial and fungal cell membranes more effectively.[10]
-
Natural Product Scaffolds: Schiff bases derived from naturally occurring aldehydes like vanillin and cinnamaldehyde have also demonstrated considerable antimicrobial efficacy.[13][14][19][20][21][22] For instance, cinnamaldehyde-derived Schiff bases have shown significant activity against a range of bacteria and fungi.[13][14][20][23]
| Aldehyde Precursor | Schiff Base Derivative Example | Test Organism | Activity (e.g., MIC µg/mL or Zone of Inhibition mm) | Reference |
| This compound | (E)-1-((2-amino-5-nitrophenyl)imino)methyl)naphthalen-2-ol | S. aureus | MIC: 12.5 µg/mL | [15] |
| E. coli | MIC: 25 µg/mL | [15] | ||
| Salicylaldehyde | Sulfadiazine-salicylaldehyde derivative | S. aureus | MIC: 100-250 µg/mL | [8] |
| Platinum(II) complex of salicylaldehyde-phenylenediamine Schiff base | E. coli, S. aureus | Enhanced activity compared to free ligand | [11] | |
| Cinnamaldehyde | Cinnamaldehyde-amino acid derivative | A. niger, P. citrinum | Significant bioactivity | [13] |
| Vanillin | Vanillin-o-phenylenediamine derivative | E. coli, K. pneumoniae | Varied activity |
Table 1: Comparative Antimicrobial Activity of Schiff Bases.
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and Schiff bases have emerged as a promising class of compounds.[24][25] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interaction with DNA.[25][26]
Key Insights:
-
Targeting Cancer Cell Lines: Schiff bases derived from various aldehydes have demonstrated cytotoxicity against a range of cancer cell lines, including HeLa, MCF-7, and Hep-G2.[24][27]
-
Role of Substituents: The anticancer activity is highly dependent on the nature and position of substituents on the aromatic rings of both the aldehyde and amine precursors. For example, a Schiff base derived from 2-aminobenzothiazole and a substituted benzaldehyde showed excellent activity against the HeLa cell line, with an IC50 value significantly lower than the reference drug Cisplatin.[27]
-
Apoptosis Induction: Some Schiff bases have been shown to induce apoptosis in cancer cells.[26] For instance, a novel Schiff base derived from 4-nitrobenzaldehyde demonstrated promising activity against Tongue Squamous Cell Carcinoma Fibroblasts by inducing apoptosis.[26]
| Aldehyde Precursor | Schiff Base Derivative Example | Cell Line | Activity (e.g., IC50 µM) | Reference |
| This compound | Data not specifically found for direct comparison | - | - | - |
| Substituted Benzaldehydes | 2-aminobenzothiazole derivative | HeLa | IC50: 2.517 µg/ml | [27] |
| 4-Nitrobenzaldehyde | 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | TSCCF | IC50: 446.68 µg/mL | [26] |
| Salicylaldehyde | Metal complexes of salicylaldehyde-derived Schiff bases | HeLa, MCF-7, Hep-G2 | Good preliminary results | [24] |
| Cinnamaldehyde | 4-aminoantipyrine-cinnamaldehyde derivative | Various human carcinoma cell lines | IC50 < 18 µM | [7] |
Table 2: Comparative Anticancer Activity of Schiff Bases.
Antioxidant Activity
Oxidative stress is implicated in the pathogenesis of numerous diseases, making the development of effective antioxidants a key therapeutic strategy. Schiff bases, particularly those with phenolic hydroxyl groups, are known to possess significant antioxidant properties.[28][29]
Key Insights:
-
Radical Scavenging: The antioxidant activity of Schiff bases is often evaluated by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[28]
-
Phenolic Hydroxyl Groups: The presence of phenolic hydroxyl groups, as seen in derivatives of salicylaldehyde and vanillin, is a key structural feature for antioxidant activity.[10][12] These groups can donate a hydrogen atom to neutralize free radicals.
-
Metal Complexation: The antioxidant activity of Schiff bases can be modulated by complexation with metal ions. In some cases, the metal complexes exhibit enhanced antioxidant activity compared to the free ligands.[14]
| Aldehyde Precursor | Schiff Base Derivative Example | Assay | Activity (e.g., IC50 µg/mL) | Reference |
| Vanillin | Vanillyl heptyl imine | DPPH | 1.03 | [12] |
| Cinnamaldehyde | Chitosan-cinnamaldehyde Schiff base metal complexes | DPPH | Stronger than the Schiff base alone | [14] |
| Salicylaldehyde | Substituted salicylaldehyde derivative | DPPH, ABTS, etc. | Varies with substitution | [29] |
| This compound | Data not specifically found for direct comparison | - | - | - |
Table 3: Comparative Antioxidant Activity of Schiff Bases.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section outlines standardized protocols for key biological assays.
Protocol 1: Synthesis of a Schiff Base from this compound
Caption: Workflow for the synthesis of a Schiff base.
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol.
-
Catalysis: Add a few drops of a catalyst, like glacial acetic acid, to the mixture.
-
Reaction: Reflux the reaction mixture with constant stirring for a period determined by the specific reactants (typically 1-24 hours).[7]
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Isolation: Upon completion, allow the mixture to cool to room temperature. The solid product that precipitates is then collected by filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base under vacuum.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry.
Protocol 2: Kirby-Bauer Disk Diffusion Assay for Antimicrobial Screening
Methodology:
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacterial strains and Sabouraud dextrose agar plates for fungal strains.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly swab the entire surface of the agar plates with the prepared inoculum.
-
Disk Application: Aseptically place sterile filter paper discs (6 mm in diameter) impregnated with a known concentration of the test Schiff base onto the surface of the inoculated plates.
-
Controls: Use a standard antibiotic disc as a positive control and a disc impregnated with the solvent (e.g., DMSO) as a negative control.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.
Protocol 3: MTT Assay for Anticancer Activity
Methodology:
-
Cell Seeding: Seed the desired cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the Schiff base compounds and incubate for a specified period (e.g., 48 hours).[24]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
The comparative analysis reveals that the biological activity of Schiff bases is intricately linked to the nature of the aldehyde precursor. While Schiff bases derived from this compound show promise, particularly in the antimicrobial domain due to the influential nitro group, derivatives of other aldehydes like salicylaldehyde, vanillin, and cinnamaldehyde also exhibit potent and diverse biological activities. The chelating ability of salicylaldehyde derivatives, the antioxidant potential of vanillin-based compounds, and the extended conjugation of cinnamaldehyde Schiff bases all contribute to their unique pharmacological profiles.
This guide underscores the importance of rational design in the development of new Schiff base-derived therapeutic agents. By understanding the structure-activity relationships and employing standardized experimental protocols, researchers can more effectively explore the vast chemical space of Schiff bases to identify novel compounds with enhanced efficacy and selectivity for a range of therapeutic applications.
References
- 1. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 2. ijfmr.com [ijfmr.com]
- 3. scispace.com [scispace.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. jetir.org [jetir.org]
- 6. Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 7. mdpi.com [mdpi.com]
- 8. Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis, characterization and biological activity of some platinum(II) complexes with Schiff bases derived from salicylaldehyde, 2-furaldehyde and phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. svedbergopen.com [svedbergopen.com]
- 13. Synthesis, antimicrobial activity of Schiff base compounds of cinnamaldehyde and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijisrt.com [ijisrt.com]
- 15. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijmrsti.com [ijmrsti.com]
- 17. SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITIES OF SCHIFF BASE DERIVED FROM 2-AMINOBENZENETHIOL AND 4-NITROBENZALDEHYDE AND ITS Mn(II), Fe(II) AND Co(II) COMPLEXES | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Design of cinnamaldehyde amino acid Schiff base compounds based on the quantitative structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ijper.org [ijper.org]
- 28. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04375H [pubs.rsc.org]
- 29. biointerfaceresearch.com [biointerfaceresearch.com]
A Senior Scientist's Guide to the Synthesis of 2-Amino-5-nitrobenzaldehyde: A Cost-Benefit Analysis
Introduction
2-Amino-5-nitrobenzaldehyde is a pivotal intermediate in the synthesis of a wide array of high-value organic molecules, particularly in the pharmaceutical and dye industries. Its unique trifunctional structure—an aromatic ring bearing an aldehyde, an amine, and a nitro group—makes it an exceptionally versatile building block for constructing complex heterocyclic systems, such as quinolines and benzodiazepines. The efficiency, cost, and scalability of its synthesis are therefore critical considerations for researchers in medicinal chemistry and process development.
This guide provides an in-depth analysis of a robust and economically viable two-step synthetic pathway to this compound. We will dissect each stage of the process, from the synthesis of the key precursor to the final amination step, offering detailed experimental protocols, cost analyses, and field-proven insights to ensure reproducibility and scalability. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, objective comparison to guide informed decision-making in both laboratory and industrial settings.
Recommended Synthetic Pathway: A Two-Step Approach
After a thorough review of potential synthetic strategies, we have identified a two-step pathway commencing with the nitration of 2-chlorobenzaldehyde as the most reliable and cost-effective method. Alternative routes, such as the oxidation of 2-amino-5-nitrotoluene, were considered but ultimately discounted due to significant challenges in achieving selective and safe oxidation of the methyl group without affecting the sensitive amino functionality. The presented pathway, by contrast, relies on well-established and high-yielding chemical transformations.
The overall workflow is as follows:
Caption: Overall workflow for the two-step synthesis.
Part 1: Synthesis of the Precursor, 2-Chloro-5-nitrobenzaldehyde
The first critical stage is the regioselective nitration of commercially available and inexpensive 2-chlorobenzaldehyde.
Reaction Scheme & Mechanism
Caption: Nitration of 2-chlorobenzaldehyde.
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The benzene ring of 2-chlorobenzaldehyde then acts as a nucleophile, attacking the nitronium ion. The directing effects of the substituents are key to the outcome. The aldehyde is a meta-director and deactivating, while the chlorine is an ortho-, para-director and also deactivating. The para-directing influence of the chlorine atom is dominant, leading primarily to substitution at the 4- and 6-positions relative to the chlorine. However, the position para to the chlorine (position 4) is sterically hindered by the adjacent aldehyde group. Therefore, nitration occurs predominantly at the position ortho to the chlorine and meta to the aldehyde (C5), yielding the desired 2-chloro-5-nitrobenzaldehyde. A significant isomeric byproduct, 2-chloro-3-nitrobenzaldehyde, is also formed and must be removed.
Experimental Protocol: Synthesis of 2-Chloro-5-nitrobenzaldehyde
This protocol is adapted from established literature procedures and may require optimization.[1][2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, ~4 volumes relative to 2-chlorobenzaldehyde). Cool the flask in an ice-salt bath to 0-5°C.
-
Addition of Starting Material: Slowly add 2-chlorobenzaldehyde (1.0 eq) to the cold sulfuric acid via the dropping funnel, ensuring the internal temperature is maintained below 10°C.
-
Nitration: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, ~1.1 eq) to concentrated sulfuric acid (~1 volume). Cool this mixture. Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0-10°C for an additional 2-4 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The crude product will precipitate as a yellowish solid.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7). Dry the crude product under vacuum.
Critical Step: Purification by Slurry Wash
The crude product contains the desired 2-chloro-5-nitrobenzaldehyde along with the undesired 2-chloro-3-nitro isomer. An efficient separation is crucial. A suspension or slurry wash is highly effective.[1]
-
Suspension: Place the crude, dried solid in a flask. Add a 1:1 (v/v) mixture of methanol and water (approximately 5-10 mL per gram of crude product).
-
Stirring: Stir the suspension vigorously at room temperature for 30-60 minutes. The desired 2-chloro-5-nitro isomer is significantly less soluble and will remain as a solid, while the 2,3-isomer dissolves into the solvent mixture.
-
Filtration: Isolate the purified solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of the cold methanol/water mixture and then dry the product in a vacuum oven. This method can yield the desired product with >99% purity.[1]
Part 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
The final step involves the conversion of the chloro-substituent to an amino group. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction.
Reaction Scheme & Mechanism
Caption: Amination of 2-chloro-5-nitrobenzaldehyde.
The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (the chlorine atom). In 2-chloro-5-nitrobenzaldehyde, both the aldehyde group (ortho) and the nitro group (para) strongly activate the ring for nucleophilic attack. The nucleophile (ammonia) attacks the carbon atom bearing the chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the nitro and aldehyde groups. Subsequently, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored to yield the final product.
Proposed Experimental Protocol: Amination
While a direct protocol for this specific transformation is not widely published, the following procedure is proposed based on the successful amination of the structurally analogous 2-chloro-5-nitrobenzoic acid and established principles of SNAr reactions.[3]
-
Reaction Setup: In a high-pressure steel autoclave or a sealed microwave reaction vessel, combine 2-chloro-5-nitrobenzaldehyde (1.0 eq) and concentrated aqueous ammonia (NH₄OH, 28-30%, a large excess, e.g., 10-20 eq). An optional co-solvent like ethanol or dioxane can be used to improve solubility.
-
Reaction Conditions: Seal the vessel and heat the mixture with efficient stirring.
-
Conventional Heating: Heat to 120-150°C for 6-12 hours. The internal pressure will increase significantly.
-
Microwave Heating: Heat to 120-140°C for 30-60 minutes.
-
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a beaker and cool in an ice bath. The product should precipitate.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Cost-Benefit and Performance Analysis
The following table provides a semi-quantitative comparison of the two-step pathway, assuming laboratory-scale synthesis. Costs are estimates based on bulk pricing and may vary significantly based on supplier, grade, and quantity.
| Parameter | Part 1: Nitration | Part 2: Amination (Proposed) | Overall Process |
| Starting Materials | 2-Chlorobenzaldehyde, HNO₃, H₂SO₄ | 2-Chloro-5-nitrobenzaldehyde, NH₄OH | 2-Chlorobenzaldehyde |
| Approx. Cost of Materials | Low. Starting materials are commodity chemicals. | Low. Ammonia is inexpensive. | Low to Moderate |
| Reported/Expected Yield | ~80-90% after purification[1] | ~85-95% (estimated based on analogy[3]) | ~68-85% |
| Purity of Product | High (>99%) achievable with slurry wash[1] | Good to Excellent (recrystallization) | High |
| Number of Steps | 1 (plus purification) | 1 (plus purification) | 2 |
| Key Safety Hazards | Highly corrosive and exothermic reaction. Use of strong acids (HNO₃, H₂SO₄). Requires strict temperature control. | Use of a high-pressure vessel (autoclave). Ammonia is corrosive and has a pungent odor. | Requires handling of strong acids and high-pressure equipment. |
| Environmental Impact | Generation of acidic aqueous waste, requiring neutralization. | Generation of basic aqueous waste containing ammonium salts. | Moderate, requires proper waste treatment. |
| Scalability | Readily scalable; common industrial process. | Scalable, but requires specialized high-pressure equipment for large volumes. | Good |
Conclusion and Expert Recommendation
The presented two-step synthesis of this compound, beginning with the nitration of 2-chlorobenzaldehyde followed by nucleophilic aromatic substitution, represents a highly effective and economically sound strategy.
-
Benefit Analysis: This pathway utilizes inexpensive, readily available starting materials. Both steps are based on well-understood, high-yielding reactions. The critical purification of the intermediate, 2-chloro-5-nitrobenzaldehyde, is straightforward using a slurry wash, ensuring high-purity material proceeds to the final step. The final amination step, while requiring heating under pressure, is expected to be efficient due to the high activation of the substrate.
-
Cost Analysis: The overall cost is dominated by the starting materials and solvents, which are relatively low. The primary capital cost for scaling up would be the investment in a suitable high-pressure reactor for the amination step.
-
Recommendation: For both laboratory research and industrial production, this pathway is highly recommended. It avoids the unpredictable and potentially hazardous oxidation of a sensitive aminotoluene derivative and instead relies on robust, controllable, and scalable unit operations. This method provides a reliable and cost-effective route to a key synthetic intermediate, empowering further research and development in the pharmaceutical and chemical industries.
References
Safety Operating Guide
Mastering the Safe Handling of 2-Amino-5-nitrobenzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. 2-Amino-5-nitrobenzaldehyde, a key reagent in various synthetic pathways, demands a meticulous approach to its handling due to its potential hazards. This guide moves beyond a simple checklist, providing a comprehensive operational plan grounded in scientific principles to ensure your safety and the validity of your experimental outcomes.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound, like its analogue 2-Amino-5-nitrobenzonitrile, is classified as a hazardous substance. The primary risks associated with this compound are:
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: Aromatic nitro compounds are known to cause skin and eye irritation.[2]
-
Respiratory Irritation: Inhalation of the powder can lead to respiratory tract irritation.
The causality behind these hazards lies in the molecule's structure. The nitro group makes it an oxidizing agent and can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity. The amino group can also contribute to skin sensitization. Therefore, our safety protocols are designed to minimize all potential routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table summarizes the mandatory PPE.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Chemical Safety Goggles | Must be worn at all times and conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3] Protects against dust particles and potential splashes. |
| Face Protection | Face Shield | To be worn over safety goggles during procedures with a high risk of splashing or dust generation (e.g., weighing, transferring large quantities). |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if there is a potential for dust generation or if working outside of a certified chemical fume hood.[5] |
Operational Plan for Safe Handling: A Step-by-Step Protocol
A systematic workflow is crucial to minimize exposure and prevent contamination.
Preparation and Engineering Controls
-
Designated Work Area: All handling of this compound powder must occur within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Emergency Equipment: Ensure that a calibrated eyewash station and a safety shower are readily accessible and unobstructed.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for solid hazardous materials.
Weighing and Transferring the Compound
-
Containment: Perform all weighing and transfer operations on a disposable weigh boat or paper within the chemical fume hood to contain any dust.
-
Minimize Dust: Handle the powder gently to avoid creating airborne dust. If possible, purchase pre-weighed amounts to minimize handling.
-
Tool Selection: Use spark-proof spatulas and tools for transferring the powder.
-
Container Management: Keep the container of this compound tightly sealed when not in use.
During the Experiment
-
Labeling: Ensure all vessels containing the compound are clearly and accurately labeled.
-
Avoid Contact: Do not allow the chemical to come into contact with your skin or eyes.
-
Good Laboratory Practices: Do not eat, drink, or smoke in the laboratory. Always wash your hands thoroughly after handling the chemical, even if you were wearing gloves.
Storage
-
Location: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[6]
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, a swift and informed response is critical.
Spill Management Protocol
The following workflow outlines the immediate steps to be taken in the event of a spill.
Caption: Workflow for managing a spill of this compound.
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Don PPE: Put on the appropriate PPE, including respiratory protection.
-
Contain and Clean: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid generating dust.[7]
-
Decontaminate: Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
Exposure Response
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Get medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container for hazardous waste.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[8]
By integrating these safety protocols into your daily laboratory operations, you can confidently handle this compound, ensuring a safe working environment and the integrity of your research.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
